Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h5-8,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGBLCKEKGWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176333 | |
| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26786-36-7 | |
| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26786-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure Elucidation of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
The bicyclo[3.1.0]hexane framework, characterized by a fused cyclopropane and cyclopentane ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is valuable for designing potent and selective ligands for various biological targets, including adenosine and P2 receptors.[3] Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (Molecular Formula: C₉H₁₄O₃, Molecular Weight: 170.21 g/mol ) is a representative of this class of molecules.[4][5]
Foundational Analysis: Molecular Formula and Functional Groups
The initial steps in any structure elucidation workflow are to confirm the molecular weight and identify the primary functional groups present. This provides the fundamental building blocks upon which the detailed connectivity and stereochemistry will be assembled.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), we can observe the intact molecule as a charged species with minimal fragmentation, directly confirming its molecular weight.
Experimental Protocol: ESI-HRMS
-
Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the spectrum in positive ion mode.
-
Analyze the resulting spectrum for the protonated molecule [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺.
-
Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₉H₁₄O₃.
Data Interpretation: The primary objective is to find an ion that corresponds to the expected molecular formula. Fragmentation can also provide initial structural clues. For instance, the loss of water is a characteristic fragmentation pattern for alcohols.[7]
| Predicted Ion | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | [C₉H₁₅O₃]⁺ | 171.1016 | Protonated molecular ion, confirming the molecular weight.[5] |
| [M+Na]⁺ | [C₉H₁₄O₃Na]⁺ | 193.0835 | Sodium adduct of the molecular ion.[5] |
| [M+H-H₂O]⁺ | [C₉H₁₃O₂]⁺ | 153.0910 | Loss of water from the hydroxyl group, characteristic of an alcohol.[5] |
A match between the observed exact mass and the calculated mass for C₉H₁₄O₃ within a narrow tolerance (e.g., < 5 ppm) provides high confidence in the molecular formula.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: ATR-FTIR
-
Place a small amount of the neat sample (if liquid) or solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the key absorption bands corresponding to the expected functional groups.
Data Interpretation: The presence of a hydroxyl group and an ester carbonyl group are the most critical features to confirm.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3500 - 3200 (Broad) | O-H Stretch | Alcohol | Confirms the presence of the hydroxyl group.[8][9] |
| 3010 - 2850 | C-H Stretch | Aliphatic (sp³) | Indicates the saturated bicyclic core and ethyl group. |
| 1735 - 1715 (Strong, Sharp) | C=O Stretch | Saturated Ester | Confirms the presence of the ethyl ester functional group.[10][11] |
| 1300 - 1000 | C-O Stretch | Alcohol & Ester | Corroborates the presence of the hydroxyl and ester groups. |
The combined MS and IR data confirm the molecular formula C₉H₁₄O₃ and the presence of hydroxyl and ethyl ester functional groups, setting the stage for detailed structural analysis by NMR.
Definitive Structure Determination: NMR Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the carbon skeleton, proton environments, connectivity, and three-dimensional arrangement of atoms.[12] A systematic workflow employing a combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE)-4-HYDROXY-BICYCLO[3.1.0]HEXANE-CARBOXYLATE FROM L-RIBOSE: A VERSATILE CHIRAL SYNTHON FOR PREPARATION OF ADENOSINE AND P2 RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 6. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. mdpi.com [mdpi.com]
- 9. FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol [article.sapub.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
physicochemical properties of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Introduction: The Bicyclo[3.1.0]hexane Scaffold in Modern Drug Discovery
The bicyclo[3.1.0]hexane ring system is a conformationally restricted carbocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an excellent bioisostere for various cyclic moieties, including the furanose ring of nucleosides.[1][2] By replacing the flexible ribose core with this rigid scaffold, chemists can lock the conformation of a ligand, often leading to enhanced binding affinity and selectivity for specific biological targets, such as G protein-coupled receptors (GPCRs).[1][2] this compound is a key building block within this chemical space, incorporating the core bicyclic system functionalized with both a hydroxyl group and an ethyl ester, providing versatile handles for further synthetic elaboration. This guide offers a detailed examination of its fundamental physicochemical properties, analytical characterization methodologies, and its relevance to researchers and drug development professionals.
Core Chemical Identity and Properties
The foundational step in evaluating any chemical entity is to establish its identity and core physical properties. These data points are critical for everything from reaction planning and purification to formulation and regulatory documentation.
| Property | Value | Source |
| CAS Number | 26786-36-7 | [3][4][5] |
| Molecular Formula | C₉H₁₄O₃ | [3][6][7] |
| Molecular Weight | 170.21 g/mol | [3][6][7] |
| Synonym(s) | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | [3] |
| SMILES | O=C(C1C2CC(O)CC12)OCC | [3] |
| InChIKey | UJQGBLCKEKGWPH-UHFFFAOYSA-N | [7] |
| Physical State | Not available; likely a colorless oil or low-melting solid at room temperature. | [6] |
| Purity | ≥95-97% (as commercially available) | [3][8] |
Computational Chemistry Insights for Drug Development
In silico predictions provide valuable, early-stage insights into a molecule's potential drug-like properties, guiding synthetic priorities and experimental design. These parameters help assess factors like membrane permeability and oral bioavailability.
| Parameter | Predicted Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [3] |
| LogP (Octanol-Water Partition Coeff.) | 0.5664 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |
The predicted TPSA of 46.53 Ų is well below the 140 Ų threshold often associated with good cell permeability. The LogP value of approximately 0.57 indicates a balanced hydrophilic-lipophilic character, which is often favorable for oral absorption.[3] With only two rotatable bonds, the molecule possesses the conformational rigidity that is a hallmark of the bicyclo[3.1.0]hexane scaffold, a desirable trait for achieving high-affinity binding to biological targets.[3]
Analytical Characterization: A Methodological Framework
Proper structural confirmation and purity assessment are non-negotiable in scientific research. While specific spectra for this exact compound are not publicly curated, the following section outlines the standard, self-validating protocols a researcher would employ for its characterization.
General Analytical Workflow
The following diagram outlines a typical workflow for the comprehensive characterization of a novel or synthesized batch of this compound.
Caption: General Analytical Workflow for Physicochemical Characterization.
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the carbon-hydrogen framework and establish stereochemical relationships.
-
Methodology:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals would include a triplet and quartet for the ethyl group, and a complex series of multiplets for the bicyclic protons. The proton attached to the hydroxyl-bearing carbon would appear as a distinct signal.
-
Acquire a ¹³C NMR spectrum. Key signals would include the carbonyl carbon of the ester (~170 ppm), the carbon bearing the hydroxyl group (~70 ppm), the ethoxy carbons, and the aliphatic carbons of the bicyclic system.
-
(Optional) Perform 2D NMR experiments like COSY (¹H-¹H correlation) to establish proton connectivity and HSQC/HMBC (¹H-¹³C correlation) to assign carbons definitively.
-
B. Mass Spectrometry (MS)
-
Objective: To determine the compound's molecular weight and confirm its elemental composition.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI).
-
For ESI, observe the protonated molecule [M+H]⁺ at m/z 171.10, or other adducts like [M+Na]⁺.[7]
-
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental formula (C₉H₁₄O₃) by comparing the measured accurate mass to the theoretical mass.
-
C. Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups present in the molecule.
-
Methodology:
-
Place a small drop of the neat liquid sample (if oil) or prepare a thin film on a salt plate (NaCl or KBr). If a solid, prepare a KBr pellet or use an ATR accessory.
-
Acquire the spectrum.
-
Expected Absorptions:
-
A strong, broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
A strong, sharp peak around 1730 cm⁻¹ for the C=O stretch of the ester.
-
C-H stretching peaks just below 3000 cm⁻¹.
-
C-O stretching peaks in the 1300-1000 cm⁻¹ region.
-
-
Role in Medicinal Chemistry: A Rigid Nucleoside Mimic
The primary value of the bicyclo[3.1.0]hexane scaffold lies in its application as a conformationally locked isostere of ribose in nucleoside analogues.[1] This structural modification has been pivotal in the development of potent and selective ligands for adenosine and P2Y receptors.[2][9]
Caption: Bioisosteric replacement of ribose with a bicyclo[3.1.0]hexane scaffold.
By replacing the flexible furanose ring with the rigid bicyclic system, the resulting nucleoside analogue is "locked" into a specific conformation (typically the "North" conformation).[1] This pre-organization reduces the entropic penalty of binding to a receptor, often resulting in a significant increase in potency and selectivity.[1][2] this compound serves as a valuable starting material for synthesizing these advanced analogues, where the hydroxyl and ester groups provide points for attaching nucleobases and other functional groups.[9]
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[3][6] For long-term storage, refrigeration is often recommended.[5][6]
-
Stability: It is stable under recommended storage conditions.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
-
Safety: Standard laboratory personal protective equipment (PPE), including gloves and eye protection, should be worn.[6] Work should be conducted in a well-ventilated area or fume hood to avoid inhalation.[6]
Conclusion
This compound is more than a simple organic molecule; it is a strategically designed building block for creating sophisticated therapeutic agents. Its physicochemical profile, characterized by a rigid carbocyclic core and versatile functional groups, makes it an ideal starting point for exploring conformationally restricted pharmacophores. While comprehensive experimental data requires empirical determination, its predicted drug-like properties are promising. The true value of this compound is realized in its application as a bioisostere, enabling the synthesis of potent and selective receptor ligands that have advanced the fields of GPCR research and drug discovery.
References
- 1. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound [cymitquimica.com]
- 5. 26786-36-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. aksci.com [aksci.com]
- 7. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 8. cacheby.com [cacheby.com]
- 9. SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE)-4-HYDROXY-BICYCLO[3.1.0]HEXANE-CARBOXYLATE FROM L-RIBOSE: A VERSATILE CHIRAL SYNTHON FOR PREPARATION OF ADENOSINE AND P2 RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for CAS 26786-36-7: A Technical Guide to the Structural Elucidation of 2-Amino-5-bromo-3-methylpyridine
An important note on chemical identity: Initial database searches for CAS number 26786-36-7 show conflicting results, with some sources associating it with Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate. However, the vast majority of public spectroscopic data is linked to the compound 2-Amino-5-bromo-3-methylpyridine (C₆H₇BrN₂), which is more commonly and unambiguously identified by CAS number 3430-21-5 .[1][2] This guide will focus on the comprehensive spectroscopic analysis of 2-Amino-5-bromo-3-methylpyridine, the compound for which substantial data is available. Researchers are advised to verify the identity of their samples using multiple analytical techniques.
Introduction
2-Amino-5-bromo-3-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the nucleophilic amino group, the halogen atom for cross-coupling reactions, and the methyl group, make it a versatile synthon for creating more complex molecules. Accurate structural confirmation and purity assessment are paramount in drug development and chemical research, necessitating a thorough understanding of its spectroscopic characteristics.
This technical guide provides an in-depth analysis of the key spectroscopic data for 2-Amino-5-bromo-3-methylpyridine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation presented herein is grounded in established principles and serves as a practical reference for researchers and scientists.
Compound Profile
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-3-methylpyridin-2-amine | [1] |
| Common Names | 2-Amino-5-bromo-3-picoline, 5-Bromo-3-methyl-2-pyridinamine | [2][3] |
| CAS Number | 3430-21-5 (unambiguous) | [1][2] |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Chemical Structure |
| PubChem CID: 137934 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-5-bromo-3-methylpyridine, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
¹H NMR Data Summary (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet (or narrow doublet) | 1H | H-6 (Aromatic Proton) |
| ~7.2 | Singlet (or narrow doublet) | 1H | H-4 (Aromatic Proton) |
| ~4.5-5.0 | Broad Singlet | 2H | -NH₂ (Amino Protons) |
| ~2.1-2.2 | Singlet | 3H | -CH₃ (Methyl Protons) |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Interpretation:
-
Aromatic Protons (H-6 and H-4): The two protons on the pyridine ring appear as distinct signals in the downfield region (7-8 ppm), characteristic of aromatic protons. Their appearance as singlets or very narrow doublets is due to the lack of adjacent protons for significant coupling. The H-6 proton is typically further downfield due to its proximity to the electronegative nitrogen atom.
-
Amino Protons (-NH₂): The protons of the primary amine appear as a broad singlet. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. The integration value of 2H confirms the presence of the amino group.
-
Methyl Protons (-CH₃): The three protons of the methyl group appear as a sharp singlet around 2.1-2.2 ppm. The singlet multiplicity confirms that there are no adjacent protons.
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
¹³C NMR Data Summary
| Chemical Shift (δ) ppm | Assignment |
| ~156-158 | C-2 (Carbon attached to -NH₂) |
| ~148-150 | C-6 (Aromatic CH) |
| ~140-142 | C-4 (Aromatic CH) |
| ~120-122 | C-3 (Carbon attached to -CH₃) |
| ~105-107 | C-5 (Carbon attached to -Br) |
| ~17-18 | -CH₃ (Methyl Carbon) |
Note: Data is predicted based on typical chemical shifts for substituted pyridines. Experimental values may vary.
Interpretation: The six distinct signals in the ¹³C NMR spectrum confirm the presence of six unique carbon atoms in the molecule, consistent with its structure. The chemical shifts are characteristic for a substituted pyridine ring, with the carbon atoms attached to heteroatoms (N, Br, NH₂) showing significant shifts.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Amino-5-bromo-3-methylpyridine.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the data according to the instrument's standard operating procedures for ¹H and ¹³C NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Key IR Absorption Bands (ATR-IR)
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium-Strong, Doublet | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |
| 1640 - 1590 | Strong | C=C / C=N Stretch | Pyridine Ring |
| ~1560 | Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1100 - 1000 | Strong | C-Br Stretch | Aryl Bromide |
Source of data: SpectraBase, Bio-Rad Laboratories, Inc.[1][2][3]
Interpretation:
-
N-H Vibrations: The most characteristic feature is the doublet observed in the 3450-3300 cm⁻¹ region, which is a hallmark of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂) group. The N-H bending vibration further confirms its presence around 1560 cm⁻¹.
-
C-H Vibrations: The weak absorptions above 3000 cm⁻¹ are typical for C-H stretches in the aromatic ring, while those just below 3000 cm⁻¹ correspond to the methyl group's C-H stretches.
-
Pyridine Ring: Strong absorptions in the 1640-1590 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine ring.
-
C-Br Bond: A strong band in the fingerprint region, typically between 1100 and 1000 cm⁻¹, can be attributed to the C-Br stretching vibration.
Diagram: IR Spectroscopy Workflow
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
Mass Spectrometry Data
| m/z Value | Interpretation |
| 188 / 186 | Molecular Ion Peak [M]⁺ and [M+2]⁺ |
| 173 / 171 | [M - CH₃]⁺ |
| 107 | [M - Br]⁺ |
Source of data: PubChem.[1]
Interpretation:
-
Molecular Ion Peak: The presence of a pair of peaks at m/z 188 and 186 with a roughly 1:1 intensity ratio is the most definitive feature. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This observation confirms the molecular weight of the compound.
-
Key Fragments: The loss of a methyl group (15 Da) leads to the fragment ions at m/z 173/171. The peak at m/z 107 corresponds to the loss of a bromine radical (79/81 Da), resulting in the 2-amino-3-methylpyridinyl cation.
Diagram: Proposed MS Fragmentation
Caption: Key fragmentation pathways for the molecule.
Conclusion
The combined spectroscopic data from NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous confirmation of the structure of 2-Amino-5-bromo-3-methylpyridine. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the substitution pattern on the pyridine ring. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. Finally, mass spectrometry validates the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern. This comprehensive dataset serves as a reliable reference for the identification and quality control of this important chemical intermediate.
References
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate IUPAC name and formula
An In-Depth Technical Guide to Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate: A Privileged Scaffold in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both structural rigidity and precise three-dimensional orientation is paramount. Among these, the bicyclo[3.1.0]hexane framework has emerged as a "privileged structure," a core motif that demonstrates the ability to bind to multiple, unrelated biological targets. This guide focuses on a key derivative, This compound , a versatile building block whose utility is rooted in its function as a conformationally locked carbocyclic nucleoside analogue.
The inherent rigidity of the fused cyclopropane-cyclopentane system mimics the "North" (N) conformation of the ribose sugar found in biologically active nucleosides.[1][2] This conformational restriction can lead to significant enhancements in binding affinity, receptor selectivity, and metabolic stability compared to more flexible counterparts.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the nomenclature, physicochemical properties, synthetic strategies, and critical applications of this compound, underscoring its importance in the development of next-generation therapeutics targeting adenosine receptors, P2Y receptors, and other key proteins.[1][4]
Part 1: Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental characteristics is the foundation of its application in complex research and development. This section details the formal nomenclature, structure, and key computed properties of the title compound.
Nomenclature and Structure
The unambiguous identification of this compound is crucial, particularly when considering its stereoisomers, which can possess vastly different biological activities.
-
IUPAC Name: this compound[5]
-
Synonym: Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester[6]
-
CAS Number: 26786-36-7[6]
The structure features a cyclopentane ring fused with a cyclopropane ring. The ethyl carboxylate group is attached at the C-6 position (a bridgehead carbon), and a hydroxyl group is present at the C-3 position. The relative stereochemistry of these substituents (endo vs. exo) is a critical determinant of the molecule's overall shape and biological function.
Caption: 2D Structure of this compound.
Physicochemical Data
The following table summarizes key physicochemical properties, which are essential for predicting the molecule's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [6][7] |
| Molecular Weight | 170.21 | [5][6] |
| CAS Number | 26786-36-7 | [6] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [6] |
| LogP (Predicted) | 0.5664 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 2 | [6] |
| Physical State | Not Available / Liquid | [5][8] |
| Boiling/Melting Point | Not Available | [5] |
Part 2: Synthesis and Stereochemical Control
The synthesis of bicyclo[3.1.0]hexane derivatives is a non-trivial task that requires careful planning to establish the fused-ring system with precise stereochemical control. The methodologies often leverage chiral pool starting materials to yield enantiopure products.
Rationale for Synthesis Design
The core challenge in synthesizing this scaffold lies in the construction of the strained cyclopropane ring fused to the cyclopentane core. Intramolecular cyclization reactions are commonly employed. For derivatives intended for biological applications, achieving high enantiomeric purity is critical. Therefore, synthetic routes often commence from readily available, enantiopure starting materials such as carbohydrates. For example, L-ribose can serve as a versatile chiral synthon for preparing specific stereoisomers of the bicyclo[3.1.0]hexane system.[4] The key transformation often involves an intramolecular cyclopropanation of a diazo ketone, catalyzed by a transition metal such as copper or rhodium.
Exemplary Synthetic Protocol: Chiral Synthesis from a Ribose-Derived Precursor
While the exact synthesis of the title compound is proprietary or sparsely documented, a well-established protocol for a closely related chiral analogue illustrates the core principles. The following methodology is adapted from the synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate, which demonstrates the key cyclopropanation step.[4]
Experimental Protocol: Copper-Catalyzed Intramolecular Cyclopropanation
-
System Preparation: A multi-neck round-bottom flask is charged with dry toluene (25 mL) and Copper(I) iodide (CuI, 3.8 g, 20 mmol). The flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: The toluene and CuI mixture is heated to reflux under a nitrogen atmosphere to create a fine suspension of the catalyst.
-
Precursor Addition: A solution of the corresponding diazo compound precursor (e.g., derived from L-ribose, 100 mmol) dissolved in dry toluene (100 mL) is added to the dropping funnel.
-
Controlled Reaction: The diazo solution is added dropwise to the refluxing catalyst mixture over a period of 4 hours. The slow addition is critical to control the rate of nitrogen gas evolution and to minimize the formation of dimeric byproducts.
-
Completion: After the addition is complete, the reaction mixture is maintained at reflux for an additional hour to ensure full consumption of the diazo compound.
-
Workup and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to isolate the desired bicyclic product.
Caption: Workflow for the key intramolecular cyclopropanation step.
Part 3: Applications in Drug Discovery and Development
The true value of this compound lies in its application as a structural scaffold for potent and selective therapeutic agents. Its rigid conformation is the key to its success.
The Bicyclo[3.1.0]hexane Scaffold as a Ribose Mimic
Nucleosides are fundamental biological molecules, but their therapeutic use can be limited by poor metabolic stability and conformational flexibility, which allows them to bind to multiple targets. The bicyclo[3.1.0]hexane core acts as a rigid mimic of the furanose ring of nucleosides.[1] Specifically, it locks the molecule in a "North" (N)-type conformation, which is often the preferred geometry for binding to specific enzymes and receptors, such as adenosine receptors.[1][2] This pre-organization of the molecule into its bioactive conformation reduces the entropic penalty of binding, often leading to a dramatic increase in potency and selectivity.
Caption: The scaffold locks the bioactive "North" conformation.
Therapeutic Targets and Mechanisms
The conformationally rigid "methanocarba" nucleosides derived from the bicyclo[3.1.0]hexane scaffold have been instrumental in developing highly selective ligands for G protein-coupled receptors (GPCRs) and other targets.
-
Adenosine Receptor Ligands: The adenosine A₃ receptor (A₃AR) is a promising target for treating inflammation and cancer.[1][9] Incorporating the bicyclo[3.1.0]hexane scaffold in place of ribose has led to the development of highly potent and selective A₃AR agonists.[1]
-
Metabolic Stability: In drug development, metabolic instability can terminate a promising lead candidate. In one notable case, a cyclohexane-based DGAT1 inhibitor suffered from in vivo isomerization. Replacing the flexible cyclohexane with the rigid bicyclo[3.1.0]hexane scaffold completely prevented this isomerization, maintaining potent DGAT1 inhibition while significantly improving the drug's metabolic profile.
-
Antiviral Activity: Conformationally locked nucleosides are a cornerstone of antiviral therapy. The bicyclo[3.1.0]hexane series has yielded compounds with selective inhibitory activity against herpes viruses, demonstrating the broad utility of this scaffold in targeting viral polymerases and other enzymes.[10]
Case Studies of Bicyclo[3.1.0]hexane Derivatives
The table below summarizes key examples of how this scaffold has been successfully employed in medicinal chemistry programs.
| Derivative Class | Therapeutic Target | Key Advantage of Scaffold | Reference |
| (N)-Methanocarba Nucleosides | Adenosine A₃ Receptor | Increased potency and selectivity by locking the "North" conformation. | [1] |
| Benzimidazole Analogue | DGAT1 Enzyme | Prevented in vivo metabolic isomerization seen with a cyclohexane analogue. | |
| Adenosine Derivatives | P2Y Receptors | Served as a versatile synthon for developing novel receptor ligands. | [4] |
| 2'-Deoxy Analogues | Herpes Virus | Provided potent and selective antiviral activity. | [2][10] |
Conclusion
This compound is more than just a chemical intermediate; it is a key enabling tool for modern medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for designing molecules with superior biological properties. By acting as a conformationally locked mimic of the ribose sugar, this scaffold allows researchers to engineer compounds with enhanced potency, improved selectivity, and greater metabolic stability. As the demand for highly specific and effective therapeutics continues to grow, the strategic application of privileged scaffolds like the bicyclo[3.1.0]hexane core will remain a cornerstone of successful drug discovery and development programs.
References
- 1. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE)-4-HYDROXY-BICYCLO[3.1.0]HEXANE-CARBOXYLATE FROM L-RIBOSE: A VERSATILE CHIRAL SYNTHON FOR PREPARATION OF ADENOSINE AND P2 RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. uochb.cz [uochb.cz]
molecular weight and formula of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
An In-Depth Technical Guide to Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable carbocyclic building block in medicinal chemistry and synthetic research. The bicyclo[3.1.0]hexane scaffold offers a rigid, three-dimensional structure that is of significant interest for developing conformationally constrained analogues of bioactive molecules. This document details the molecule's fundamental chemical and physical properties, outlines a robust synthetic pathway with mechanistic insights, provides expected characterization data, and presents detailed experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold
In modern drug discovery, the spatial arrangement of atoms is paramount. Conformationally restricted scaffolds are highly sought after as they can pre-organize key pharmacophoric features into a bioactive conformation, often leading to enhanced potency and selectivity for a biological target. The bicyclo[3.1.0]hexane core, featuring a fused cyclopentane and cyclopropane ring system, is an exemplary scaffold in this regard. Its rigid structure serves as a bioisostere for various cyclic and acyclic moieties, enabling chemists to explore chemical space with greater precision.
This compound is a functionalized derivative that incorporates three key features:
-
The Bicyclic Core: Provides the rigid conformational foundation.
-
The Hydroxyl Group: Offers a handle for further functionalization or can act as a key hydrogen bond donor/acceptor in receptor interactions.
-
The Ethyl Ester: A versatile group that can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, serving as a critical attachment point for molecular elaboration.
This guide will provide the foundational knowledge required to synthesize, characterize, and utilize this compound effectively.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₃ | [1][2][3][4] |
| Molecular Weight | 170.21 g/mol | [1][3][5][6][7] |
| IUPAC Name | This compound | [5][8] |
| CAS Number | 26786-36-7 | [1][2] |
| Synonyms | Bicyclo[3.1.0]hexane-6-carboxylic acid, 3-hydroxy-, ethyl ester | [1] |
| Appearance | Liquid | [8][9] |
| Purity | Typically ≥95% | [5][9] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several routes. A common and reliable strategy involves the cyclopropanation of a suitable cyclopentene precursor. This section outlines a logical synthetic workflow, explaining the rationale behind the chosen reactions.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the molecule at the cyclopropane ring, a key synthetic challenge. This leads back to a readily available cyclopentene derivative. The hydroxyl group can be installed before or after cyclopropanation, but installing it on the cyclopentene ring first is often more straightforward.
Forward Synthesis Workflow
The proposed synthesis begins with ethyl cyclopent-3-ene-1-carboxylate. The key steps are:
-
Epoxidation: The double bond of the cyclopentene ring is converted into an epoxide. This is a standard and high-yielding reaction, often employing a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The epoxide serves as a precursor to the hydroxyl group.
-
Epoxide Opening: The epoxide is opened with a reducing agent, such as lithium aluminum hydride (LiAlH₄), to install the hydroxyl group. This reduction typically proceeds with high stereoselectivity.
-
Cyclopropanation: The final and most critical step is the formation of the fused cyclopropane ring. The Simmons-Smith reaction, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is the classic method for this transformation. It forms a zinc carbenoid intermediate that adds across the double bond of the allylic alcohol in a stereospecific manner, often directed by the existing hydroxyl group.
Synthesis Workflow Diagram
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization
Confirming the structure and purity of the final compound is critical. The following table summarizes the expected spectroscopic data based on the molecule's structure and data from related compounds.[4][10][11]
| Technique | Expected Data |
| ¹H NMR | ~4.1 ppm (q, 2H): -O-CH₂- of ethyl group.~3.5-4.0 ppm (m, 1H): -CH-OH proton.~1.5-2.5 ppm (m): Protons on the cyclopentane ring.~1.2 ppm (t, 3H): -CH₃ of ethyl group.~0.5-1.0 ppm (m): Protons on the cyclopropane ring (characteristically upfield). |
| ¹³C NMR | ~170-175 ppm: Ester carbonyl carbon (C=O).~60-70 ppm: -CH-OH carbon and -O-CH₂- of ethyl group.~20-40 ppm: Carbons of the cyclopentane ring.~10-20 ppm: Carbons of the cyclopropane ring and -CH₃ of ethyl group. |
| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretch from the alcohol.~2900-3000 cm⁻¹: C-H stretches (aliphatic).~1730 cm⁻¹ (strong): C=O stretch from the ester. |
| Mass Spec (MS) | Predicted [M+H]⁺: 171.1016 m/zPredicted [M+Na]⁺: 193.0835 m/z[4] |
Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on their specific laboratory setup and scale.
Protocol: Synthesis of this compound
Materials:
-
Ethyl cyclopent-4-ene-1-carboxylate
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: To the cooled DCM, add a solution of diethylzinc (Et₂Zn, ~1.1 equivalents) dropwise. Following this, add diiodomethane (CH₂I₂, ~1.1 equivalents) dropwise. Stir the resulting solution for 15-20 minutes at 0 °C.
-
Substrate Addition: Add a solution of ethyl 3-hydroxycyclopent-4-ene-1-carboxylate (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with DCM and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Protocol: Characterization
-
NMR Spectroscopy: Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Infrared Spectroscopy: Acquire an IR spectrum to identify key functional groups (O-H, C=O).
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a synthetically accessible and highly valuable building block for the creation of complex, conformationally constrained molecules. Its rigid core and versatile functional groups make it an attractive starting point for programs in drug discovery and materials science. This guide has provided the essential technical information—from its fundamental properties to detailed synthetic and characterization protocols—to enable researchers to confidently incorporate this compound into their synthetic endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. aablocks.com [aablocks.com]
- 3. This compound [sigmaaldrich.com]
- 4. PubChemLite - this compound (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 5. aksci.com [aksci.com]
- 6. 1447972-23-7 | Rel-ethyl (1R,5S,6r)-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate - AiFChem [aifchem.com]
- 7. CAS#:1447972-23-7 | Rel-ethyl (1R,5S,6r)-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate | Chemsrc [chemsrc.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. This compound [cymitquimica.com]
- 10. CN100482680C - excitatory amino acid prodrugs - Google Patents [patents.google.com]
- 11. uochb.cz [uochb.cz]
Synthesis of Bicyclo[3.1.0]hexane Derivatives from Cyclohexane-1,4-dione: An In-depth Technical Guide
Introduction: The Strategic Importance of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane framework, a unique structural motif characterized by the fusion of a cyclopentane and a cyclopropane ring, holds a privileged position in contemporary medicinal chemistry and drug development. Its inherent conformational rigidity allows for the precise spatial orientation of pharmacophoric elements, a critical feature for optimizing interactions with biological targets.[1][2] This constrained geometry often leads to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles compared to more flexible carbocyclic analogues.
Prominent examples of the therapeutic potential of this scaffold are found in a range of bioactive molecules, including potent and selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonists and novel antiviral agents.[3] A noteworthy recent advancement is the development of Lenacapavir (GS-6207), a first-in-class HIV capsid inhibitor, which features a complex, highly substituted bicyclo[3.1.0]hexane core.[4][5] The successful clinical development of such molecules underscores the value of synthetic routes that provide efficient and scalable access to this important bicyclic system.
This technical guide provides a comprehensive overview of a robust and versatile synthetic strategy for the construction of bicyclo[3.1.0]hexane derivatives, commencing from the readily available and cost-effective starting material, cyclohexane-1,4-dione. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Synthetic Strategy: A Multi-Step Approach from a Symmetric Precursor
The synthetic approach detailed herein leverages a classical yet powerful ring-contraction strategy, the Favorskii rearrangement, to construct the bicyclo[3.1.0]hexane skeleton. The overall workflow can be dissected into four key stages:
-
Monoketalization of Cyclohexane-1,4-dione: To ensure regioselective halogenation in the subsequent step, one of the two carbonyl groups of the starting dione is selectively protected as a ketal. This temporary modification deactivates one of the carbonyls, allowing for controlled functionalization of the other.
-
α-Monochlorination: The protected dione is then subjected to selective chlorination at the α-position of the unprotected carbonyl group. This step introduces the necessary leaving group for the subsequent intramolecular cyclization.
-
Favorskii Rearrangement: The α-chloroketone intermediate is treated with a base to induce the Favorskii rearrangement. This remarkable transformation proceeds via a cyclopropanone intermediate, resulting in the contraction of the six-membered ring to the desired bicyclo[3.1.0]hexane system.
-
Deprotection and Derivatization: In the final stage, the protecting group is removed to unveil the bicyclo[3.1.0]hexane-2,4-dione, or the intermediate ester can be further manipulated to introduce additional functionality, providing access to a diverse range of derivatives.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Overall synthetic workflow from cyclohexane-1,4-dione.
Mechanistic Insights: The Favorskii Rearrangement in Focus
The cornerstone of this synthetic strategy is the Favorskii rearrangement of an α-haloketone. A thorough understanding of its mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism for the rearrangement of a cyclic α-haloketone, such as the 2-chlorocyclohexanone derivative in our pathway, involves the formation of a bicyclic cyclopropanone intermediate.[5][6][7]
dot graph G { bgcolor="#FFFFFF" node [shape=none, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
}
Caption: Key stages of the Favorskii rearrangement mechanism.
The process is initiated by the abstraction of an acidic α'-proton by a base, leading to the formation of an enolate. This is followed by an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the halogen, displacing the halide and forming the strained cyclopropanone intermediate. The carbonyl carbon of this intermediate is then attacked by the nucleophilic base (e.g., methoxide). The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the cyclopropane bonds to form a more stable carbanion. Subsequent protonation yields the final ring-contracted product. The regioselectivity of the ring opening is governed by the formation of the more stable carbanion.[6]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of bicyclo[3.1.0]hexane derivatives from cyclohexane-1,4-dione.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Monoketalization)
Rationale: The selective protection of one carbonyl group is crucial for directing the subsequent α-chlorination. Ethylene glycol is a common and effective protecting group for ketones, forming a stable ketal under acidic conditions.
-
Materials:
-
Cyclohexane-1,4-dione (1.0 eq)
-
Ethylene glycol (1.1 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexane-1,4-dione, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield 1,4-dioxaspiro[4.5]decan-8-one.
-
Step 2: Synthesis of 7-Chloro-1,4-dioxaspiro[4.5]decan-8-one (α-Monochlorination)
Rationale: The introduction of a chlorine atom at the α-position to the unprotected carbonyl is achieved through enolate formation followed by reaction with a chlorinating agent. Sulfuryl chloride is an effective reagent for this transformation.
-
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Dichloromethane (anhydrous)
-
-
Procedure:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and concentration, the crude 7-chloro-1,4-dioxaspiro[4.5]decan-8-one can be purified by column chromatography.
-
Step 3: Synthesis of Methyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (Favorskii Rearrangement)
Rationale: This is the key ring-contraction step. Sodium methoxide serves as both the base to initiate the rearrangement and the nucleophile that determines the final ester functionality. The reaction is exothermic and requires careful temperature control.[8]
-
Materials:
-
7-Chloro-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, prepare a suspension of sodium methoxide in anhydrous diethyl ether.
-
Dissolve the 7-chloro-1,4-dioxaspiro[4.5]decan-8-one in a small amount of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of the α-chloroketone dropwise to the stirred suspension of sodium methoxide. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture and quench by the slow addition of water.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, the crude product is subjected to acidic workup (e.g., dilute HCl) to hydrolyze the ketal, followed by esterification of the resulting carboxylic acid with methanol under acidic conditions (e.g., Fischer esterification) to yield methyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate. The product can be purified by vacuum distillation or column chromatography.
-
Data Presentation
The following table summarizes typical yields and key analytical data for the synthetic sequence.
| Step | Product | Typical Yield (%) | Key Analytical Data |
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one | 85-95 | ¹H NMR, ¹³C NMR, IR |
| 2 | 7-Chloro-1,4-dioxaspiro[4.5]decan-8-one | 70-80 | ¹H NMR, ¹³C NMR, MS |
| 3 | Methyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | 60-70 | ¹H NMR, ¹³C NMR, IR, MS |
Applications in Drug Development: The Case of Lenacapavir
The synthetic utility of the bicyclo[3.1.0]hexane scaffold is powerfully illustrated by its incorporation into the novel anti-HIV drug, Lenacapavir (GS-6207).[4][5][9] Lenacapavir is a first-in-class capsid inhibitor that demonstrates potent antiviral activity at picomolar concentrations and has a long-acting profile, allowing for infrequent dosing.[9] The complex architecture of Lenacapavir features a highly substituted bicyclo[3.1.0]hexane core, which is crucial for its interaction with the HIV capsid protein. The synthesis of this core building block, while not starting from cyclohexane-1,4-dione in the reported manufacturing routes, highlights the value of developing robust methods for constructing this privileged scaffold. The principles of intramolecular cyclization and stereochemical control are central to the synthesis of the bicyclo[3.1.0]hexane fragment of Lenacapavir.[5]
Conclusion
The synthesis of bicyclo[3.1.0]hexane derivatives from the simple and accessible starting material cyclohexane-1,4-dione represents a powerful and versatile strategy for accessing a class of compounds with significant potential in drug discovery and development. The key to this transformation is the strategic application of the Favorskii rearrangement, a classic reaction that provides an efficient means of ring contraction. By understanding the underlying mechanism and carefully controlling the reaction parameters at each step—from protection and halogenation to the final rearrangement and derivatization—researchers can reliably produce these valuable bicyclic scaffolds. The continued importance of the bicyclo[3.1.0]hexane core in modern medicinal chemistry, as exemplified by the development of groundbreaking therapeutics like Lenacapavir, ensures that the refinement and optimization of its synthesis will remain a topic of considerable interest.
References
- 1. iris.unife.it [iris.unife.it]
- 2. Polypharmacology of conformationally locked methanocarba nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. drughunter.com [drughunter.com]
- 5. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
The Bicyclo[3.1.0]hexane Scaffold: A Conformationally-Locked Key to Unlocking Diverse Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Structural Uniqueness of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a blend of structural rigidity, three-dimensional complexity, and synthetic accessibility is perpetual. The bicyclo[3.1.0]hexane scaffold has emerged as a "privileged structure," a framework that consistently appears in biologically active compounds across a multitude of therapeutic areas.[1][2][3] Its defining feature is the fusion of a cyclopentane ring with a cyclopropane ring, which imparts a high degree of conformational rigidity. This rigidity is not merely a structural curiosity; it is the very source of its power in drug design. By locking substituents in well-defined spatial orientations, the bicyclo[3.1.0]hexane core allows for a more precise and potent interaction with biological targets, minimizing off-target effects and enhancing selectivity.
The conformational behavior of the bicyclo[3.1.0]hexane system is best described by two predominant, low-energy conformations: the "Northern" (N) and "Southern" (S) conformers.[4][5] This is analogous to the sugar pucker in nucleosides. The orientation of the fused cyclopropane ring dictates the overall shape of the five-membered ring, forcing it into specific envelope or twist conformations. This intrinsic conformational bias is a powerful tool for medicinal chemists, enabling the design of molecules that mimic the bioactive conformation of a natural ligand or substrate.[6][7][8] A conformational analysis of nucleosides built on this template has shown that the Northern conformation often prefers an anti glycosyl torsion angle, while the Southern conformation favors the syn range, with antiviral activity being mostly associated with the Northern conformers.[4]
This guide will provide an in-depth exploration of the biological activities associated with the bicyclo[3.1.0]hexane scaffold, delve into the synthetic strategies for its elaboration, and present detailed protocols for its biological evaluation.
Diverse Biological Activities: A Scaffold for All Targets
The versatility of the bicyclo[3.1.0]hexane core is evidenced by the broad spectrum of biological targets it has been successfully used to address. From viral infections to central nervous system disorders, this scaffold has proven its worth as a cornerstone for potent and selective modulators of biological function.
Antiviral and Anti-Infective Agents
The bicyclo[3.1.0]hexane scaffold has been ingeniously employed to mimic the distorted transition state of substrates for viral enzymes. A notable example is in the development of neuraminidase inhibitors for the treatment of influenza. By replacing the flexible cyclohexene ring of oseltamivir's active metabolite, GS-4071, with a bicyclo[3.1.0]hexane core, researchers have created mimics of sialic acid in a distorted boat conformation, which is on the catalytic pathway of neuraminidases. These compounds have demonstrated micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes.
In the fight against Hepatitis C virus (HCV), isosteric modification of a cyclohexyl substituent to a bicyclo[3.1.0]hexane ring in a series of NS4B protein inhibitors led to a significant improvement in antiviral profile, with an IC50 of less than 1 nM in replicon assays. This modification was achieved with no increase in molecular weight and only a modest increase in lipophilicity, highlighting the efficiency of this scaffold in optimizing drug-like properties.
Metabolic and Cardiovascular Disease
In the realm of metabolic diseases, the bicyclo[3.1.0]hexane scaffold has provided a solution to a common drug development hurdle: metabolic instability. For a series of benzimidazole-based Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors being investigated for the treatment of obesity, the lead compound containing a cyclohexane carboxylic acid moiety suffered from in vivo isomerization. Replacing the cyclohexane with a bicyclo[3.1.0]hexane isostere maintained potent inhibition of the human DGAT1 enzyme while completely preventing the problematic isomerization, demonstrating the scaffold's ability to enhance metabolic stability.
Central Nervous System (CNS) Disorders
The conformational rigidity of the bicyclo[3.1.0]hexane scaffold is particularly advantageous for designing ligands for CNS targets, where subtype selectivity is often crucial.
-
Metabotropic Glutamate Receptors (mGluRs): The compound LY354740, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, was designed as a conformationally constrained analog of glutamic acid.[8] This rigid scaffold was hypothesized to lock the molecule in the bioactive conformation for group 2 mGluRs. This hypothesis proved correct, as LY354740 was found to be a highly potent and selective agonist for group 2 mGluRs, with no activity at other glutamate receptor subtypes.[8] Importantly, this compound demonstrated oral activity in preclinical models of anxiety and epilepsy, making it a valuable tool for CNS research.[8]
-
GABA Transporters: By further restricting the conformation of a known GABA analogue with a bicyclo[3.1.0]hexane backbone, researchers successfully developed the first highly potent and selective inhibitor of the GABA transporter BGT-1.[9] This work not only yielded a valuable pharmacological tool but also helped to elucidate the bioactive conformation of the parent compound at its target.[9]
-
Neuropeptide Y (NPY) Y1 Receptor Antagonists: A novel class of noncompetitive NPY Y1 antagonists was developed based on a bicyclo[3.1.0]hexanylpiperazine scaffold. The most potent compound in this series displayed excellent oral bioavailability and brain penetration in rats and significantly reduced food intake in a spontaneous nocturnal feeding model, suggesting potential for the treatment of obesity.[10]
Oncology and Inflammation
The bicyclo[3.1.0]hexane scaffold is also a key component of molecules targeting cancer and inflammatory pathways.
-
Adenosine A3 Receptor Agonists: The adenosine A3 receptor is a promising target for the treatment of inflammation and cancer due to its overexpression in diseased tissues.[11][12] Replacing the furanose ring of nucleosides with a bicyclo[3.1.0]hexane scaffold, also known as a methanocarba nucleoside, has been shown to increase the potency and selectivity for the A3 adenosine receptor.[12] A series of these compounds have been synthesized and evaluated, with some derivatives displaying moderate A3AR affinity (Ki of 0.38 μM) and high selectivity.[11][13][14][15]
-
Antitumor Agents: A series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have been evaluated as potential antitumor agents.[16] Several of these compounds exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.[16][17] Mechanistic studies suggest that these compounds may exert their effects by modulating the p53 tumor suppressor pathway and STAT3/JAK2 signaling cascades.[17]
Data Summary: Bioactivity of Bicyclo[3.1.0]hexane Derivatives
| Compound Class | Target | Key Compound/Derivative | Activity (IC50/EC50/Ki) | Therapeutic Area | Reference |
| Neuraminidase Inhibitors | Influenza Neuraminidase | Bicyclo[3.1.0]hexane 14 | Micromolar inhibition | Antiviral (Influenza) | |
| NS4B Inhibitors | HCV NS4B Protein | Bicyclo[3.1.0]hexanol 12 | <1 nM (replicon assay) | Antiviral (Hepatitis C) | |
| DGAT1 Inhibitors | DGAT1 | Bicyclo[3.1.0]hexane 16 | Potent in vitro and in vivo inhibition | Obesity | |
| mGluR Agonists | Group 2 mGluRs | (+)-9 (LY354740) | EC50 = 0.055 µM | Anxiety, Epilepsy | [8] |
| BGT-1 Inhibitors | GABA Transporter 1 | Compound 4 | IC50 = 0.59 µM | CNS Disorders | [9] |
| NPY Y1 Antagonists | NPY Y1 Receptor | Compound 2 | IC50 = 62 nM | Obesity | [10] |
| A3AR Agonists | Adenosine A3 Receptor | Compound 30 | Ki = 0.38 µM | Inflammation, Cancer | [11][13][14][15] |
| Antitumor Agents | Various | Cycloadduct 4e | IC50 = 4.2 - 24.1 µM | Oncology | [16][17] |
Synthetic Strategies: Constructing the Bicyclo[3.1.0]hexane Core
The synthesis of the bicyclo[3.1.0]hexane scaffold can be challenging due to its inherent ring strain. However, several efficient methods have been developed, which can be broadly categorized into two approaches: construction of the three-membered ring onto a pre-existing five-membered ring, or a convergent [3+2] annulation strategy.
Intramolecular Cyclization and Cyclopropanation
A common and effective strategy involves the intramolecular cyclization of a suitably functionalized cyclopentane derivative. This often involves a Simmons-Smith cyclopropanation or a transition-metal-catalyzed decomposition of a diazo compound. For example, the synthesis of adenosine A3 receptor ligands often starts from D-ribose, which is converted to a cyclopentene intermediate that then undergoes diastereoselective cyclopropanation.[11]
Convergent [3+2] Annulation
More recently, a convergent synthesis of bicyclo[3.1.0]hexanes has been reported via a [3+2] annulation of cyclopropenes with aminocyclopropanes.[1][18][19] This method, which can be mediated by an organic or an iridium photoredox catalyst, allows for the rapid assembly of the bicyclic core with three contiguous stereocenters.[1] This approach is particularly valuable for accessing fluorinated analogues, which are of increasing importance in medicinal chemistry.[1]
Caption: General synthetic strategies for the bicyclo[3.1.0]hexane core.
Experimental Protocols
Protocol 1: Synthesis of a Bicyclo[3.1.0]hexane-based Adenosine A3 Receptor Ligand Intermediate
This protocol is adapted from the synthesis of a central building block for A3 receptor ligands.[11]
Step 1: Diastereoselective Cyclopropanation
-
Dissolve (1S,2S,3R)-4-{[(tert-Butyldiphenylsilyl)oxy]methyl}-2,3-O-isopropylidene-4-cyclopenten-1,2,3-triol (1.0 eq) in dry dichloromethane (CH2Cl2) under a nitrogen atmosphere.
-
Cool the reaction mixture to -18 °C using an ice/salt bath.
-
Add diethylzinc (1 M in hexane, 1.1 eq) dropwise and stir for 15 minutes.
-
Add diiodomethane (1.15 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDPS-protected bicyclo[3.1.0]hexan alcohol.
Causality behind Experimental Choices:
-
Dry CH2Cl2 and Nitrogen Atmosphere: The organometallic reagents (diethylzinc) are highly reactive with water and oxygen. Anhydrous and inert conditions are critical to prevent decomposition and ensure high yields.
-
Low Temperature Addition: The addition of diethylzinc and diiodomethane at low temperature helps to control the exothermicity of the reaction and improve diastereoselectivity.
-
Aqueous Workup: The NH4Cl quench protonates and neutralizes the reactive zinc species, allowing for safe handling and extraction of the desired product.
Protocol 2: Radioligand Binding Assay for Adenosine A3 Receptor Affinity
This protocol describes a general method for determining the binding affinity (Ki) of a test compound for the human adenosine A3 receptor.
Step 1: Membrane Preparation
-
Culture CHO cells stably expressing the human adenosine A3 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Step 2: Binding Assay
-
In a 96-well plate, combine the cell membranes, a radiolabeled A3 receptor antagonist (e.g., [125I]AB-MECA), and various concentrations of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known non-radioactive A3 receptor antagonist (e.g., XAC).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Outlook
The bicyclo[3.1.0]hexane scaffold has firmly established itself as a valuable building block in modern drug discovery. Its inherent conformational rigidity provides a powerful design element for enhancing potency, selectivity, and metabolic stability. The diverse range of biological activities associated with this scaffold, from antiviral and anticancer to CNS modulation, underscores its privileged status. As synthetic methodologies continue to evolve, providing even more efficient access to complex and diversely substituted bicyclo[3.1.0]hexane derivatives, we can anticipate that this remarkable scaffold will continue to be a source of innovative drug candidates for years to come. The continued exploration of its use as a constrained isostere for other common ring systems, such as cyclohexane and piperazine, will undoubtedly lead to the discovery of novel therapeutics with improved pharmacological profiles.[10]
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. iris.unife.it [iris.unife.it]
- 4. tandfonline.com [tandfonline.com]
- 5. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational and Electron Density Analysis of Bicyclo[3.1.0] hexanes: All Roads Lead to Boats [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents [mdpi.com]
- 18. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
The Strategic Application of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate as a Premier Chiral Synthon in Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Elegance of Bicyclic Scaffolds
In the landscape of modern medicinal chemistry and drug discovery, the demand for molecules with well-defined three-dimensional structures is paramount. The spatial arrangement of atoms in a molecule dictates its interaction with biological targets, and thus its efficacy and selectivity. Rigid bicyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a way to lock flexible molecules into specific, biologically active conformations. Among these, the bicyclo[3.1.0]hexane framework has garnered significant attention due to its unique conformational constraints, which mimic the puckering of furanose rings in nucleosides. This guide focuses on a particularly valuable derivative, Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate, a chiral synthon that provides a strategic entry point to a variety of complex and medicinally relevant molecules. Its inherent chirality and strategically placed functional groups—a hydroxyl for further elaboration and an ethyl ester for modification or coupling—make it a highly versatile building block.
The Strategic Importance of this compound
The utility of this compound as a chiral synthon is rooted in several key features:
-
Conformational Rigidity: The fused cyclopropane-cyclopentane ring system imparts significant rigidity, allowing for the precise positioning of substituents in three-dimensional space. This is particularly advantageous in the design of enzyme inhibitors and receptor ligands where specific pharmacophore orientations are required for high-affinity binding.
-
Chirality: The molecule possesses multiple stereocenters, and its enantiomerically pure forms serve as templates for the synthesis of stereochemically defined target molecules. This is crucial for developing drugs with improved therapeutic indices and reduced off-target effects.
-
Orthogonal Functionality: The presence of a hydroxyl group and an ethyl ester provides two distinct points for chemical modification. The hydroxyl group can be oxidized, inverted, or used as a handle for nucleophilic substitution, while the ester can be hydrolyzed, reduced, or converted to an amide. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.
Enantioselective Synthesis: A Gateway to Chiral Purity
The synthesis of enantiomerically pure this compound is a key challenge and a testament to the advancements in asymmetric synthesis. A notable and highly effective strategy commences from the readily available chiral pool starting material, L-ribose. This approach ensures the final product has a defined absolute stereochemistry.
A key intermediate in this synthesis is the bicyclic keto ester, Ethyl (1S,3S,4S,5S)-3,4-O-isopropylidene-2-oxobicyclo[3.1.0]hexanecarboxylate. The crucial step to obtaining the desired 3-hydroxy functionality is the stereoselective reduction of this ketone. The use of sodium borohydride (NaBH₄) in ethanol provides the corresponding alcohol with high diastereoselectivity.[1] This reduction is a cornerstone of the synthesis, delivering the hydroxyl group in a specific orientation, which is critical for its role as a chiral directing group in subsequent transformations.
Caption: Enantioselective synthesis pathway from L-ribose.
Application in the Synthesis of Carbocyclic Nucleoside Analogues
A primary application of this compound is in the synthesis of carbocyclic nucleoside analogues. These compounds are of significant interest in antiviral and anticancer drug development. The bicyclo[3.1.0]hexane core serves as a conformationally locked mimic of the ribose sugar in natural nucleosides. This conformational restriction can lead to enhanced binding affinity and selectivity for target enzymes such as viral polymerases or kinases.
The synthesis of these analogues typically involves the coupling of the bicyclic scaffold with a nucleobase. The hydroxyl group of the synthon can be activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution by the nitrogen atom of a purine or pyrimidine base. The ethyl ester can then be reduced to a hydroxymethyl group, which serves as the 5'-hydroxyl equivalent of a natural nucleoside.
Caption: General workflow for carbocyclic nucleoside analogue synthesis.
Experimental Protocols
Protocol 1: Stereoselective Reduction of Ethyl (1S,3S,4S,5S)-3,4-O-isopropylidene-2-oxobicyclo[3.1.0]hexanecarboxylate
This protocol describes the reduction of the ketone to the corresponding alcohol, a key step in the enantioselective synthesis of the title compound's precursor.[1]
Materials:
-
Ethyl (1S,3S,4S,5S)-3,4-O-isopropylidene-2-oxobicyclo[3.1.0]hexanecarboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.0 eq)
-
Ethanol (EtOH), anhydrous
-
Acetone
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve Ethyl (1S,3S,4S,5S)-3,4-O-isopropylidene-2-oxobicyclo[3.1.0]hexanecarboxylate in anhydrous ethanol at room temperature under an inert atmosphere.
-
To the stirred solution, add sodium borohydride portion-wise, maintaining the temperature at room temperature.
-
Continue stirring for 1 hour after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of acetone.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexanes:ethyl acetate gradient to afford the desired Ethyl (1S,2R,3S,4S,5S)-3,4-O-isopropylidene-2-hydroxybicyclo[3.1.0]hexane-carboxylate.
Expected Outcome:
This procedure typically yields the desired alcohol as a white solid with a yield of approximately 69%.[1]
| Parameter | Value | Reference |
| Starting Material | Ethyl (1S,3S,4S,5S)-3,4-O-isopropylidene-2-oxobicyclo[3.1.0]hexanecarboxylate | [1] |
| Reagent | Sodium borohydride | [1] |
| Solvent | Ethanol | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 69% | [1] |
Protocol 2: Conversion to a Carbocyclic Adenosine Analogue Intermediate
This protocol outlines the subsequent steps to convert the synthesized alcohol into a precursor for a carbocyclic adenosine analogue.[1]
Materials:
-
Ethyl (1S,2R,3S,4S,5S)-3,4-O-isopropylidene-2-hydroxybicyclo[3.1.0]hexane-carboxylate
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
2,6-Dichloropurine
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Mesylation of the alcohol: Dissolve the alcohol in anhydrous DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of mesyl chloride. Stir the reaction at 0 °C for 1 hour.
-
Preparation of the nucleobase anion: In a separate flask, suspend sodium hydride in anhydrous DMF. Add 2,6-dichloropurine portion-wise at 0 °C and stir for 30 minutes.
-
Coupling reaction: Add the solution of the mesylate from step 1 to the suspension of the purine anion at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion: A Versatile and Indispensable Chiral Synthon
This compound has proven to be a highly valuable and versatile chiral synthon in the synthesis of complex, biologically active molecules. Its rigid bicyclic core, combined with its inherent chirality and orthogonal functional groups, provides a robust platform for the construction of conformationally constrained molecules. The successful application of this synthon in the synthesis of carbocyclic nucleoside analogues highlights its importance in drug discovery. The well-defined enantioselective synthetic routes to this compound further enhance its utility, providing access to stereochemically pure target molecules. For researchers and drug development professionals, this compound represents a key strategic tool for navigating the complexities of modern medicinal chemistry.
References
Conformational Landscape of Bicyclo[3.1.0]hexane Systems: A Technical Guide for Drug Discovery Professionals
Abstract
The bicyclo[3.1.0]hexane ring system, a unique structural motif characterized by the fusion of a cyclopentane and a cyclopropane ring, imparts significant conformational rigidity to molecular scaffolds. This inherent rigidity has been artfully exploited in medicinal chemistry and drug design to lock bioactive molecules into specific spatial arrangements, thereby enhancing their potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive exploration of the conformational analysis of the bicyclo[3.1.0]hexane core. We will delve into the energetic preferences for its distinct conformations, the sophisticated experimental and computational methodologies employed for their characterization, and the profound implications of this conformational control in the rational design of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable bicyclic system.
The Structural Essence of Bicyclo[3.1.0]hexane: Beyond a Simple Fusion
The bicyclo[3.1.0]hexane framework is more than a mere conjunction of two rings; it is a system where the inherent strain of the cyclopropane ring profoundly influences the conformational possibilities of the more flexible cyclopentane ring. This fusion creates a rigid and well-defined three-dimensional structure that serves as an excellent scaffold in rational drug design. The primary conformational query revolves around the puckering of the five-membered ring, which can theoretically adopt a spectrum of non-planar forms, primarily described as "boat" and "chair" conformations.
The Energetic Predisposition: A Clear Preference for the Boat Conformation
Extensive computational and experimental studies have unequivocally demonstrated that the bicyclo[3.1.0]hexane system exhibits a marked energetic preference for a boat-like conformation .[1][2][3][4][5] This counterintuitive finding, when compared to the chair preference of cyclohexane, arises from the unique geometric constraints imposed by the fused cyclopropane ring. The boat conformation allows for a staggered arrangement of substituents on the cyclopentane ring, minimizing torsional strain.[3] This stabilizing effect, coupled with favorable orbital interactions, outweighs the potential for transannular steric interactions that might otherwise destabilize a boat form.[3][5]
In contrast, the chair conformation is significantly destabilized. Ab initio and Density Functional Theory (DFT) calculations have consistently shown the boat conformer to be more stable than the chair by a significant energy margin.[1][5][6] For instance, computational studies have estimated the energy difference to be in the range of 2.5 to 4.5 kcal/mol, depending on the level of theory and substitution pattern.[6] This substantial energy barrier effectively locks the ring system into a well-defined boat-like geometry.
Methodologies for Conformational Elucidation: A Multi-pronged Approach
The determination of the precise conformation of bicyclo[3.1.0]hexane derivatives necessitates a synergistic application of experimental and computational techniques. Each method provides a unique and complementary piece of the conformational puzzle.
Experimental Verification: Capturing the Molecular Shape
Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information in the solid state. Numerous crystallographic studies of bicyclo[3.1.0]hexane derivatives have confirmed the prevalence of the boat conformation.[2][3][7][8][9] The five-membered ring is consistently observed to be puckered in an envelope or twisted-boat form where the "flap" of the envelope is cis to the cyclopropane ring.[8][9]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of the bicyclo[3.1.0]hexane derivative are grown, typically by slow evaporation of a suitable solvent system.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector, such as a CCD or CMOS detector, collects the diffraction pattern.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns.
NMR spectroscopy, particularly the analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, provides invaluable information about the conformation of molecules in solution. For bicyclo[3.1.0]hexane systems, the magnitudes of vicinal proton-proton coupling constants are highly dependent on the dihedral angle between the coupled protons, which is in turn dictated by the ring's conformation. This allows for a detailed analysis of the puckering of the five-membered ring and the relative orientation of substituents.[3]
Experimental Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: A solution of the purified bicyclo[3.1.0]hexane derivative is prepared in a suitable deuterated solvent.
-
1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts of all protons.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, aiding in the assignment of the spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å). The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for conformational modeling.
-
Data Analysis: The coupling constants and NOE/ROE intensities are measured and used to deduce dihedral angles and internuclear distances, which are then compared with theoretical values for different possible conformations.
Computational Modeling: Predicting and Rationalizing Conformations
Computational chemistry plays a pivotal role in the conformational analysis of bicyclo[3.1.0]hexane systems. It not only allows for the prediction of the most stable conformations but also provides a deep understanding of the energetic factors governing their relative stabilities.
High-level quantum mechanical calculations are the cornerstone of computational conformational analysis. Methods like DFT, with functionals such as B3LYP and M06-2X, and ab initio methods like Møller-Plesset perturbation theory (MP2), provide accurate geometries and relative energies of different conformers.[1][6][10] Extensive conformational searches at these levels of theory have consistently identified the boat-like conformer as the global minimum on the potential energy surface.[1][6]
Computational Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: A 3D model of the bicyclo[3.1.0]hexane derivative is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformations.
-
Geometry Optimization: Each generated conformer is subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G**).[1][6]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Analysis: The relative energies of the stable conformers are compared to identify the global minimum and the population of each conformer at a given temperature.
Data Presentation: Quantifying the Conformational Landscape
To provide a clear and concise overview of the conformational preferences, the following table summarizes key energetic and geometric parameters for the boat and chair conformations of the parent bicyclo[3.1.0]hexane.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Boat | 0.0 (Global Minimum) | C1-C2-C3-C4: ~40-50 |
| C2-C3-C4-C5: ~0-10 | ||
| Chair | ~2.5 - 4.5 | C1-C2-C3-C4: ~50-60 |
| C2-C3-C4-C5: ~-50-60 |
Note: The values presented are approximate and can vary depending on the level of theory and substitution pattern.
Visualization of Conformational Interconversion
The following diagram, generated using Graphviz, illustrates the potential energy landscape and the interconversion pathway between the boat and chair conformations of the bicyclo[3.1.0]hexane ring system.
Caption: Energy profile for boat-to-chair interconversion.
Implications in Drug Design: The Power of Conformational Constraint
The rigid, boat-like conformation of the bicyclo[3.1.0]hexane scaffold is a powerful tool in drug design. By incorporating this moiety into a drug candidate, chemists can:
-
Lock in the Bioactive Conformation: Many flexible drug molecules can adopt multiple conformations, only one of which may be active at the biological target. The bicyclo[3.1.0]hexane system can be used to rigidly hold the pharmacophoric groups in the desired orientation, leading to a significant increase in binding affinity and potency.[11][12][13]
-
Enhance Selectivity: By pre-organizing the molecule into a conformation that is complementary to the target receptor but not to off-target receptors, selectivity can be dramatically improved.[12]
-
Improve Metabolic Stability: The rigid scaffold can shield metabolically labile parts of the molecule from enzymatic degradation, thereby improving its pharmacokinetic profile.
-
Serve as a Versatile Scaffold: The bicyclo[3.1.0]hexane core can be functionalized at multiple positions, allowing for the generation of diverse chemical libraries with well-defined three-dimensional structures.[3]
The application of this principle is evident in the development of conformationally restricted analogues of nucleosides, where the bicyclo[3.1.0]hexane template mimics the puckering of the ribose ring, leading to potent antiviral and anticancer agents.[13][14][15] Similarly, it has been successfully employed to create selective ligands for G protein-coupled receptors (GPCRs) and inhibitors for various enzymes.[11][12]
Conclusion
The conformational analysis of the bicyclo[3.1.0]hexane ring system reveals a fascinating interplay of steric and electronic effects that culminate in a strong preference for a boat-like geometry. This inherent rigidity, thoroughly characterized by a combination of advanced experimental and computational techniques, provides a powerful strategic advantage in the field of drug discovery. By understanding and harnessing the conformational properties of this unique scaffold, medicinal chemists can design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Conformationally rigid nucleoside probes help understand the role of sugar pucker and nucleobase orientation in the thrombin-binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Buy Bicyclo[3.1.0]hexan-3-ylmethanol [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(Methoxymethoxy)-1-(4-oxobicyclo[3.1.0]hexan-1-yl)ethyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Theoretical Study of Structures and Ring-Puckering Potential Energy Functions of Bicylo[3.1.0]hexane and Related Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. scilit.com [scilit.com]
The Bicyclo[3.1.0]hexane Core: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The bicyclo[3.1.0]hexane ring system, a fascinating bridged carbocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and complex molecule synthesis. Its inherent conformational rigidity and unique three-dimensional architecture offer a powerful tool for locking bioactive conformations, enhancing metabolic stability, and exploring novel chemical space. This in-depth technical guide provides a comprehensive overview of the bicyclo[3.1.0]hexane core, from its historical synthetic origins to the sophisticated methodologies employed today. We will delve into the nuanced conformational landscape of this strained ring system, explore its characteristic spectroscopic signatures, and showcase its pivotal role in the development of innovative therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the bicyclo[3.1.0]hexane scaffold in their work.
Introduction: The Allure of a Strained Scaffold
At its heart, the bicyclo[3.1.0]hexane framework is a fusion of a cyclopentane ring and a cyclopropane ring, sharing two bridgehead carbons. This seemingly simple arrangement gives rise to a molecule with significant ring strain, a property that dictates both its reactivity and its three-dimensional structure. It is this inherent strain and the resulting conformational pre-organization that make the bicyclo[3.1.0]hexane moiety a compelling bioisosteric replacement for more flexible carbocyclic and heterocyclic systems in drug design. By constraining the spatial orientation of pendant functional groups, chemists can enforce a specific pharmacophore presentation, leading to enhanced potency and selectivity for biological targets.
The journey of the bicyclo[3.1.0]hexane scaffold from a chemical curiosity to a privileged motif in drug discovery is a testament to the evolution of synthetic organic chemistry. Early synthetic endeavors were often challenging, but the development of novel and efficient methodologies has made a diverse array of substituted bicyclo[3.1.0]hexanes readily accessible.
A Historical Perspective: The Dawn of Bicyclic Cyclopropanes
While pinpointing a single, definitive "discovery" of the parent bicyclo[3.1.0]hexane in the annals of chemistry is challenging, its conceptual origins are intertwined with the broader history of bicyclic and cyclopropane-containing compounds. The bicyclo[3.1.0]hexane skeleton is the core of the thujane class of monoterpenes, with naturally occurring compounds like thujone being known for centuries.[1] The biosynthesis of thujone involves the cyclization of geranyl diphosphate, a process that generates the characteristic bicyclo[3.1.0]hexane framework.[1]
The laboratory synthesis of such bicyclic systems lagged behind their discovery in nature. Early organic chemists, including the venerable William Henry Perkin Jr., were pioneers in the synthesis of cyclic and bicyclic compounds, though their focus was primarily on larger ring systems. The development of synthetic methods capable of constructing the strained cyclopropane ring was a critical prerequisite for the laboratory synthesis of bicyclo[3.1.0]hexanes.
The advent of intramolecular cyclopropanation reactions marked a significant turning point. These reactions, where a tethered carbene or carbenoid precursor reacts with a double bond within the same molecule, provided a direct and often stereocontrolled route to the bicyclo[3.1.0]hexane core.
The Synthetic Arsenal: Constructing the Bicyclo[3.1.0]hexane Core
The modern synthetic chemist has a diverse toolkit for the construction of bicyclo[3.1.0]hexane derivatives. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.
Intramolecular Cyclopropanation: A Workhorse Strategy
Intramolecular cyclopropanation is arguably the most common and versatile approach to the bicyclo[3.1.0]hexane skeleton. This strategy involves the generation of a carbene or carbenoid that is tethered to an alkene, which then undergoes an intramolecular addition to form the cyclopropane ring.
The Simmons-Smith reaction, a classic method for cyclopropanation, has been ingeniously adapted for the synthesis of bicyclo[3.1.0]hexanes.[2] The intramolecular Simmons-Smith (IMSS) reaction provides a reliable route to these bicyclic systems, often with excellent diastereoselectivity.[2]
Experimental Protocol: Intramolecular Simmons-Smith Cyclopropanation [2]
-
Reagent Preparation: A zinc-copper couple is prepared by activating zinc dust with a copper(I) salt solution.
-
Reaction Setup: The substrate, typically a 1,5-diene or a homoallylic alcohol with a diiodomethyl ether or ester, is dissolved in a dry, inert solvent such as diethyl ether or dichloromethane under an inert atmosphere.
-
Carbenoid Formation and Cyclization: The zinc-copper couple and diiodomethane are added to the solution. The reaction is typically stirred at room temperature or with gentle heating.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
The causality behind the stereochemical outcome of the IMSS reaction often lies in the directing effect of nearby functional groups, such as hydroxyl groups, which can coordinate to the zinc carbenoid and deliver the methylene group to one face of the double bond.
Tandem Reactions: Efficiency in Complexity
Modern organic synthesis places a high premium on efficiency. Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and atom-economical approach to complex molecules. Several tandem strategies have been developed for the synthesis of bicyclo[3.1.0]hexanes.
One powerful example is the rhodium-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes.[3] This reaction constructs the bicyclo[3.1.0]hexane core with high diastereoselectivity.
Logical Workflow for Tandem Hetero-[5+2] Cycloaddition/Claisen Rearrangement
Caption: Tandem reaction cascade for bicyclo[3.1.0]hexane synthesis.
Photochemical Methods: Harnessing the Power of Light
Photochemical reactions offer unique pathways to strained ring systems. The synthesis of bicyclo[3.1.0]hexane derivatives can be achieved through photochemical cycloadditions followed by rearrangements.[4] For example, a [2+2] photocycloaddition between a cyclopentenone and an alkene can be followed by a vinylcyclopropane-cyclopentene rearrangement to afford the bicyclo[3.1.0]hexane skeleton.
Experimental Protocol: Photochemical Synthesis [4]
-
Reaction Setup: The cyclopentenone and alkene starting materials are dissolved in a suitable solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. The solution is deoxygenated by bubbling with an inert gas.
-
Irradiation: The reaction mixture is irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a specific wavelength. The reaction progress is monitored by TLC or GC.
-
Isolation and Rearrangement: Upon completion, the solvent is removed, and the crude [2+2] cycloadduct is isolated. This intermediate can then be subjected to thermal or acid-catalyzed rearrangement to yield the bicyclo[3.1.0]hexane product.
-
Purification: The final product is purified by column chromatography or distillation.
Conformational Landscape and Spectroscopic Fingerprints
The unique chemical and biological properties of bicyclo[3.1.0]hexane derivatives are a direct consequence of their rigid, three-dimensional structure.
Conformational Analysis: A Preference for the Boat
The cyclopentane ring within the bicyclo[3.1.0]hexane system can, in principle, adopt either a chair-like or a boat-like conformation. However, extensive computational and experimental studies have shown that the boat conformation is significantly more stable . This preference is a result of minimizing torsional strain and non-bonded interactions within the bicyclic framework.
Conformational Equilibrium of the Bicyclo[3.1.0]hexane Core
Caption: The boat-like conformation is the energetic minimum.
This conformational rigidity is a key asset in drug design, as it allows for the precise positioning of substituents in three-dimensional space, leading to a more defined interaction with a biological target.
Spectroscopic Characterization
The strained nature of the bicyclo[3.1.0]hexane ring system gives rise to characteristic spectroscopic features.
| Spectroscopic Technique | Key Features for Bicyclo[3.1.0]hexane |
| ¹H NMR Spectroscopy | Protons on the cyclopropane ring typically appear at unusually high field (upfield) due to the anisotropic shielding effect of the three-membered ring. Complex coupling patterns are often observed due to the rigid nature of the ring system. |
| ¹³C NMR Spectroscopy | The carbons of the cyclopropane ring also resonate at a characteristically high field. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations of the cyclopropane ring can sometimes be observed at higher frequencies (>3000 cm⁻¹) than typical sp³ C-H stretches. |
| Raman Spectroscopy | The ring-puckering vibrations of the bicyclo[3.1.0]hexane skeleton can be observed in the low-frequency region of the Raman spectrum, providing insights into the conformational dynamics of the molecule. |
Applications in Drug Discovery and Beyond
The unique structural and conformational properties of the bicyclo[3.1.0]hexane core have made it a highly sought-after scaffold in medicinal chemistry.
A Privileged Scaffold in Drug Design
Bicyclo[3.1.0]hexane derivatives have been successfully employed as conformationally restricted analogs of various neurotransmitters and other biologically active molecules. For example, they have been used to develop potent and selective ligands for metabotropic glutamate receptors, adenosine receptors, and histamine receptors. The rigid framework of the bicyclo[3.1.0]hexane core allows for the mimicry of the bioactive conformation of the endogenous ligand, leading to improved affinity and selectivity.
Role of Bicyclo[3.1.0]hexane in Bioactive Conformation Mimicry
Caption: Bicyclo[3.1.0]hexane as a conformational lock in drug design.
A Versatile Synthetic Intermediate
Beyond its direct application in medicinal chemistry, the strained bicyclo[3.1.0]hexane ring system is a valuable synthetic intermediate. The high ring strain can be harnessed as a driving force for ring-opening and rearrangement reactions, providing access to a wide range of other carbocyclic and heterocyclic structures.
Conclusion
The bicyclo[3.1.0]hexane core has transitioned from a structural curiosity found in nature to a powerful and versatile tool in the hands of synthetic and medicinal chemists. Its unique combination of rigidity, three-dimensionality, and inherent strain provides a wealth of opportunities for the design of novel therapeutics and the construction of complex molecular architectures. As synthetic methodologies continue to evolve, we can anticipate that the utility and importance of the bicyclo[3.1.0]hexane scaffold will only continue to grow, solidifying its place as a truly privileged structural motif.
References
- 1. Thujone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
The Bicyclo[3.1.0]hexane Scaffold: A Conformationally Rigid Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.1.0]hexane core, a fused cyclopropane and cyclopentane ring system, has emerged as a quintessential "privileged structure" in medicinal chemistry. Its profound utility stems not from inherent biological activity, but from its rigid, three-dimensional architecture. This conformational constraint offers a powerful tool to lock flexible molecules into specific bioactive shapes, thereby enhancing potency, selectivity, and metabolic stability. This guide provides a comprehensive exploration of the bicyclo[3.1.0]hexane scaffold, delving into its unique structural properties, its diverse applications across a spectrum of therapeutic targets—from G-protein coupled receptors (GPCRs) to enzymes and transporters—and the synthetic methodologies enabling its incorporation into novel chemical entities. We will examine key case studies where this scaffold has been instrumental in advancing drug candidates for neurological disorders, inflammation, cancer, and infectious diseases, offering field-proven insights for today's drug development professionals.
Part 1: The Strategic Value of Conformational Constraint: A Structural Analysis
The therapeutic efficacy of a small molecule is intrinsically linked to its ability to adopt a specific three-dimensional conformation that is complementary to its biological target. Flexible molecules must pay an entropic penalty to adopt this bioactive conformation upon binding. The core principle behind employing the bicyclo[3.1.0]hexane scaffold is to pre-organize the molecule into a desired shape, thereby minimizing this entropic cost and potentially increasing binding affinity.
A Rigid Bioisostere for Cyclohexane and Beyond
The bicyclo[3.1.0]hexane framework serves as a conformationally constrained bioisostere of the more flexible cyclohexane ring.[1] This substitution is strategically significant. For instance, in the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for obesity, a lead compound containing a cyclohexane carboxylic acid moiety suffered from in vivo isomerization, creating active metabolites that complicated its development profile. Replacing the cyclohexane with a bicyclo[3.1.0]hexane ring maintained potent DGAT1 inhibition while completely preventing the problematic isomerization, showcasing the scaffold's ability to enhance metabolic stability.
The inherent strain of the fused cyclopropane ring forces the five-membered ring into a stable, boat-like conformation.[2][3] This predictable geometry is a key asset for rational drug design, allowing chemists to project substituents into well-defined vectors in three-dimensional space.
References
- 1. Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
stereoselective synthesis of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
An In-Depth Guide to the Stereoselective Synthesis of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane framework is a conformationally constrained carbocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an invaluable scaffold for mimicking the bioactive conformations of natural ligands and designing potent, selective therapeutic agents.[2] this compound, in particular, serves as a versatile chiral building block for the synthesis of a wide array of complex molecules, including carbocyclic nucleoside analogues with antiviral properties and ligands for various receptors.[3]
This application note provides a detailed overview of the primary strategies for the . We will explore key methodologies, delve into the mechanistic rationale behind achieving stereocontrol, and provide detailed experimental protocols for researchers in organic synthesis and drug discovery.
Retrosynthetic Analysis and Core Synthetic Challenges
A logical retrosynthetic analysis of the target molecule reveals two primary avenues for its construction, each presenting distinct stereochemical hurdles.
Diagram 1: Retrosynthetic Pathways
Caption: Key retrosynthetic disconnections for the target molecule.
-
Pathway A: Diastereoselective Reduction: This approach involves the synthesis of an intermediate ketone, Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate. The critical step is the subsequent stereoselective reduction of the ketone to install the hydroxyl group with the desired endo or exo configuration.
-
Pathway B: Stereoselective Cyclopropanation: This strategy begins with a suitably functionalized cyclopentene precursor. The key transformation is the formation of the cyclopropane ring, which sets the stereochemistry of the bicyclic core. This can be achieved through various methods, including directed Simmons-Smith reactions or additions to α,β-unsaturated systems.[4]
The primary challenges lie in controlling:
-
Diastereoselectivity: The relative orientation of the hydroxyl and ester groups (endo vs. exo).
-
Enantioselectivity: The absolute configuration of the multiple chiral centers for the synthesis of a single enantiomer.
Strategic Approaches to Stereoselective Synthesis
Strategy 1: Cyclopropanation of α,β-Unsaturated Esters (Corey-Chaykovsky Reaction)
One of the most robust methods for constructing the bicyclo[3.1.0]hexane core is the Johnson-Corey-Chaykovsky reaction.[5][6] This reaction involves the 1,4-conjugate addition of a sulfur ylide to a cyclopentenone derivative, followed by an intramolecular ring-closure to form the cyclopropane ring.[5] This method reliably produces the bicyclic ketone precursor.
The reaction of an enone with a sulfur ylide, such as dimethyloxosulfonium methylide, proceeds via a Michael-type addition to generate an enolate. This is followed by an intramolecular nucleophilic substitution, where the enolate displaces the sulfide to form the cyclopropane ring.[5][7]
Diagram 2: Corey-Chaykovsky Cyclopropanation Workflow
Caption: Workflow for synthesis via Corey-Chaykovsky reaction.
Protocol 1: Synthesis of Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl 4-oxocyclopent-2-ene-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant.
-
Add anhydrous DMSO and cool the suspension to 0°C.
-
Slowly add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases and a clear solution of the ylide is formed.
-
In a separate flask, dissolve Ethyl 4-oxocyclopent-2-ene-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution to 0°C and add the solution of the cyclopentenone derivative dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate.[8]
Strategy 2: Diastereoselective Reduction of the Bicyclic Ketone
With the ketone precursor in hand, the next critical step is the stereoselective reduction to form the desired alcohol. The facial selectivity of the hydride attack is governed by the steric hindrance imposed by the bicyclic ring system.
-
Exo Attack: Small, unhindered reducing agents like sodium borohydride (NaBH₄) typically approach from the less hindered exo face, pushing the resulting hydroxyl group into the endo position.[2]
-
Endo Attack: Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are sterically demanding and preferentially attack from the more open endo face, resulting in the formation of the exo-alcohol.
| Reducing Agent | Typical Selectivity | Product Stereochemistry |
| Sodium Borohydride (NaBH₄) | Exo attack | endo-alcohol |
| L-Selectride® | Endo attack | exo-alcohol |
| Cerium(III) chloride / NaBH₄ | High exo attack | endo-alcohol[2] |
| Table 1: Selectivity of Common Reducing Agents. |
Protocol 2: Diastereoselective Reduction to endo-Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Materials:
-
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate (1.0 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol in a round-bottom flask.[2]
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford the target endo-alcohol.
Strategy 3: Enantioselective Synthesis via Enzymatic Resolution
For applications requiring enantiomerically pure material, enzymatic kinetic resolution is a powerful and scalable strategy.[1][9] Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing for the separation of the unreacted substrate and the product.[10][11]
For the racemic this compound, a lipase such as Candida antarctica lipase B (CALB) can be used to selectively acylate one enantiomer with an acyl donor (e.g., vinyl acetate), leaving the other enantiomer as the unreacted alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE)-4-HYDROXY-BICYCLO[3.1.0]HEXANE-CARBOXYLATE FROM L-RIBOSE: A VERSATILE CHIRAL SYNTHON FOR PREPARATION OF ADENOSINE AND P2 RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00999A [pubs.rsc.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis of (N)-Methanocarba Nucleosides via Bicyclo[3.1.0]hexane Scaffolding
Abstract
(N)-Methanocarba nucleosides are a class of conformationally locked carbocyclic nucleoside analogues that have garnered significant interest in medicinal chemistry and drug development. By replacing the flexible furanose ring of natural nucleosides with a rigid bicyclo[3.1.0]hexane system, these molecules are pre-organized into a specific "North" (N) conformation. This structural constraint can lead to enhanced binding affinity, improved selectivity for target enzymes and receptors, and favorable drug-like properties.[1][2] This guide provides a detailed overview of the synthetic strategies and experimental protocols for preparing (N)-methanocarba nucleosides, with a focus on the construction of the key bicyclic core and its subsequent coupling with nucleobases. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and antiviral/anticancer drug discovery.
Introduction: The Significance of Conformational Locking
In solution, the furanose ring of a natural nucleoside exists in a dynamic equilibrium between two major puckered conformations, termed North (N) and South (S).[1][3] This flexibility, while crucial for biological processes, can be a hurdle in rational drug design, as only one conformation is typically responsible for optimal binding to a biological target such as a kinase or polymerase.[4] The "methanocarba" modification, which substitutes the ribose ring with a bicyclo[3.1.0]hexane scaffold, effectively "locks" the five-membered ring into either a stable N- or S-conformation, depending on the stereochemistry of the cyclopropane fusion.[1][2][4]
The (N)-methanocarba analogues, which mimic the N-type sugar pucker, have shown particular promise. For many adenosine receptors and viral enzymes, the N-conformation is the biologically active one, and locking the molecule in this state can significantly enhance potency and selectivity.[1][5][6] For example, (N)-methanocarba derivatives have been developed as potent agonists for the A3 adenosine receptor, with potential applications in cardioprotection and cancer therapy.[6][7] Furthermore, (N)-Methanocarba-Thymidine (N-MCT) has demonstrated potent activity against herpes simplex virus (HSV).[8][9]
This document outlines the key synthetic challenges and provides a robust, field-proven protocol for the synthesis of these valuable compounds.
Core Synthetic Strategy: A Convergent Approach
The synthesis of (N)-methanocarba nucleosides is most effectively achieved through a convergent strategy. This approach involves two main stages:
-
Synthesis of the Bicyclic Core: The stereoselective preparation of a suitably functionalized bicyclo[3.1.0]hexane intermediate, which serves as the pseudosugar.
-
Coupling with a Nucleobase: Attachment of the desired purine or pyrimidine base to the bicyclic core.
This strategy is more flexible than a linear approach (building the nucleobase onto a pre-formed carbocyclic amine), as a common bicyclic intermediate can be coupled with a wide variety of nucleobases to generate a library of analogues for structure-activity relationship (SAR) studies.[10]
The overall workflow is depicted below:
References
- 1. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polypharmacology of conformationally locked methanocarba nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. ddd.uab.cat [ddd.uab.cat]
- 5. A New Synthetic Route to (North)-Methanocarba Nucleosides Designed as A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methanocarba analogues of purine nucleosides as potent and selective adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a North-Methanocarba-Thymidine (N-MCT) Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a North-methanocarba-thymidine (N-MCT) analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
intramolecular cyclopropanation to form bicyclo[3.1.0]hexan-2-one derivatives
An Application Guide to the Synthesis of Bicyclo[3.1.0]hexan-2-one Derivatives via Intramolecular Cyclopropanation
Introduction: The Significance of the Bicyclo[3.1.0]hexane Core
The bicyclo[3.1.0]hexane framework is a privileged structural motif found in a multitude of natural products and pharmacologically active compounds.[1] Its inherent ring strain and defined three-dimensional structure make it a valuable building block in synthetic chemistry, imparting unique conformational constraints and metabolic stability to molecules.[2] Transition metal-catalyzed intramolecular cyclopropanation of unsaturated diazo compounds stands as one of the most powerful and direct methods for constructing this valuable skeleton, particularly the bicyclo[3.1.0]hexan-2-one core.[3][4]
This application note provides researchers, scientists, and drug development professionals with a comprehensive technical guide to this transformation. We will delve into the underlying mechanisms, explore the landscape of catalytic systems, present detailed, field-tested protocols, and offer insights into optimization and troubleshooting.
Mechanistic Underpinnings: The Catalytic Cycle
The conversion of an unsaturated diazo ketone to a bicyclo[3.1.0]hexan-2-one derivative is a catalytic process revolving around a highly reactive metal-carbene intermediate. While definitive studies for every catalyst are ongoing, a generally accepted mechanism, particularly for rhodium-catalyzed systems, has been established.[3]
The catalytic cycle proceeds through three key stages:
-
Metal-Carbene Formation: The diazo compound initially coordinates to a vacant axial site on the transition metal catalyst (e.g., a dirhodium(II) complex). This is followed by the irreversible loss of dinitrogen gas (N₂) to generate a highly electrophilic metal-carbene (or carbenoid) species.
-
Intramolecular Alkene Addition: The tethered alkene functional group within the same molecule then acts as a nucleophile, attacking the electrophilic carbene carbon. This is believed to be a concerted, though possibly asynchronous, process.[5]
-
Cyclopropane Formation & Catalyst Regeneration: The attack culminates in the formation of the new carbon-carbon bonds of the cyclopropane ring, creating the bicyclic structure and simultaneously regenerating the active metal catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle for intramolecular cyclopropanation.
A Survey of Catalytic Systems
The choice of catalyst is paramount, dictating the reaction's efficiency, yield, and, most critically, its stereoselectivity. Several classes of transition metals have been successfully employed for this transformation.
| Catalyst System | Common Ligands / Precursors | Key Advantages | Considerations |
| Rhodium (Rh) | Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄)[3], Chiral carboxamidates (MEPY, PTTL)[6][7] | High efficiency, broad substrate scope, exceptional enantiocontrol with chiral ligands (>95% ee is common).[6][8] | High cost of rhodium metal. |
| Copper (Cu) | Bisoxazoline (BOX), Schiff bases | Economical, readily available catalysts. | Enantioselectivity can be substrate-dependent and sometimes lower than rhodium. |
| Iron (Fe) | Chiral spiro-bisoxazoline ligands | Sustainable, earth-abundant, and inexpensive metal. Can achieve high yields and enantioselectivity.[9][10] | Field is less mature than rhodium catalysis; may require more optimization. |
| Cobalt (Co) | Chiral Porphyrins | Effective for metalloradical catalysis pathways, providing good yields and diastereocontrol.[4] | Can require specific ligand design for high enantiocontrol. |
Dirhodium(II) catalysts, particularly those bearing chiral carboxamidate ligands, are often considered the gold standard for achieving high enantioselectivity in the synthesis of bicyclo[3.1.0]hexan-2-ones.[6] However, for reasons of cost and sustainability, iron- and copper-based systems are increasingly attractive and powerful alternatives.[10][11]
Experimental Protocols and Workflow
Success in intramolecular cyclopropanation relies on careful preparation of the diazo substrate and precise execution of the reaction.
Protocol 1: Synthesis of the α-Diazo-β-keto Ester Precursor
The diazo functionality is typically introduced at a late stage via a diazo transfer reaction onto an activated methylene group (e.g., a β-keto ester).
Materials:
-
Unsaturated β-keto ester precursor
-
Diazo transfer reagent (e.g., p-acetamidobenzenesulfonyl azide (p-ABSA))
-
Organic base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the unsaturated β-keto ester (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the organic base (e.g., triethylamine, 1.5 equiv) dropwise with stirring.
-
In a separate flask, dissolve the diazo transfer reagent (1.1 equiv) in a minimal amount of anhydrous acetonitrile.
-
Add the diazo transfer reagent solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure α-diazo precursor. Caution: Diazo compounds are potentially explosive and should be handled with care behind a blast shield. Avoid heating and friction.
Protocol 2: Asymmetric Intramolecular Cyclopropanation (Rhodium-Catalyzed)
This protocol describes a general procedure for the key cyclization step. The slow addition of the diazo substrate is critical to maintain a low concentration of the reactive carbene, minimizing side reactions like dimerization.
Materials:
-
α-Diazo precursor
-
Chiral dirhodium catalyst (e.g., Rh₂(S-PTTL)₄, 0.5 - 2 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Syringe pump
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a stir bar and under an inert atmosphere, add the chiral dirhodium catalyst.
-
Add anhydrous, degassed solvent (to make a final reaction concentration of ~0.01-0.1 M).
-
Dissolve the α-diazo precursor in a separate flask with anhydrous, degassed solvent.
-
Draw the diazo precursor solution into a gas-tight syringe and place it on a syringe pump.
-
Stir the catalyst solution at the desired reaction temperature (can range from -78 °C to 40 °C depending on the catalyst and substrate).
-
Add the diazo precursor solution to the catalyst solution via syringe pump over a period of 4-8 hours.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.
-
Monitor the reaction by TLC for the disappearance of the diazo compound (visualized by a yellow spot).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be directly purified by flash column chromatography.
Caption: General experimental workflow for bicyclo[3.1.0]hexan-2-one synthesis.
Representative Data
The intramolecular cyclopropanation reaction is notable for its high yields and stereoselectivities across a range of substrates and catalysts.
| Catalyst (mol%) | Substrate Type | Yield (%) | ee (%) | Reference(s) |
| Chiral Rh(II) | Alkenyl keto-I,S-ylide | up to 98 | up to 97 | [12] |
| Chiral Rh(II) | α-Diazo-β-keto sulfone | 50-70 | 93-98 | [13] |
| Chiral Fe(II)-SpiroBOX (5%) | α-Diazo-β-keto ester | 95 | 97 | |
| Chiral Cu(I)-BOX | Unsaturated α-diazo ketone | 60-80 | up to 77 |
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Competing C-H insertion or carbene dimerization. The intramolecular C-H insertion reaction is a common side pathway.[13]
-
Solution: Ensure a very slow addition rate of the diazo compound. Lowering the reaction temperature can sometimes favor cyclopropanation over C-H insertion. Ensure the catalyst is active and the substrate is pure.
-
-
Low Enantioselectivity:
-
Cause: Inappropriate catalyst/ligand choice for the specific substrate. Impurities in the solvent or substrate can poison the catalyst.
-
Solution: Screen different chiral ligands and catalyst systems (Rh, Cu, Fe). Ensure all glassware is meticulously dried and solvents are anhydrous and degassed.
-
-
Safety:
-
Hazard: α-Diazo carbonyl compounds are energetic and potentially explosive. They can decompose violently upon heating, exposure to strong acids, or friction.
-
Precaution: Always handle diazo compounds in a well-ventilated fume hood behind a safety shield. Use appropriate personal protective equipment (PPE). Avoid ground glass joints and scratching with metal spatulas. It is best to use the diazo compound immediately after purification and avoid long-term storage.
-
Conclusion
The transition metal-catalyzed intramolecular cyclopropanation of unsaturated diazo ketones is a robust, versatile, and highly stereoselective method for the synthesis of bicyclo[3.1.0]hexan-2-one derivatives. With a deep understanding of the reaction mechanism and careful selection of the catalyst system, researchers can access these valuable chiral building blocks with exceptional efficiency and stereocontrol. The continued development of catalysts based on earth-abundant metals like iron promises to make this powerful transformation even more accessible, sustainable, and cost-effective for applications in drug discovery and complex molecule synthesis.
References
- 1. Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Iron‐Catalyzed Intramolecular Cyclopropanation Reactions [ouci.dntb.gov.ua]
- 10. Enantioselective iron-catalyzed intramolecular cyclopropanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Rh(II)-Catalyzed Intramolecular Cyclopropanation of mixed I(III)/S(VI) reagent towards bicyclo[3.1.0]hexan-2-one sulfoxonium derivatives - American Chemical Society [acs.digitellinc.com]
- 13. waseda.elsevierpure.com [waseda.elsevierpure.com]
Application Note: Enantiopure Synthesis of Bicyclo[3.1.0]hexane Intermediates from L-Ribose
Abstract: The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, primarily utilized to create conformationally locked nucleoside analogues for drug development.[1][2][3] These rigid structures can enhance binding affinity and selectivity for target receptors by restricting the flexible furanose ring of natural nucleosides into a specific "North" or "South" pucker.[1][4] This guide provides a detailed protocol for the enantiopure synthesis of a versatile bicyclo[3.1.0]hexane intermediate, ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]hexane-carboxylate, using L-ribose as an inexpensive and readily available chiral starting material.[5][6] We will explore the strategic rationale behind the synthetic pathway, focusing on the key intramolecular cyclopropanation step, and provide comprehensive, step-by-step experimental procedures for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Value of L-Ribose and the Bicyclo[3.1.0]hexane Core
The development of potent and selective therapeutic agents often hinges on precise control over the three-dimensional arrangement of molecules. In the field of nucleoside chemistry, the inherent flexibility of the ribose ring presents a significant challenge, as only one of its many possible conformations is typically responsible for optimal molecular recognition at an enzyme or receptor active site. The synthesis of carbocyclic nucleosides built upon the bicyclo[3.1.0]hexane framework provides an elegant solution to this problem by locking the five-membered ring into a single, biologically relevant conformation.[2]
While numerous methods exist for constructing the bicyclo[3.1.0]hexane system, including dirhodium-catalyzed cyclopropanations and intramolecular epoxide openings, these often require complex catalysts or racemic resolutions that can impact overall efficiency.[7][8] The "chiral pool" approach, which utilizes naturally occurring enantiopure molecules as starting materials, offers a more direct and cost-effective route to stereochemically defined products. L-ribose is an ideal candidate for this strategy; its multiple stereocenters provide a pre-installed scaffold from which the target stereochemistry of the bicyclic system can be meticulously constructed.[5][6]
This application note details a robust synthetic sequence that transforms L-ribose into a key bicyclic intermediate, which serves as a versatile building block for various adenosine and P2 receptor ligands.[5][6] The core of this strategy is a highly efficient intramolecular cyclopropanation of a diazo intermediate derived from the acyclic backbone of the sugar.
Overall Synthetic Workflow
The conversion of L-ribose to the target bicyclo[3.1.0]hexane intermediate is a multi-step process. The initial phase involves the preparation of an acyclic diazoester from L-ribose. This is followed by a crucial rhodium-catalyzed intramolecular cyclopropanation to construct the bicyclic core. The final steps involve reduction and isomerization to yield the desired, thermodynamically stable alcohol.
Figure 1: High-level overview of the synthetic pathway from L-ribose to the target bicyclo[3.1.0]hexane intermediate.
Mechanistic Insight: The Intramolecular Cyclopropanation
The cornerstone of this synthesis is the intramolecular cyclopropanation reaction. This transformation proceeds via the generation of a metal carbene intermediate. The diazo compound, upon exposure to a catalyst like dirhodium(II) acetate, extrudes dinitrogen gas to form a highly reactive rhodium carbene. This electrophilic species is then rapidly trapped by the intramolecular alkene, forming the cyclopropane ring in a concerted fashion. This step is critical as it establishes the fused bicyclic ring system with precise stereochemical control dictated by the existing chiral centers derived from L-ribose.
Figure 2: Simplified mechanism of the rhodium-catalyzed intramolecular cyclopropanation.
Detailed Experimental Protocol
This protocol is adapted from the work of Jacobson et al. and outlines the synthesis of the key intermediate, ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]-hexanecarboxylate.[5][6]
Safety Precaution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
| Reagents & Materials | Supplier | Grade |
| L-Ribose | Standard Vendor | ≥99% |
| Iodine | Standard Vendor | Reagent Grade |
| Triphenylphosphine | Standard Vendor | Reagent Grade |
| Imidazole | Standard Vendor | Reagent Grade |
| Zinc Dust | Standard Vendor | Activated |
| Ethyl Diazoacetate | Standard Vendor | Solution in CH₂Cl₂ |
| Dirhodium(II) Acetate Dimer | Standard Vendor | Catalyst Grade |
| Sodium Borohydride | Standard Vendor | Reagent Grade |
| Acetone, Toluene, Methanol | Standard Vendor | Anhydrous |
| Dichloromethane (DCM) | Standard Vendor | Anhydrous |
| Ethyl Acetate (EtOAc) | Standard Vendor | ACS Grade |
| Hexanes | Standard Vendor | ACS Grade |
Procedure:
The overall synthesis is presented as a multi-step sequence.
Step 1: Synthesis of 1-Deoxy-1-iodo-2,3-O-isopropylidene-L-ribofuranose
-
To a stirred solution of L-ribose in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until TLC analysis indicates complete conversion to the protected diol.
-
Work up the reaction by neutralizing with aqueous sodium bicarbonate, extracting with ethyl acetate, and concentrating under reduced pressure.
-
Dissolve the crude protected ribose, triphenylphosphine, and imidazole in anhydrous toluene.
-
Cool the mixture to 0 °C and add iodine portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with sodium thiosulfate solution, extract with ethyl acetate, and purify by silica gel chromatography to yield the 5'-iodo derivative.
-
Causality: The Appel reaction conditions (PPh₃, I₂) are used for a mild and efficient conversion of the primary alcohol to the corresponding iodide, which is a good leaving group for the subsequent reductive cleavage.
-
Step 2: Reductive Cleavage and Formation of the Acyclic Precursor
-
Suspend activated zinc dust in a mixture of ethanol and water.
-
Add the 5'-iodo derivative from Step 1 to the zinc suspension and heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through celite to remove excess zinc and concentrate the filtrate.
-
The resulting crude aldehyde is carried forward to the next step.
-
Causality: Zinc-mediated reductive cleavage of the C-O bond adjacent to the iodide facilitates the furanose ring-opening, generating the required acyclic olefinic aldehyde.
-
Step 3: Synthesis of the Diazoester and Intramolecular Cyclopropanation
-
To the crude aldehyde from Step 2, perform a Horner-Wadsworth-Emmons reaction with a suitable phosphonate reagent to generate an α,β-unsaturated ester.
-
Convert the resulting ester to the corresponding diazo derivative. A common method involves reaction with p-toluenesulfonyl azide in the presence of a base.
-
Dissolve the crude diazoester in anhydrous dichloromethane.
-
Add a catalytic amount of dirhodium(II) acetate dimer (Rh₂(OAc)₄) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature. Effervescence (N₂ evolution) should be observed. Stir until TLC shows complete consumption of the diazo compound.
-
Concentrate the reaction mixture and purify by column chromatography to yield the bicyclo[3.1.0]hexan-2-one derivative.[5]
-
Causality: Rh₂(OAc)₄ is an exceptionally efficient catalyst for nitrogen extrusion from diazo compounds, generating a rhodium carbene that undergoes clean intramolecular cyclopropanation. The use of a catalyst is essential for controlling the reactivity of the diazo species.
-
Step 4: Reduction and Isomerization to the Final Product
-
Dissolve the bicyclic ketone from Step 3 in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise and stir for 1-2 hours.
-
Quench the reaction carefully with acetone, then water.
-
Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate.
-
Isomerization of the isopropylidene group may be required to obtain the thermodynamically more stable 2,3-O-isopropylidene derivative. This can be achieved by treating the product with a catalytic amount of acid in methanol.[5]
-
Purify the final product by silica gel chromatography.
Expected Results and Data Summary
Successful synthesis will yield ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]hexane-carboxylate as a crystalline solid or a clear oil. The stereochemistry is confirmed by NMR spectroscopy and comparison to literature values.
| Compound | Step | Typical Yield | Key Analytical Data (¹H NMR) |
| Bicyclo[3.1.0]hexan-2-one | 3 | 60-70% | Characteristic signals for cyclopropyl protons and ketone carbonyl in ¹³C NMR. |
| Final Alcohol Intermediate | 4 | 80-90% | Appearance of a new hydroxyl proton signal; upfield shift of the adjacent CH proton. Specific coupling constants confirm the cis relationship of the hydroxyl and ester groups. |
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield in cyclopropanation (Step 3) | - Decomposition of the diazo compound.- Impure diazo precursor.- Inactive catalyst. | - Use the diazo compound immediately after preparation.- Ensure thorough purification of the precursor.- Use fresh, high-quality Rh₂(OAc)₄. Add the catalyst at 0 °C to control the initial reaction rate. |
| Incomplete reaction in Step 4 (Reduction) | - Insufficient NaBH₄.- Deactivation of NaBH₄ by wet solvent. | - Add additional equivalents of NaBH₄.- Ensure the use of anhydrous methanol for the reaction. |
| Formation of multiple isomers | - Isomerization during purification.- Non-selective reduction. | - Use mildly acidic or basic conditions during workup and chromatography.- The reduction with NaBH₄ is generally stereoselective; however, if issues arise, consider a bulkier reducing agent like L-Selectride for greater facial selectivity. |
Conclusion
The synthetic route commencing from L-ribose provides a reliable and stereocontrolled pathway to valuable bicyclo[3.1.0]hexane intermediates. This chiral pool strategy leverages the inherent stereochemistry of a natural sugar to avoid complex resolution steps, making it an efficient choice for academic and industrial laboratories. The resulting bicyclic alcohol is a versatile synthon, primed for the introduction of various nucleobases and other functionalities, thereby enabling the synthesis of novel, conformationally locked molecules for drug discovery programs targeting a wide range of diseases.[5][6][9]
References
- 1. Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE)-4-HYDROXY-BICYCLO[3.1.0]HEXANE-CARBOXYLATE FROM L-RIBOSE: A VERSATILE CHIRAL SYNTHON FOR PREPARATION OF ADENOSINE AND P2 RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose: a versatile chiral synthon for preparation of adenosine and P2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
protocol for dirhodium(II)-catalyzed cyclopropanation for 3-azabicyclo[3.1.0]hexanes
Application Notes & Protocols
Topic: High-Efficiency Synthesis of 3-Azabicyclo[3.1.0]hexanes via Dirhodium(II)-Catalyzed Cyclopropanation
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique stereochemical and conformational constraints allow for the precise spatial orientation of pharmacophoric elements, making it an invaluable motif for designing potent and selective ligands. This bicyclic system is a core component in a range of biologically active compounds, including opioid receptor antagonists, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and anti-cancer agents.
One of the most direct and efficient methods for constructing this valuable scaffold is the dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazo compound. This application note provides a detailed overview of the underlying mechanism and presents robust, optimized protocols for the diastereoselective synthesis of either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylate isomers, leveraging very low catalyst loadings for improved process efficiency and sustainability.
Theoretical Background & Mechanistic Insights
The cornerstone of this transformation is the reaction between a dirhodium(II) catalyst and a diazo compound, typically ethyl diazoacetate (EDA). This process generates a highly reactive rhodium-carbene intermediate, which is the key species responsible for the cyclopropanation event.
The Catalytic Cycle:
The generally accepted mechanism proceeds through several distinct steps:
-
Carbene Formation: The diazo compound attacks an axial coordination site of the dirhodium(II) catalyst.
-
Nitrogen Extrusion: This is followed by the irreversible loss of dinitrogen gas (N₂), a thermodynamically favorable process, to form the critical rhodium-carbene species.
-
Cyclopropanation: The electrophilic carbene intermediate is intercepted by the electron-rich double bond of the N-protected 2,5-dihydropyrrole. This occurs in a concerted, though potentially asynchronous, fashion to form the three-membered cyclopropane ring, regenerating the catalyst for the next cycle.
The stereochemical outcome of the reaction—that is, the preference for the exo or endo diastereomer—is exquisitely controlled by the steric and electronic properties of the ligands surrounding the dirhodium core. This provides a powerful handle for synthetic chemists to selectively access the desired isomer.
Caption: The catalytic cycle for dirhodium(II)-catalyzed cyclopropanation.
Catalyst Selection: The Key to Diastereoselectivity
The choice of dirhodium(II) catalyst is the most critical parameter for controlling the diastereoselectivity of the cyclopropanation. While simple catalysts like dirhodium(II) tetraacetate [Rh₂(OAc)₄] are effective, more sterically demanding or electronically tuned catalysts offer superior control. Research by the Davies group has demonstrated that bridged carboxylate ligands, such as in dirhodium(II) tetra(N,N'-dicarbo-tert-butoxy-α,α'-diamino)acetate [Rh₂(esp)₂], can dramatically influence the stereochemical outcome.
The rationale behind this control lies in how the catalyst's architecture directs the trajectory of the incoming alkene towards the rhodium carbene. The bulky ligands create a chiral pocket that favors one approach over the other, leading to high diastereoselectivity.
| Catalyst | Ligand Structure | Typical Loading (mol %) | Predominant Isomer | Typical exo:endo Ratio | Typical Yield (%) | Reference |
| Rh₂(OAc)₄ | Acetate | 1 - 7 | endo | ~1:4 | 8 - 66 | |
| Rh₂(esp)₂ | Bridged Dicarboxylate | 0.005 - 0.1 | exo | >20:1 | 76 - 90+ |
Experimental Protocols
Safety Precautions:
-
Diazo compounds, such as ethyl diazoacetate (EDA), are potentially explosive and toxic. They should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid using ground glass joints or metal spatulas.
-
Reactions should be conducted behind a blast shield, especially when working on a larger scale.
-
Solvents like dichloromethane (DCM) are volatile and should be handled in a fume hood.
Protocol 1: Diastereoselective Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is optimized for the selective formation of the exo isomer using the Rh₂(esp)₂ catalyst at very low loadings.
Materials:
-
Dirhodium(II) tetra(N,N'-dicarbo-tert-butoxy-α,α'-diamino)acetate [Rh₂(esp)₂]
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA), ~74% solution in CH₂Cl₂
-
Anhydrous dichloromethane (DCM) or Toluene
-
Syringe pump
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a rubber septum, add N-Boc-2,5-dihydropyrrole (1.0 equiv) and the Rh₂(esp)₂ catalyst (0.005 mol %).
-
Solvent Addition: Add anhydrous toluene to achieve a final reaction concentration of 0.5 M with respect to the N-Boc-2,5-dihydropyrrole.
-
Heating: Place the flask in a preheated oil bath at 90 °C and allow the mixture to stir.
-
Slow Addition of EDA: In a separate vial, prepare a solution of ethyl diazoacetate (1.1 equiv) in anhydrous toluene. Draw this solution into a syringe and place it on a syringe pump.
-
Initiate Reaction: Add the EDA solution to the reaction mixture via the syringe pump over a period of 6 hours. The slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions and ensuring high catalyst turnover.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 90 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR analysis of a crude aliquot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure exo-cyclopropane adduct. The expected yield is typically >75% with an exo:endo ratio greater than 20:1.
Protocol 2: Diastereoselective Synthesis of endo-3-Azabicyclo[3.1.0]hexane-6-carboxylate
This protocol utilizes the more common Rh₂(OAc)₄ catalyst, which favors the formation of the thermodynamically more stable endo isomer. Note that catalyst loadings are significantly higher than in Protocol 1.
Materials:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh₂(OAc)₄ (1-2 mol %) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Slow Addition of EDA: Add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM dropwise to the stirred reaction mixture over 1-2 hours.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by carefully adding a few drops of acetic acid to decompose any remaining catalyst. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the endo product.
Caption: General experimental workflow for the cyclopropanation reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Impure or degraded diazo compound.
-
Solution: Use freshly prepared or properly stored EDA. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere.
-
Cause: Catalyst deactivation.
-
Solution: Ensure the slow addition protocol is followed strictly to avoid high local concentrations of EDA. For sensitive substrates, slightly increasing catalyst loading may be necessary.
-
-
Poor Diastereoselectivity:
-
Cause: Incorrect catalyst choice for the desired isomer.
-
Solution: Verify the catalyst used. Rh₂(esp)₂ is superior for exo selectivity, while Rh₂(OAc)₄ typically favors the endo product.
-
Cause: Reaction temperature.
-
Solution: Temperature can influence selectivity. For the Rh₂(esp)₂ system, 90 °C was found to be optimal for high yield and selectivity.
-
-
Enantioselective Synthesis:
-
For enantioselective synthesis, a chiral dirhodium(II) catalyst is required. Catalysts derived from chiral ligands like N-protected amino acids or carboxamidates have shown exceptional enantiocontrol in similar transformations. The protocols described here can be adapted by substituting the achiral catalyst with a chiral analogue, such as those from the Rh₂(S-PTTL)₄ or Rh₂(DOSP)₄ families, though optimization of temperature and solvent may be required.
-
Conclusion
The dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles is a highly effective and reliable method for the synthesis of the pharmaceutically relevant 3-azabicyclo[3.1.0]hexane core. By carefully selecting the dirhodium catalyst, researchers can achieve excellent control over the diastereochemical outcome of the reaction. The protocol utilizing Rh₂(esp)₂ is particularly noteworthy for its ability to produce the exo isomer with high selectivity and exceptional efficiency, requiring catalyst loadings as low as 0.005 mol%. This guide provides a solid foundation for researchers to successfully implement this powerful synthetic methodology in their own laboratories.
Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate as a building block for receptor ligands
Application Notes and Protocols for the Use of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Conformational Constraint
In the intricate dance of molecular recognition between a ligand and its receptor, conformation is paramount. The bicyclo[3.1.0]hexane framework has emerged as a "privileged scaffold" in medicinal chemistry, primarily due to the rigid, three-dimensional structure it imparts upon molecules.[1][2] This conformational constraint reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.[3] The fusion of a cyclopropane ring to a cyclopentane core creates a unique V-shaped topology that allows for the precise spatial orientation of pharmacophoric elements, a critical factor in the design of potent and selective receptor ligands.[4]
This guide provides a comprehensive overview of this compound as a versatile building block for the synthesis of a diverse range of receptor ligands. We will delve into the synthetic strategies for this key intermediate, explore its application in the development of ligands for various G-protein coupled receptors (GPCRs), and provide detailed protocols for their biological evaluation.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be achieved through a stereoselective cyclopropanation of a readily available cyclopentene precursor. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation, offering a high degree of stereocontrol.[5][6]
Protocol 1: Synthesis of this compound via Simmons-Smith Cyclopropanation
This protocol outlines a general procedure for the synthesis of the title compound. The stereochemical outcome will be dependent on the stereochemistry of the starting cyclopentenol.
Materials:
-
Ethyl cyclopent-3-ene-1-carboxylate
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Simmons-Smith Reagent:
-
Method A (Zinc-Copper Couple): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc-copper couple (2.2 equivalents relative to the alkene). Cover with anhydrous diethyl ether.
-
Method B (Furukawa Modification): In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve ethyl cyclopent-3-ene-1-carboxylate (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C and add diethylzinc (1.2 equivalents) dropwise.
-
-
Cyclopropanation:
-
Method A: To the suspension of the zinc-copper couple, add a solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux. After the initial reaction subsides, stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Method B: To the solution from step 1B, add diiodomethane (2.0 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove the zinc salts, washing the filter cake with diethyl ether or DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound. The different stereoisomers (endo and exo) may be separable by careful chromatography.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Simmons-Smith reagent is sensitive to moisture, hence the use of anhydrous solvents and flame-dried glassware is crucial to prevent its decomposition.
-
Choice of Reagent: The Furukawa modification (using diethylzinc) often provides higher yields and better reproducibility compared to the traditional zinc-copper couple.
-
Stereoselectivity: The stereochemistry of the cyclopropanation is directed by the hydroxyl group of the starting material, which coordinates to the zinc carbenoid, leading to the delivery of the methylene group to the same face of the double bond.[7]
II. Application in Receptor Ligand Synthesis
The rigid bicyclo[3.1.0]hexane scaffold has been successfully incorporated into ligands targeting a variety of GPCRs, demonstrating its versatility in drug discovery.
A. Adenosine A₃ Receptor Antagonists
The adenosine A₃ receptor (A₃AR) is a promising therapeutic target for inflammatory diseases and cancer.[8] The bicyclo[3.1.0]hexane core, when used as a ribose substitute in nucleoside analogs, has been shown to significantly enhance A₃AR affinity and selectivity.[8]
Synthetic Workflow for A₃AR Antagonists:
Caption: Synthetic workflow for A₃AR antagonists.
A detailed synthetic procedure for a potent A₃AR antagonist is provided in the supplementary information of Junker et al., Molecules2022 , 27(7), 2283.[8]
B. Dopamine D₂-like Receptor Ligands
The bicyclo[3.1.0]hexane scaffold has also been utilized to develop ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders. The rigid framework helps to orient the pharmacophoric groups in a conformation that is favorable for binding to the D₂-like receptors.
C. Serotonin 5-HT₂A Receptor Ligands
Derivatives of the bicyclo[3.1.0]hexane scaffold have shown promise as serotonin receptor ligands. The conformational rigidity of the scaffold is believed to contribute to the observed selectivity for the 5-HT₂A subtype.[9]
III. Pharmacological Evaluation: Protocols
Protocol 2: Radioligand Binding Assay for Adenosine A₃ Receptor
This protocol is a general guideline for determining the binding affinity of test compounds for the human A₃AR.
Materials:
-
Cell membranes expressing the human A₃AR
-
[¹²⁵I]AB-MECA (N⁶-(4-Amino-3-¹²⁵I-iodobenzyl)adenosine-5'-(N-methyluronamide)) or other suitable radioligand
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase)
-
Non-specific binding inhibitor (e.g., 10 µM R-PIA)
-
Test compounds at various concentrations
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of test compound solution (or vehicle for total binding, or non-specific inhibitor for non-specific binding), and 25 µL of radioligand solution.
-
Initiate Binding: Add 100 µL of the cell membrane suspension to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Termination of Binding: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.[10][11][12][13][14]
Protocol 3: Functional Assay for Dopamine D₂-like Receptors (cAMP Assay)
This protocol measures the ability of test compounds to modulate the activity of D₂-like receptors, which are typically Gi-coupled and inhibit adenylyl cyclase.
Materials:
-
CHO or HEK293 cells stably expressing the human D₂-like receptor
-
Forskolin
-
Dopamine or other suitable agonist
-
Test compounds
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with the test compounds for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and the agonist (for antagonist assays) to the wells.
-
Incubation: Incubate the plate at 37 °C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for the test compounds.[7][15][16][17][18]
Protocol 4: Serotonin 5-HT₂A Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of test compounds for the human 5-HT₂A receptor.
Materials:
-
Cell membranes from cells expressing the human 5-HT₂A receptor
-
[³H]Ketanserin or other suitable radioligand
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Non-specific binding inhibitor (e.g., 10 µM spiperone)
-
Test compounds
-
Filtration and scintillation counting equipment as in Protocol 2.
Procedure:
The procedure is analogous to the A₃AR binding assay (Protocol 2), with appropriate adjustments for the specific radioligand, incubation time, and temperature as optimized for the 5-HT₂A receptor.[19][20][21][22][23]
IV. Data Presentation
The following table summarizes the pharmacological data for exemplary ligands synthesized using the bicyclo[3.1.0]hexane scaffold.
| Compound ID | Target Receptor | Assay Type | Kᵢ (nM) or EC₅₀/IC₅₀ (nM) | Reference |
| A3AR Ligand 1 | Adenosine A₃ | Binding | 15 | [8] |
| D2R Ligand 1 | Dopamine D₂-like | Functional (cAMP) | IC₅₀ = 50 | - |
| 5HT2AR Ligand 1 | Serotonin 5-HT₂A | Binding | Kᵢ = 25 | [9] |
Note: The data presented here are for illustrative purposes and may not represent specific compounds from the literature.
V. The Rationale for Conformational Constraint: A Deeper Dive
The enhanced performance of bicyclo[3.1.0]hexane-based ligands can be attributed to several key factors:
-
Reduced Conformational Flexibility: The rigid scaffold pre-organizes the pharmacophoric groups into a bioactive conformation, minimizing the entropic penalty of binding. This can lead to a significant increase in binding affinity.[3]
-
Improved Selectivity: The precise spatial arrangement of substituents on the rigid core can be tailored to fit the specific topology of the target receptor's binding pocket, while being unfavorable for binding to off-target receptors.[4]
-
Metabolic Stability: The bicyclic core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Novel Chemical Space: The three-dimensional nature of the bicyclo[3.1.0]hexane scaffold allows for the exploration of novel chemical space, leading to the discovery of ligands with unique pharmacological profiles.[1]
Logical Relationship of Scaffold to Biological Activity:
Caption: Rationale for improved bioactivity.
VI. Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its inherent conformational rigidity provides a powerful tool for the design of potent and selective ligands for a range of GPCRs. The synthetic accessibility of this scaffold, coupled with the detailed biological evaluation protocols provided herein, should empower researchers to further explore its potential in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Based Scaffold Repurposing for G Protein-Coupled Receptors: Transformation of Adenosine Derivatives into 5HT2B/5HT2C Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. mdpi.com [mdpi.com]
- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. innoprot.com [innoprot.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Base-Promoted Ring Contraction of Epoxy Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Powerful Synthetic Tool for Carbocyclic Scaffolds
The base-promoted ring contraction of epoxy ketones is a robust and synthetically valuable transformation in organic chemistry, enabling the conversion of readily available cyclic epoxy ketones into smaller, functionalized carbocyclic rings. This reaction, which proceeds through a Favorskii-type rearrangement, is particularly significant in the synthesis of complex molecules, including natural products and pharmaceutical intermediates, where the precise construction of strained ring systems is often a formidable challenge. By subjecting a cyclic α,β-epoxy ketone to basic conditions, a one-carbon ring contraction is achieved, typically yielding a cyclopropanecarboxylic acid or its corresponding ester or amide derivative, depending on the nucleophile present.[1][2] This application note provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol, and critical insights for the successful execution of this powerful synthetic maneuver.
Mechanistic Insights: The Favorskii-Type Rearrangement of Epoxy Ketones
The reaction proceeds through a fascinating mechanistic cascade that begins with the deprotonation of the α'-carbon (the carbon on the opposite side of the carbonyl from the epoxide).[3] This generates an enolate, which then undergoes an intramolecular nucleophilic attack on the adjacent epoxide carbon, leading to the formation of a highly strained bicyclic cyclopropanone intermediate. The original epoxide ring is opened in this process. Subsequently, a nucleophile (hydroxide, alkoxide, or amine) attacks the carbonyl carbon of the cyclopropanone.[1][4] This is followed by the cleavage of the newly formed cyclopropane ring to yield a more stable carbanion, which is then protonated to afford the final ring-contracted product.[1][3]
The choice of base is critical and dictates the nature of the final product. The use of hydroxide bases, such as sodium hydroxide, leads to the formation of a carboxylic acid.[1][2] In contrast, employing alkoxide bases like sodium methoxide or sodium ethoxide will yield the corresponding ester.[1][4][5] Similarly, amines can be used to generate amides.[3]
Figure 1: Mechanistic pathway of the base-promoted ring contraction of an epoxy ketone.
Experimental Protocol: Synthesis of a Cyclopentanecarboxylic Acid Derivative
This protocol details a general procedure for the base-promoted ring contraction of a cyclic α,β-epoxy ketone to its corresponding carboxylic acid ester, using an alkoxide base. The procedure is adapted from established protocols for the Favorskii rearrangement of α-halo ketones.[2]
Materials and Reagents
| Reagent/Material | Purpose | Typical Supplier | Notes |
| Cyclic α,β-Epoxy Ketone | Starting material | N/A | Substrate for the ring contraction. |
| Anhydrous Methanol (MeOH) | Solvent and reagent | Sigma-Aldrich, Fisher Scientific | Must be dry to ensure proper formation of sodium methoxide. |
| Sodium Metal (Na) | Base precursor | Sigma-Aldrich, Fisher Scientific | Reacts with methanol to form sodium methoxide in situ. Handle with extreme care. |
| Anhydrous Diethyl Ether (Et₂O) | Solvent | Sigma-Aldrich, Fisher Scientific | Must be dry. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Quenching agent | Sigma-Aldrich, Fisher Scientific | Used to neutralize the reaction mixture. |
| Saturated Aqueous Sodium Chloride (Brine) | Washing agent | N/A | Used during the workup to remove water-soluble impurities. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent | Sigma-Aldrich, Fisher Scientific | Used to dry the organic layer. |
| Silica Gel | Stationary phase for chromatography | Sorbent Technologies, Fisher Scientific | For purification of the final product. |
| Argon or Nitrogen Gas | Inert atmosphere | Airgas, Praxair | To prevent reaction with atmospheric moisture and oxygen. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the base-promoted ring contraction.
Step-by-Step Procedure
-
Preparation of Sodium Methoxide Solution:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet, add anhydrous methanol (e.g., 200 mL for a ~200 mmol scale reaction) and cool to 0 °C in an ice-water bath.
-
Carefully add sodium metal (2.2 equivalents relative to the epoxy ketone) in small portions to the cooled methanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform this step in a fume hood.
-
Stir the mixture until all the sodium has dissolved to form a clear solution of sodium methoxide.
-
-
Reaction Setup:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the cyclic α,β-epoxy ketone (1.0 equivalent) in anhydrous diethyl ether (e.g., 150 mL for a ~200 mmol scale reaction).
-
-
Reaction Execution:
-
Transfer the epoxy ketone solution to the freshly prepared sodium methoxide solution at 0 °C via cannula.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.
-
Heat the mixture to reflux (approximately 55 °C) using an oil bath and maintain reflux for 4-6 hours.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to ambient temperature and then further cool to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Separate the organic and aqueous layers. Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel flash chromatography to afford the desired ring-contracted ester.[2]
-
Expected Results and Data Interpretation
The successful execution of this protocol should yield the corresponding ring-contracted carboxylic acid ester. For example, the reaction of 2,3-epoxycyclohexanone with sodium methoxide in methanol would be expected to produce methyl cyclopentanecarboxylate. The yield of the reaction can vary depending on the specific substrate and reaction conditions but is generally moderate to good.
The structure of the product can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the new carbocyclic framework and the presence of the ester functionality.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ will indicate the presence of the ester carbonyl group.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the expected product.
Safety Precautions
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. It should be handled with care under an inert atmosphere and away from any sources of moisture.
-
Hydrogen Gas: The reaction of sodium with methanol produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
Solvents: Diethyl ether is highly flammable. Methanol is toxic and flammable. Handle these solvents in a fume hood and away from ignition sources.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this experiment.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Favorskii_rearrangement [chemeurope.com]
- 5. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Favorskii Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
Application Notes and Protocols for the Photoredox-Catalyzed Synthesis of Bicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[3.1.0]hexane Scaffold and the Rise of Photoredox Catalysis
The bicyclo[3.1.0]hexane motif is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique conformational constraints can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties. This structural unit is found in a number of natural products with interesting biological activities and has been incorporated into various therapeutic agents. For instance, bicyclo[3.1.0]hexane-based nucleoside analogues have been explored as potent and selective ligands for adenosine receptors, which are key targets for treating inflammatory diseases and cancer.
Traditionally, the synthesis of the strained bicyclo[3.1.0]hexane core has been a synthetic challenge. However, the advent of visible-light photoredox catalysis has opened up new avenues for the construction of this valuable scaffold under mild and efficient conditions.[1][2][3][4][5] Photoredox catalysis utilizes light-absorbing catalysts that, upon excitation, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. This strategy has proven to be particularly effective for the synthesis of complex carbocyclic frameworks.
This guide provides a detailed overview and practical protocols for the synthesis of bicyclo[3.1.0]hexane derivatives using a photoredox-catalyzed [3+2] annulation of cyclopropenes with aminocyclopropanes. This approach offers a convergent and versatile route to a variety of substituted bicyclo[3.1.0]hexanes.[1][2][4]
Mechanistic Insights: A Stepwise Radical Pathway
The photoredox-catalyzed [3+2] annulation of aminocyclopropanes and cyclopropenes proceeds through a well-defined stepwise radical mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle is initiated by the absorption of visible light by the photocatalyst (PC), which can be either an iridium complex (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) or an organic dye (e.g., 4CzIPN). The excited state of the photocatalyst (PC*) is a potent oxidant and initiates a single-electron transfer (SET) with the aminocyclopropane, which serves as the three-carbon component. This oxidation generates an aminocyclopropane radical cation.
The high ring strain of the cyclopropane ring in the radical cation facilitates a rapid and irreversible ring-opening to form a distonic radical cation intermediate. This intermediate then undergoes an intermolecular addition to the electron-deficient double bond of the cyclopropene, the two-carbon component in this annulation. The resulting radical intermediate subsequently undergoes a 5-exo-trig cyclization to form the five-membered ring of the bicyclo[3.1.0]hexane skeleton.
Finally, the resulting radical cation is reduced by the reduced form of the photocatalyst (PCred) to afford the final bicyclo[3.1.0]hexane product and regenerate the ground state of the photocatalyst, thus closing the catalytic cycle.
Caption: Mechanism of Photoredox-Catalyzed Bicyclo[3.1.0]hexane Synthesis.
Experimental Protocols
Materials and Methods
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted. Anhydrous solvents should be used, and reagents should be purified according to standard procedures if necessary.
Photoreactor Setup: The reactions are typically irradiated with blue LEDs. A simple setup can consist of a reaction vessel (e.g., a vial or Schlenk tube) placed at a fixed distance from the light source, with a fan to maintain ambient temperature.
Analytical Techniques: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Product characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Protocol 1: Synthesis of N-Cyclopropylaniline (Starting Material)
This protocol describes a general procedure for the synthesis of N-cyclopropylanilines via a Buchwald-Hartwig amination.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Aryl bromide | Varies | 1.0 equiv. | 10 |
| Cyclopropylamine | 57.09 | 1.2 equiv. | 12 |
| Pd₂(dba)₃ | 915.72 | 0.02 equiv. | 0.2 |
| BINAP | 622.68 | 0.04 equiv. | 0.4 |
| Sodium tert-butoxide | 96.10 | 1.4 equiv. | 14 |
| Toluene | - | 50 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (10 mmol), Pd₂(dba)₃ (0.2 mmol), BINAP (0.4 mmol), and sodium tert-butoxide (14 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (50 mL) and cyclopropylamine (12 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropylaniline.
Protocol 2: Photoredox-Catalyzed [3+2] Annulation for Bicyclo[3.1.0]hexane Synthesis
This protocol outlines a general procedure for the synthesis of bicyclo[3.1.0]hexane derivatives using an iridium-based photocatalyst.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Cyclopropene derivative | Varies | 1.0 equiv. | 0.3 |
| N-Cyclopropylaniline derivative | Varies | 1.5 equiv. | 0.45 |
| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 1275.02 | 0.01 equiv. | 0.003 |
| Acetonitrile (anhydrous) | - | 3.0 mL | - |
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add the cyclopropene derivative (0.3 mmol), N-cyclopropylaniline derivative (0.45 mmol), and the iridium photocatalyst (0.003 mmol).
-
Add anhydrous acetonitrile (3.0 mL) to the vial.
-
Seal the vial with a cap and degas the reaction mixture by sparging with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Place the vial in the photoreactor setup, approximately 5-10 cm from the blue LED light source.
-
Irradiate the reaction mixture with vigorous stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the bicyclo[3.1.0]hexane product.
Characterization of a Representative Bicyclo[3.1.0]hexane Product:
The structure of the synthesized bicyclo[3.1.0]hexane derivatives can be confirmed by standard spectroscopic methods. For a typical product, the ¹H NMR spectrum will show characteristic signals for the bicyclic core, including multiplets for the cyclopropyl protons. The ¹³C NMR spectrum will display the corresponding carbon signals. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inefficient degassing (oxygen quenching) - Decomposed starting materials - Inactive photocatalyst - Insufficient light intensity or incorrect wavelength | - Ensure thorough degassing of the reaction mixture. - Use freshly purified starting materials. - Use a fresh batch of photocatalyst. - Check the light source and its distance from the reaction vessel. |
| Formation of side products | - Substrate decomposition under photoredox conditions - Unwanted radical side reactions | - Lower the reaction temperature. - Decrease the concentration of the reaction mixture. - Screen different photocatalysts with varying redox potentials. |
| Difficulty in product purification | - Co-elution with starting materials or byproducts | - Optimize the solvent system for column chromatography. - Consider alternative purification techniques such as preparative TLC or HPLC. |
Data Summary: Scope of the [3+2] Annulation
The photoredox-catalyzed [3+2] annulation exhibits a broad substrate scope, accommodating a variety of substituents on both the cyclopropene and aminocyclopropane components.
| Cyclopropene Substituent | Aminocyclopropane Substituent | Yield (%) |
| Diethyl ester | Phenyl | 85 |
| Diethyl ester | 4-Chlorophenyl | 78 |
| Diethyl ester | 4-Methoxyphenyl | 82 |
| Difluoro | Phenyl | 75 |
| Phenyl | Phenyl | 65 |
Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Conclusion and Future Outlook
Visible-light photoredox catalysis provides a powerful and versatile platform for the synthesis of the medicinally relevant bicyclo[3.1.0]hexane scaffold. The [3+2] annulation of cyclopropenes and aminocyclopropanes offers a mild, efficient, and convergent route to a wide range of substituted derivatives. The mechanistic understanding of this transformation allows for rational optimization and troubleshooting. As the field of photoredox catalysis continues to evolve, we can anticipate the development of even more sophisticated and enantioselective methods for the construction of these valuable three-dimensional structures, further empowering drug discovery and development efforts.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic Application of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate in the Synthesis of Potent mGluR Modulators
Introduction: The Therapeutic Promise of Metabotropic Glutamate Receptor Modulation
Metabotropic glutamate receptors (mGluRs) are a family of G-protein-coupled receptors (GPCRs) that play a pivotal role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Unlike their ionotropic counterparts, mGluRs do not form ion channels but instead activate intracellular second messenger systems, leading to a finer tuning of neuronal responses. This unique mechanism of action has positioned them as attractive therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, schizophrenia, Parkinson's disease, and chronic pain.
The eight identified mGluR subtypes are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways. Group II, comprising mGluR2 and mGluR3, is of particular interest as these receptors are predominantly located presynaptically, where they negatively regulate glutamate release. Consequently, agonists and positive allosteric modulators (PAMs) of Group II mGluRs are being actively investigated for their therapeutic potential in conditions associated with excessive glutamatergic neurotransmission.
The conformationally constrained bicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in the design of potent and selective Group II mGluR modulators. This rigid framework mimics the extended conformation of glutamate, the endogenous ligand, allowing for high-affinity binding to the receptor. A cornerstone in the construction of these complex molecules is Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate , a versatile chiral building block that provides a strategic entry point for the stereocontrolled synthesis of various mGluR agonists and PAMs. This application note provides a comprehensive guide to the utilization of this key intermediate, detailing the underlying synthetic strategies and providing robust experimental protocols for its conversion into advanced mGluR modulators.
The Bicyclo[3.1.0]hexane Core: A Scaffold for Selectivity
The unique architecture of the bicyclo[3.1.0]hexane ring system is central to the high potency and selectivity of mGluR modulators derived from it. This rigid structure effectively locks the pharmacophoric elements—the amino acid and carboxylate groups—in a specific spatial arrangement that is preferentially recognized by Group II mGluRs. This conformational restriction minimizes off-target binding to other glutamate receptor subtypes, thereby reducing the potential for undesirable side effects.
The synthesis of these intricate molecules often involves a multi-step sequence where the stereochemistry of the final compound is meticulously controlled. This compound serves as an ideal starting material, possessing key functional handles that allow for the sequential introduction of the necessary pharmacophoric features.
Synthetic Strategies: From Hydroxy Ester to Bioactive Modulator
The conversion of this compound into potent mGluR modulators typically involves a series of key transformations. A generalized synthetic workflow is outlined below:
Figure 1: Generalized synthetic workflow for mGluR modulators.
Step 1: Oxidation of the Hydroxyl Group
The initial and crucial step in the synthetic sequence is the oxidation of the secondary alcohol in this compound to the corresponding ketone. This transformation is critical as the resulting ketone provides the electrophilic center for the subsequent introduction of the amino acid functionality.
Several standard oxidation protocols can be employed for this purpose, with the choice of reagent often depending on the scale of the reaction and the desired level of operational simplicity. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation.
| Oxidation Method | Key Reagents | Typical Temperature (°C) | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 to 0 | High yields, mild conditions | Requires cryogenic temperatures, unpleasant odor |
| Dess-Martin | Dess-Martin Periodinane | Room Temperature | Mild, high yields, simple workup | Reagent is shock-sensitive |
| Parikh-Doering | SO3-pyridine complex, DMSO, Triethylamine | 0 to Room Temperature | Mild, avoids cryogenic temperatures | Can be slower than other methods |
Step 2: Introduction of the Amino Group
With the key ketone intermediate, Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate, in hand, the next strategic transformation is the introduction of the α-amino acid moiety. The Strecker and Bucherer-Bergs reactions are two of the most widely employed methods for this conversion.
-
Strecker Synthesis: This reaction involves the treatment of the ketone with an amine and a cyanide source (e.g., trimethylsilyl cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile furnishes the desired α-amino acid.
-
Bucherer-Bergs Reaction: In this one-pot reaction, the ketone is treated with ammonium carbonate and an alkali cyanide (e.g., potassium cyanide) to form a hydantoin intermediate. Acidic or basic hydrolysis of the hydantoin then yields the target α-amino acid.
The choice between these methods can be influenced by the desired stereochemical outcome and the compatibility of the reagents with other functional groups in the molecule.
Step 3: Hydrolysis and Final Product Formation
The final step in the synthesis is the hydrolysis of the ester and the aminonitrile or hydantoin intermediates to reveal the carboxylic acid and amino functionalities of the final mGluR modulator. This is typically achieved under acidic or basic conditions, followed by purification to yield the desired product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a generic 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a representative Group II mGluR agonist.
Protocol 1: Synthesis of Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
This protocol details the oxidation of this compound using the Dess-Martin periodinane reagent.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate.
Expected Yield: 85-95%
Protocol 2: Synthesis of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid via Bucherer-Bergs Reaction
This protocol describes the conversion of the ketone intermediate to the final amino acid product.
Materials:
-
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
-
Ammonium carbonate
-
Potassium cyanide
-
Ethanol
-
Water
-
Hydrochloric acid, concentrated
-
Sodium hydroxide
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
In a sealed pressure vessel, dissolve Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate (1.0 eq), ammonium carbonate (4.0 eq), and potassium cyanide (2.0 eq) in a 1:1 mixture of ethanol and water.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the aqueous residue, add concentrated hydrochloric acid and reflux for 24-48 hours to hydrolyze the hydantoin and ester functionalities.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Purify the crude amino acid by passing the neutralized solution through a Dowex 50WX8 ion-exchange resin column, eluting with a dilute ammonium hydroxide solution.
-
Lyophilize the product-containing fractions to obtain 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.
Expected Yield: 50-70%
Conclusion and Future Perspectives
This compound is a demonstrably valuable and versatile starting material for the stereocontrolled synthesis of potent and selective Group II mGluR modulators. The synthetic pathways detailed in this application note provide a robust framework for the development of novel therapeutic agents targeting these important receptors. The strategic oxidation of the hydroxyl group followed by the introduction of the amino acid moiety via established methodologies allows for the efficient construction of the privileged bicyclo[3.1.0]hexane scaffold.
Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic routes, as well as the diversification of the bicyclo[3.1.0]hexane core to explore new regions of chemical space and identify next-generation mGluR modulators with improved pharmacokinetic and pharmacodynamic properties. The continued application of this key building block will undoubtedly play a significant role in advancing our understanding of mGluR pharmacology and in the development of novel treatments for a host of debilitating neurological and psychiatric disorders.
References
Application Notes and Protocols for the Enantioselective Synthesis of Bicyclo[3.1.0]hexane Compounds via Enzymatic Hydrolysis
Introduction: The Significance of Chiral Bicyclo[3.1.0]hexane Scaffolds
The bicyclo[3.1.0]hexane framework is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development.[1][2] Its rigid structure allows for the precise orientation of substituents, making it an invaluable scaffold for designing potent and selective ligands for various biological targets.[1] Enantiomerically pure bicyclo[3.1.0]hexane derivatives are crucial as their biological activity is often stereospecific. One prominent example is the potent and selective metabotropic glutamate receptor agonist LY354740, which features this bicyclic core.[3] The synthesis of enantiopure bicyclo[3.1.0]hexane compounds, therefore, represents a critical challenge and a significant opportunity in modern organic synthesis.
Enzymatic kinetic resolution (KR) has emerged as a powerful and environmentally benign strategy for accessing these chiral building blocks.[4][5] This approach leverages the inherent stereoselectivity of enzymes, particularly hydrolases like lipases and esterases, to selectively transform one enantiomer of a racemic mixture, allowing for the separation of two enantiomerically enriched compounds.[6][7] This application note provides a detailed guide to the principles and protocols for the enzymatic hydrolysis-based kinetic resolution of bicyclo[3.1.0]hexane derivatives, offering researchers a practical framework for their own synthetic endeavors.
Core Principles: Understanding Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. In the context of enzymatic hydrolysis, a racemic ester of a bicyclo[3.1.0]hexane alcohol is typically the substrate. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, leaving the other enantiomer of the ester unreacted. This results in a mixture of an enantiomerically enriched alcohol and the unreacted, enantiomerically enriched ester, which can then be separated.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. A high E value is desirable as it allows for the production of products with high enantiomeric excess (ee) at or near 50% conversion.[8]
Experimental Workflow: A Visual Guide
The general workflow for the enzymatic kinetic resolution of a racemic bicyclo[3.1.0]hexane derivative is depicted below. This process involves careful selection of the enzyme and reaction conditions, followed by monitoring the reaction progress and, finally, separation and analysis of the products.
Caption: General workflow for enzymatic kinetic resolution.
Key Enzymes and Their Applications
Several commercially available hydrolases have demonstrated excellent efficacy in the kinetic resolution of bicyclo[3.1.0]hexane derivatives. The choice of enzyme is substrate-dependent and often requires screening to identify the optimal biocatalyst.
| Enzyme | Common Source | Typical Substrates | Reference |
| Lipase B from Candida antarctica (CALB) | Recombinant (Pichia pastoris) | Secondary alcohols and their esters | [9][10][11] |
| Lipase from Pseudomonas cepacia (Amano PS) | Burkholderia cepacia | Secondary allylic alcohols and their esters | [12][13] |
| Pig Liver Esterase (PLE) | Porcine liver | meso-Diesters | [6][14] |
| Lipase from Candida rugosa | Candida rugosa | Carboxylic acid esters | [8] |
Expert Insight: The choice between hydrolysis of a racemic ester and esterification of a racemic alcohol can significantly impact the outcome. While hydrolysis is often performed in aqueous buffer systems, esterification (or transesterification) in organic solvents can minimize side reactions and simplify product isolation.[4] Immobilized enzymes, such as Novozym 435 (immobilized CALB), are highly preferred as they offer enhanced stability, reusability, and ease of separation from the reaction mixture.[10][15]
Detailed Protocols
Protocol 1: Lipase-Catalyzed Hydrolysis of a Racemic Bicyclo[3.1.0]hexane Acetate
This protocol is a generalized procedure based on the successful hydrolysis of derivatives such as (+)-1-[(1S,5R)-6,6-dimethylbicyclo-[3.1.0]hex-2-en-2-yl)]ethyl acetate.[12]
Materials:
-
Racemic bicyclo[3.1.0]hexane acetate derivative
-
Lipase (e.g., Amano PS lipase from B. cepacia)
-
Phosphate buffer (0.05 M, pH 7.0)
-
Organic co-solvent (e.g., diisopropyl ether, n-hexane)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Equipment for extraction and purification (separatory funnel, rotary evaporator, column chromatography supplies)
-
Analytical equipment for monitoring conversion and ee (chiral GC or HPLC)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a biphasic system consisting of 0.05 M phosphate buffer (pH 7.0) and an organic co-solvent mixture (e.g., a 1:3 ratio of diisopropyl ether to n-hexane).[12] The use of a co-solvent can enhance substrate solubility and improve enzyme performance.[13]
-
Substrate Addition: Dissolve the racemic bicyclo[3.1.0]hexane acetate in the reaction medium. The substrate concentration should be optimized, typically in the range of 0.5-1.0 M.
-
Enzyme Addition: Add the selected lipase (e.g., 10-20% w/w of the substrate). The optimal enzyme loading should be determined experimentally.
-
Incubation: Seal the vessel and place it on a magnetic stirrer at a controlled temperature (e.g., room temperature or 37°C) with moderate agitation (e.g., 150 rpm).[12] Temperature can significantly affect both the reaction rate and the enantioselectivity.[13]
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the produced alcohol. The reaction should be stopped at or near 50% conversion to achieve the highest possible ee for both products.
-
Workup and Purification: Once the desired conversion is reached, separate the enzyme by filtration (especially for immobilized enzymes). Acidify the aqueous phase and extract the product alcohol. The organic phase contains the unreacted ester. Purify both the alcohol and the ester by column chromatography.
-
Characterization: Confirm the identity and determine the final ee of the purified alcohol and ester.
Protocol 2: Pig Liver Esterase (PLE) Catalyzed Asymmetric Monohydrolysis of a meso-Diester
This protocol is adapted from the chemoenzymatic rearrangement of dialkyl 5,6-epoxybicyclo[2.2.1]hept-2-ene-2,3-dicarboxylates, which yields enantiomerically enriched bicyclo[3.1.0]hexane derivatives.
Materials:
-
meso-Dialkyl 5,6-epoxybicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate
-
Pig Liver Esterase (PLE)
-
Phosphate buffer (e.g., 0.1 M, pH 7-8)
-
pH-stat or autotitrator with NaOH solution (e.g., 0.1 M)
-
Reaction vessel with temperature control
Procedure:
-
Reaction Setup: Suspend the meso-diester in the phosphate buffer in a temperature-controlled reaction vessel.
-
Enzyme Addition: Add the PLE solution to the substrate suspension.
-
pH Control: Maintain the pH of the reaction mixture at the desired setpoint (e.g., pH 7.5) using a pH-stat that automatically adds a dilute NaOH solution. The consumption of NaOH is directly proportional to the extent of hydrolysis.
-
Reaction Monitoring: Monitor the reaction progress by tracking the volume of NaOH solution added. The reaction is typically stopped after one equivalent of NaOH has been consumed, corresponding to the monohydrolysis of the diester.
-
Workup: Once the reaction is complete, acidify the reaction mixture to a low pH (e.g., pH 2-3) with dilute HCl.
-
Extraction and Purification: Extract the product, an enantiomerically enriched monoester, with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by chromatography. In this specific case, the hydrolysis triggers a rearrangement to the bicyclo[3.1.0]hexane skeleton.
-
Analysis: Determine the enantiomeric excess of the purified product by converting it to a suitable derivative (e.g., methyl ester) and analyzing it by chiral HPLC or GC.
Troubleshooting and Optimization
-
Low Enantioselectivity (Low E value):
-
Screen different enzymes: The substrate-enzyme fit is crucial. Test a variety of lipases and esterases.
-
Vary the temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, albeit at the cost of a slower reaction rate.[13]
-
Change the solvent system: The nature of the organic co-solvent can influence the enzyme's conformation and, consequently, its selectivity.[13]
-
-
Slow Reaction Rate:
-
Increase enzyme loading: A higher concentration of the biocatalyst will generally increase the reaction rate.
-
Optimize temperature: Increase the temperature within the enzyme's stable range.
-
Improve substrate solubility: Use of a suitable co-solvent or surfactant can enhance the availability of the substrate to the enzyme.
-
-
Poor Reproducibility:
-
Use a single batch of enzyme: The activity of commercially available enzymes can vary between batches. For a series of experiments, it is advisable to use a single lot.
-
Control pH carefully: For aqueous reactions, maintaining a constant pH is critical as enzyme activity is highly pH-dependent.
-
Conclusion
Enzymatic hydrolysis offers a robust and highly selective method for the synthesis of enantiomerically enriched bicyclo[3.1.0]hexane compounds. By carefully selecting the appropriate enzyme and optimizing the reaction conditions, researchers can effectively resolve racemic mixtures to obtain valuable chiral building blocks for drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide for implementing this powerful biocatalytic strategy.
References
- 1. Enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides via a lipase-catalyzed asymmetric acetylation. Characterization of an unusual acetal byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 10. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. scirp.org [scirp.org]
- 14. research.utwente.nl [research.utwente.nl]
- 15. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Bicyclo[3.1.0]hexane Formation
Welcome to the technical support center for the synthesis and optimization of bicyclo[3.1.0]hexane systems. This highly strained bicyclic motif is a cornerstone in medicinal chemistry and natural product synthesis, valued for its ability to orient pharmacophores in a well-defined three-dimensional space.[1] However, its construction presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common experimental hurdles.
Here, we move beyond simple protocols to explore the causality behind experimental choices. Our goal is to empower you with the knowledge to not only troubleshoot your reactions but to rationally design more robust and efficient syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the bicyclo[3.1.0]hexane core?
The most prevalent and versatile methods involve the intramolecular cyclopropanation of a cyclopentene precursor. This is typically achieved through the transition-metal-catalyzed decomposition of a diazo compound, which generates a metal carbene intermediate that reacts with the alkene.[2][3] Rhodium(II) complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are the workhorses for this transformation due to their broad functional group tolerance and high efficiency.[2] Other notable methods include Simmons-Smith type cyclopropanations and various cycloaddition strategies.[4][5][6]
Q2: How do I choose the right synthetic strategy for my target molecule?
Your choice depends on three main factors:
-
Substrate Complexity & Functional Groups: For complex molecules with sensitive functional groups, a Rhodium(II)-catalyzed decomposition of a diazo compound is often superior due to its mild conditions and high chemoselectivity.[7]
-
Stereochemical Requirements: If specific diastereomers or enantiomers are required, you will need to employ a chiral catalyst or a substrate-controlled strategy. Chiral dirhodium(II) carboxamidates and prolinates have shown exceptional enantiocontrol.[7][8]
-
Scalability: For large-scale synthesis, factors like catalyst loading, cost, and safety (e.g., handling of diazo compounds) become critical. Recent advancements have enabled rhodium-catalyzed cyclopropanations with catalyst loadings as low as 0.005 mol%, making the process more practical and scalable.[1]
Q3: What are the primary safety concerns when working with diazo compounds for cyclopropanation?
Diazo compounds, particularly low molecular weight ones like diazomethane, are toxic and potentially explosive.[9] They can be detonated by heat, light, or contact with rough surfaces.[9] It is crucial to:
-
Use appropriate personal protective equipment (PPE), including a blast shield.
-
Avoid ground-glass joints.
-
Work in a well-ventilated fume hood.
-
For larger scale reactions, consider using safer alternatives like TMS-diazomethane or generating the diazo compound in situ.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the optimization of your bicyclo[3.1.0]hexane synthesis, particularly focusing on the widely used rhodium-catalyzed intramolecular cyclopropanation.
Problem Area 1: Low or No Product Yield
Q: My reaction shows no conversion of the starting material. What are the first things to check?
A: When a reaction fails completely, the issue often lies with the catalyst or the diazo precursor. A systematic check is the most efficient approach.
-
Step 1: Catalyst Integrity: Dirhodium(II) catalysts are generally stable, but their activity can be compromised.
-
Verify Catalyst Source & Age: Ensure the catalyst is from a reputable supplier and within its shelf life.
-
Check for Deactivation: Rh(II) catalysts are sensitive to certain functional groups. Strong coordinating ligands (e.g., phosphines, some thiols) can bind to the axial sites of the catalyst and inhibit its activity. If your substrate contains such groups, consider a protecting group strategy.
-
-
Step 2: Diazo Compound Quality: The stability of your diazo compound is critical.
-
Freshness: Diazo compounds can decompose upon storage. It is always best to use them freshly prepared or purified.
-
Purity: Impurities from the synthesis of the diazo compound (e.g., excess base or tosyl azide) can interfere with the catalysis. Ensure it is properly purified, typically by silica gel chromatography.[11]
-
-
Step 3: Reaction Setup:
-
Inert Atmosphere: While many rhodium-catalyzed reactions are robust, ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent potential side reactions, especially if your substrate is sensitive.
-
Solvent Purity: Use dry, degassed solvent. Water or oxygen can sometimes interfere with the catalytic cycle.
-
Q: I'm getting a very low yield of my bicyclo[3.1.0]hexane. How can I improve it?
A: Low yield is a classic optimization problem. The key is to systematically vary reaction parameters, understanding the mechanistic implications of each change. The most common cause is a mismatch between the electrophilicity of the rhodium carbene and the nucleophilicity of the alkene.
1. Catalyst Choice: The ligands on the dirhodium(II) catalyst dictate the reactivity and selectivity of the carbene intermediate.
-
Electron-Withdrawing Ligands (e.g., Rh₂(OAc)₄, Rh₂(TFA)₄): These create a more electrophilic (and reactive) carbene. This is often a good starting point for less reactive (electron-poor) alkenes.
-
Electron-Donating/Bulky Ligands (e.g., Rh₂(esp)₂): These create a less reactive, more selective carbene. This can be beneficial for preventing side reactions like C-H insertion.
| Catalyst | Ligand Type | Carbene Reactivity | Typical Application |
| Rh₂(OAc)₄ | Carboxylate | High | General purpose, good starting point |
| Rh₂(TFA)₄ | Trifluoroacetate | Very High | Electron-deficient alkenes |
| Rh₂(esp)₂ | Carboxamidate | Moderate / High Selectivity | Complex substrates, control of stereoselectivity |
2. Solvent and Temperature: Solvent choice can influence reaction rate and side product formation.
-
Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are most common. They are poor coordinating solvents and do not interfere with the catalyst.
-
Temperature: Most reactions are run between room temperature and 80°C (refluxing DCE). If you observe decomposition of your starting material or product, try running the reaction at a lower temperature. Conversely, if the reaction is sluggish, a higher temperature may be required. A screen of conditions is often necessary.[12][13]
3. Rate of Addition: The diazo compound should be added slowly (e.g., via syringe pump over several hours) to the solution of the catalyst and substrate. This maintains a low concentration of the diazo compound, which is crucial to prevent the dimerization of the carbene intermediate, a common side reaction.[14]
Problem Area 2: Poor Stereoselectivity
Q: My reaction is producing a mixture of exo and endo diastereomers. How can I improve the diastereoselectivity?
A: Diastereoselectivity in intramolecular cyclopropanation is dictated by the transition state geometry. The choice of catalyst is the most powerful tool to influence this.[1]
-
Mechanism Insight: The formation of the bicyclo[3.1.0]hexane ring proceeds through a concerted, though often asynchronous, addition of the rhodium carbene to the alkene.[3] The stereochemical outcome is determined by the approach of the alkene to the carbene.
-
Catalyst Control: Bulky ligands on the dirhodium catalyst can create a chiral pocket that sterically favors one transition state over another.
-
For Exo Selectivity: Catalysts with bulky ligands that block the "endo" approach are often effective. For example, in the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, Rh₂(OAc)₄ tends to favor the exo product.[1]
-
For Endo Selectivity: Sometimes, a different catalyst architecture is needed. In the same 3-azabicyclo[3.1.0]hexane system, switching to Rh₂(esp)₂ dramatically favors the endo product.[1]
-
Troubleshooting Workflow for Diastereoselectivity:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Problem Area 3: Side Reactions and Impurities
Q: I'm observing a significant side product that I suspect is from C-H insertion. How can I minimize this?
A: C-H insertion is a common competing pathway in carbene chemistry, especially when an accessible C-H bond (typically allylic or tertiary) can compete with the desired alkene cyclopropanation.[15]
-
Choose a More Selective Catalyst: As mentioned, catalysts with less electrophilic carbenes are more selective. Switching from Rh₂(OAc)₄ to a carboxamidate catalyst like Rh₂(esp)₂ can significantly suppress C-H insertion in favor of cyclopropanation.
-
Modify the Substrate: If possible, block the reactive C-H position. For example, replacing a hydrogen with a methyl group or other substituent can sterically hinder the undesired insertion.
-
Solvent Effects: While less common, solvent can sometimes influence the selectivity between cyclopropanation and C-H insertion. It may be worth screening non-polar aprotic solvents.
Catalytic Cycle and Competing Pathways:
Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Q: How should I approach the purification of my bicyclo[3.1.0]hexane product?
A: Bicyclo[3.1.0]hexanes can be volatile and sometimes sensitive, requiring careful purification.
-
Standard Chromatography: Silica gel chromatography is the most common method.[11] Use a non-polar eluent system (e.g., ethyl acetate/hexanes) and consider buffering the silica with triethylamine (e.g., 1-5%) if your compound is base-sensitive.[11]
-
Quenching: After the reaction is complete (monitored by TLC), it's good practice to quench any reactive species. Passing the crude mixture through a short plug of silica can remove the rhodium catalyst (which often appears as a green/brown solid).
-
Distillation: For non-functionalized, low-boiling point bicyclo[3.1.0]hexanes, distillation can be an effective purification method, but care must be taken due to potential thermal instability.
Example Protocol: Rhodium-Catalyzed Intramolecular Cyclopropanation
This protocol is a representative example for the synthesis of an N-Boc-protected 3-azabicyclo[3.1.0]hexane-6-carboxylate, adapted from literature procedures.[1]
Materials:
-
N-Boc-2,5-dihydropyrrole (Substrate)
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump), and a nitrogen inlet, add Rh₂(OAc)₄ (0.005 mol%).
-
Initial Charge: Add anhydrous DCM and N-Boc-2,5-dihydropyrrole (1.0 equiv). Heat the solution to reflux (approx. 40°C).
-
Slow Addition: Prepare a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the refluxing reaction mixture over a period of 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the diazo compound (visualized with a potassium permanganate stain) is a good indicator of completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent in vacuo.
-
Purification: Dissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the desired bicyclo[3.1.0]hexane product.
References
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 13. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereocontrol in Bicyclo[3.1.0]hexane Synthesis
Welcome to the technical support center for the stereocontrolled synthesis of bicyclo[3.1.0]hexane systems. This highly strained bicyclic scaffold is a cornerstone in numerous natural products and pharmaceutical agents, making its stereoselective synthesis a critical challenge for researchers in medicinal and synthetic chemistry.[1] The rigid, three-dimensional structure imparted by the fused cyclopropane and cyclopentane rings offers a powerful tool for conformational locking in drug design but presents significant hurdles in controlling the relative and absolute stereochemistry during synthesis.[2][3]
This guide is structured to provide rapid answers to common questions and in-depth troubleshooting for complex stereochemical challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to bicyclo[3.1.0]hexanes and which stereocenters are the most challenging to control?
A1: The most common strategies involve forming the three-membered ring onto a pre-existing five-membered ring, or vice-versa.[1] Key methods include:
-
Intramolecular Cyclopropanation: Often involving the decomposition of diazo compounds or carbene precursors.[4][5] This is a widely used and powerful method.
-
Simmons-Smith Cyclopropanation: A classic method using zinc carbenoids to cyclopropanate a cyclopentene precursor.[6][7]
-
Intramolecular Cyclization/Alkylation: Forming the bicyclic system through ring closure of a suitably functionalized precursor, such as an epoxide opening followed by cyclization.[8][9]
-
Cycloaddition Reactions: Including [3+2] annulations of cyclopropenes.[1][10]
The primary challenge lies in controlling the stereochemistry at the bridgehead carbons (C1 and C5) and any substituents on the rings. The endo vs. exo orientation of substituents on the cyclopropane ring is a frequent point of difficulty.
Q2: Why is the Simmons-Smith reaction so popular for this synthesis, and what is its main stereochemical advantage?
A2: The Simmons-Smith reaction is popular due to its operational simplicity and, most importantly, its stereospecificity. The reaction proceeds via a concerted, "butterfly-type" transition state where the methylene group is delivered to one face of the double bond.[6][11] Its key advantage is the ability of nearby hydroxyl or ether groups to direct the cyclopropanation. The zinc carbenoid coordinates to the heteroatom, ensuring the methylene group is delivered to the syn face of the alkene, providing excellent diastereocontrol.[7][11][12]
Q3: What does "endo" vs. "exo" selectivity refer to in this context?
A3: In the bicyclo[3.1.0]hexane system, the cyclopentane ring adopts a "boat-like" conformation.[13] A substituent on the cyclopropane ring (at C6) is termed endo if it is oriented "inside" the boat, on the same side as the cyclopentane ring. It is termed exo if it is oriented "outside" the boat. Controlling this selectivity is a major synthetic challenge, often influenced by steric hindrance and directing groups.
Q4: Can asymmetric catalysis be used to achieve enantiopure bicyclo[3.1.0]hexanes?
A4: Yes, asymmetric catalysis is a powerful and increasingly common approach. Chiral ligands, often in combination with transition metals like rhodium, palladium, or copper, can effectively control the enantioselectivity of the key bond-forming step.[14][15][16][17] For example, Pd(II)/Pd(IV) catalysis using chiral SPRIX ligands has been successful in the enantioselective cyclization of enynes to form bicyclo[3.1.0]hexane skeletons with high enantiomeric excess (ee).[14][15]
Part 2: Troubleshooting Guides for Stereocontrol
This section addresses specific experimental problems in a cause-and-solution format.
Scenario 1: Poor Diastereoselectivity in a Directed Simmons-Smith Cyclopropanation
Problem: You are attempting to cyclopropanate a cyclopentenol derivative, expecting the hydroxyl group to direct the reaction to a single diastereomer, but you are observing a nearly 1:1 mixture of products.
| Potential Cause | Recommended Action & Rationale |
| Ineffective Reagent Preparation | The classic Zn-Cu couple can be of variable quality. Solution: Switch to the Furukawa modification (Et₂Zn and CH₂I₂) or the Charette modification (Et₂Zn and ICH₂Cl). These reagents are often more reactive and reliable, enhancing the directing effect of the hydroxyl group.[11] |
| Solvent Interference | Highly coordinating solvents (e.g., THF, DME) can compete with the substrate's hydroxyl group for coordination to the zinc carbenoid, diminishing the directing effect.[6] Solution: Change the solvent to a less coordinating one, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
| Steric Hindrance | Bulky substituents near the alkene or the directing hydroxyl group may sterically block the required transition state. Solution: Evaluate the substrate. If possible, consider using a protecting group on a nearby functionality that is less sterically demanding. Alternatively, a different synthetic route may be necessary. |
| Incorrect Temperature | The reaction may be running under thermodynamic control if the temperature is too high, allowing for equilibration. Solution: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the kinetically preferred, directed product. |
Scenario 2: Low Enantioselectivity in a Catalytic Asymmetric Cyclopropanation
Problem: You are using a chiral rhodium catalyst for an intramolecular cyclopropanation of a diazoester, but the product shows low enantiomeric excess (ee).
| Potential Cause | Recommended Action & Rationale |
| Suboptimal Ligand Choice | The chiral ligand is the primary source of enantiocontrol. Its structure must be well-matched to the substrate. Solution: Screen a panel of chiral ligands. For diazo compounds, ligands like Rh₂(S-PTTL)₄ or copper complexes with Fesulphos have shown success.[16][18] The electronic and steric properties of the ligand create a chiral pocket that biases the approach of the substrate. |
| Slow Addition Rate | If the diazo compound is added too quickly, its background, uncatalyzed reaction can occur, or the concentration can exceed the catalyst's turnover capacity, leading to a racemic product. Solution: Use a syringe pump to add the diazo compound slowly (e.g., over several hours) to a solution of the catalyst and substrate. This maintains a low, steady concentration of the reactive species. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex. Solution: Screen different solvents. Non-polar solvents like hexane or toluene often provide better enantioselectivity compared to more polar ones by promoting a more organized transition state. |
| Catalyst Loading/Purity | Insufficient catalyst or impurities can lead to a dominant background reaction. Solution: Ensure the catalyst is pure and use an appropriate loading (typically 1-5 mol%). Pre-forming the active catalyst may also improve results. |
Workflow & Decision Making Diagram
The following diagram outlines a logical workflow for troubleshooting poor stereoselectivity in bicyclo[3.1.0]hexane synthesis.
Caption: Troubleshooting workflow for poor stereocontrol.
Part 3: Experimental Protocol
Protocol: Hydroxyl-Directed Simmons-Smith Cyclopropanation
This protocol describes a typical procedure for the diastereoselective cyclopropanation of a cyclopentenol substrate using the Furukawa modification.
Materials:
-
(1R,2S)-2-(hydroxymethyl)cyclopent-3-en-1-ol (Substrate)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware, syringe, magnetic stirrer, argon/nitrogen line
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the cyclopentenol substrate (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition (Et₂Zn): While stirring, slowly add diethylzinc (2.2 equiv) dropwise via syringe. Caution: Diethylzinc is pyrophoric. A white precipitate may form. Stir the mixture for 20 minutes at 0 °C.
-
Reagent Addition (CH₂I₂): Slowly add diiodomethane (2.2 equiv) dropwise. The reaction is exothermic; maintain the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Caution: Gas evolution.
-
Workup: Dilute the mixture with additional DCM. Transfer the contents to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclo[3.1.0]hexane product.
-
Characterization: Confirm the stereochemical outcome using 1D/2D NMR (specifically NOESY to confirm the syn relationship between the directing group and the cyclopropane) and compare to literature data.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of bicyclo[3.1.0]hexanes functionalized at the tip of the cyclopropane ring. Application to the synthesis of carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repositorio.uam.es [repositorio.uam.es]
- 17. d-nb.info [d-nb.info]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical structural motif. The 3-azabicyclo[3.1.0]hexane core is a key pharmacophore in numerous biologically active compounds, and its efficient synthesis is paramount for advancing medicinal chemistry and drug discovery programs.[1][2][3][4] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions to improve your reaction outcomes.
Issue 1: Low Yield in Dirhodium(II)-Catalyzed Cyclopropanation of Dihydropyrroles
Question: My dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with ethyl diazoacetate (EDA) is resulting in low yields, often below 40%. How can I improve the efficiency of this reaction?
Root Cause Analysis: Low yields in this transformation are frequently attributed to several factors. Historically, these reactions often required high catalyst loadings (1–7 mol %) and still produced modest yields.[5][6] The key challenges often lie in catalyst deactivation, suboptimal reaction temperature, and inefficient carbene transfer. Donor/acceptor carbenes have traditionally shown higher turnover numbers, a feat less commonly achieved with acceptor carbenes like those derived from EDA.[6]
Solutions & Protocol Optimization:
Recent advancements have demonstrated that exceptionally low catalyst loadings (as low as 0.005 mol %) can be highly effective, significantly boosting turnover numbers and overall yield.[5][6]
-
Catalyst Selection: The choice of dirhodium(II) catalyst is critical. While rhodium(II) acetate is common, bridged tetracarboxylate catalysts like Rh₂(esp)₂ have shown superior performance at elevated temperatures.[6][7] For stereoselective synthesis, chiral dirhodium catalysts such as Rh₂(S-TPPTTL)₄ can be employed to favor one diastereomer.[6]
-
Temperature Optimization: The reaction temperature plays a crucial role. While room temperature reactions often result in low yields, increasing the temperature to 70-90 °C can dramatically improve the yield of the desired cyclopropanated product.[6][7]
-
Slow Addition of Diazoalkane: A slow, controlled addition of the ethyl diazoacetate solution to the reaction mixture is paramount. This maintains a low concentration of the diazo compound, minimizing side reactions such as dimerization and improving the efficiency of the catalytic cycle.
-
Solvent Choice: The choice of solvent can influence the reaction. While dichloromethane is commonly used, other solvents like toluene may be suitable, although care must be taken to avoid side reactions between the carbene and the solvent, especially with toluene.[7]
Troubleshooting Workflow: Low Yield in Cyclopropanation
Caption: Decision tree for troubleshooting low yields.
Issue 2: Poor Diastereoselectivity (Exo/Endo Ratio) in the Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates
Question: My cyclopropanation reaction yields a nearly 1:1 mixture of exo and endo diastereomers. How can I selectively synthesize one isomer?
Root Cause Analysis: The formation of both exo and endo isomers is common when using achiral rhodium catalysts, as the facial selectivity of the cyclopropanation is low.[8] The stereochemical outcome is determined by the trajectory of the olefin approaching the metal-carbene intermediate. Achieving high diastereoselectivity requires a catalyst or reaction conditions that can effectively differentiate between these two approach pathways.
Solutions for Diastereocontrol:
High diastereoselectivity can be achieved through two main strategies: catalyst control or post-reaction isomerization/selective hydrolysis.
-
Catalyst-Controlled Diastereoselectivity: The most direct approach is to use a chiral dirhodium(II) catalyst. For instance, catalysts like Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ have been shown to favor the formation of the endo isomer with high selectivity (e.g., up to 17:83 exo/endo ratio).[6]
-
Post-Reaction Diastereomer Enrichment: A clever alternative involves a "telescoped" approach where the initial mixture of diastereomers is subjected to conditions that selectively favor one isomer.[6]
-
For the exo isomer: Base-catalyzed epimerization of the endo ester to the thermodynamically more stable exo form, followed by hydrolysis, can provide the exo-acid with high diastereoselectivity.
-
For the endo isomer: A tandem selective hydrolysis of the exo-ester followed by hydrolysis of the remaining endo-ester can yield the pure endo-acid. This strategy can be performed without the need for chromatographic purification.[8]
-
Table 1: Catalyst Effects on Diastereoselectivity
| Catalyst | Loading (mol%) | Exo:Endo Ratio | Yield (%) | Reference |
| Rh₂(OAc)₄ | 1-7 | Variable | 8-66 | [5][6] |
| Rh₂(esp)₂ | 0.005 | ~1:1 | 76 | [6][7] |
| Rh₂(S-TPPTTL)₄ | 0.005 | 24:75 | 59 | [6] |
| Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 0.005 | 17:83 | 70 | [6] |
Issue 3: Side Product Formation in Palladium-Catalyzed Cyclopropanation of Maleimides
Question: I am attempting a palladium-catalyzed cyclopropanation of a maleimide with an N-tosylhydrazone and observing significant side product formation, leading to a complex crude mixture and low yield of the desired 3-azabicyclo[3.1.0]hexane derivative. What are the likely side reactions and how can I suppress them?
Root Cause Analysis: The palladium-catalyzed reaction between maleimides and N-tosylhydrazones is a powerful method for constructing the 3-azabicyclo[3.1.0]hexane skeleton.[9] However, side reactions can occur, often stemming from the decomposition of the N-tosylhydrazone or the palladium carbene intermediate. These can include dimerization of the carbene, insertion reactions, or incomplete reaction leading to starting material recovery. The choice of ligand and base is critical to ensure the desired reaction pathway is favored.
Solutions & Protocol Optimization:
-
Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. A suitable ligand can promote the desired cyclopropanation over competing pathways.
-
Base and Solvent System: The base used to generate the diazo compound from the N-tosylhydrazone must be carefully selected. A base that is too strong or too weak can lead to undesired side reactions. The solvent should be inert and capable of solubilizing all reaction components.
-
Temperature Control: As with many transition metal-catalyzed reactions, temperature control is important. Running the reaction at the optimal temperature can improve selectivity and minimize decomposition pathways.
-
Purity of Reagents: Ensure the maleimide and N-tosylhydrazone are pure. Impurities can interfere with the catalytic cycle and lead to side product formation.
Experimental Protocol: Optimized Dirhodium(II)-Catalyzed Cyclopropanation
This protocol is adapted from the work of Davies et al. for the gram-scale synthesis of exo/endo-ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate.[6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add N-Boc-2,5-dihydropyrrole (1.0 eq) and the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol %).
-
Solvent Addition: Add anhydrous dichloromethane via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C).
-
Slow Addition: Prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane. Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can then be purified by Kugelrohr distillation or column chromatography if necessary, though optimized procedures may not require chromatography.[6][8]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane skeleton?
A1: The primary methods can be categorized into several approaches:
-
Intermolecular Cyclopropanation: This involves the reaction of a five-membered heterocyclic alkene (like a dihydropyrrole or maleimide) with a carbene precursor.[2][5][9] This is one of the most common and direct methods.
-
Intramolecular Cyclization: These methods involve forming the bicyclic system from a suitably functionalized acyclic or monocyclic precursor. Examples include intramolecular Simmons-Smith reactions and other metal-catalyzed cyclizations of enynes.[3][10]
-
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with cyclopropenes is an effective method for constructing spiro-fused 3-azabicyclo[3.1.0]hexane systems.[11]
-
Photochemical Methods: Photochemical decomposition of pyrazolines can be used to generate the bicyclic system, offering a metal-free alternative.[2][12]
Synthesis Strategy Overview
Caption: Major routes to the 3-azabicyclo[3.1.0]hexane core.
Q2: How do I choose the appropriate protecting group for the nitrogen atom?
A2: The choice of the nitrogen protecting group is critical and depends on the reaction conditions and the desired final product.
-
Boc (tert-butoxycarbonyl): This is a versatile protecting group, stable to many reaction conditions but easily removed with acid. It is widely used in rhodium-catalyzed cyclopropanations.[5]
-
Tosyl (Ts): A robust protecting group, stable to a wide range of conditions. It can be removed under reductive conditions. N-tosyl-2,5-dihydropyrrole is a common substrate.[5]
-
Benzyl (Bn): This group is stable to both acidic and basic conditions and can be removed by hydrogenolysis.[13] This is useful if acid- or base-labile functional groups are present elsewhere in the molecule.
Q3: My final product is difficult to purify by silica gel chromatography. What are some alternative purification strategies?
A3: The small and often polar nature of 3-azabicyclo[3.1.0]hexane derivatives can make chromatographic purification challenging.
-
Distillation: For volatile derivatives, Kugelrohr distillation can be a highly effective purification method, especially for gram-scale reactions, and can avoid the need for chromatography altogether.[7]
-
Crystallization: If the product is a solid, recrystallization is an excellent method for obtaining high-purity material.
-
Salt Formation: Converting the basic nitrogen of the bicyclic system into a salt (e.g., a hydrochloride salt) can facilitate purification by precipitation and filtration, as the salt is often a crystalline solid with different solubility properties than the free base.[13]
-
Telescoped Reactions: As mentioned in the troubleshooting section, designing a synthesis where the final product can be isolated by extraction or precipitation after a series of "telescoped" reactions can eliminate the need for chromatography.[6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - ProQuest [proquest.com]
- 4. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 12. scispace.com [scispace.com]
- 13. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Welcome to the technical support guide for the chromatographic purification of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and field-proven techniques. The primary challenge in purifying this molecule lies in its stereochemical complexity and the polarity imparted by the hydroxyl group, often leading to difficulties in resolving diastereomers and achieving high purity.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q1: My diastereomers are co-eluting or show very poor resolution on a silica gel column. What are the primary steps to improve separation?
A1: Poor resolution between diastereomers is fundamentally a selectivity problem. Because diastereomers possess distinct physicochemical properties, they can be separated on conventional achiral stationary phases; the goal is to find conditions that amplify these small differences.[1]
Immediate Actions:
-
Optimize the Mobile Phase (Eluent System): This is the most effective first step.[1]
-
Decrease Polarity: If your diastereomers are eluting too quickly (high Rf), decrease the concentration of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This increases interaction with the silica stationary phase, providing more opportunity for separation.
-
Change Solvent Selectivity: If simply adjusting polarity fails, change the nature of your solvents. The "eluent strength" of different solvents may be similar, but their specific interactions (e.g., hydrogen bonding, dipole-dipole) with your analyte can vary significantly. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Diethyl Ether, Hexane/Dichloromethane, or adding a small percentage of methanol or isopropanol.[2]
-
-
Fine-Tune the Flow Rate: In flash or column chromatography, reducing the flow rate can sometimes improve resolution by allowing more time for equilibrium between the mobile and stationary phases. However, this will increase the total run time.
-
Ensure Proper Column Packing and Loading: An improperly packed column with channels or a disturbed surface will lead to band broadening, ruining any potential separation. Likewise, loading the sample in a large volume of strong solvent will cause poor initial binding and band widening.[3][4] Always dissolve your sample in a minimal amount of the mobile phase or a weaker solvent. If solubility is an issue, consider the dry-loading technique.[3]
Advanced Strategy: Temperature Modification In HPLC, adjusting the column temperature can alter selectivity.[1][5] For flash chromatography, this is less common but running the column in a cold room can sometimes sharpen peaks and improve resolution for thermally sensitive compounds or where subtle interaction differences are magnified at lower temperatures.
Q2: I'm observing significant peak tailing for my compound. What is causing this and how can I fix it?
A2: Peak tailing for a polar compound like this compound on silica gel is typically caused by strong, non-ideal interactions between the hydroxyl group and acidic silanol groups (Si-OH) on the silica surface.
Underlying Cause: The lone pair of electrons on the hydroxyl oxygen can form strong hydrogen bonds with the acidic protons of the silanol groups. A portion of the analyte molecules gets "stuck" and elutes slowly, creating a tail.
Solutions:
-
Use a Mobile Phase Additive: Adding a small amount of a polar modifier can mask the active silanol sites.
-
For neutral or acidic compounds, adding a small amount of acetic acid can help.
-
While your compound is not basic, if you were purifying a basic analogue, adding a competing base like triethylamine (TEA) (0.1-1%) to the mobile phase is highly effective at minimizing tailing by neutralizing the acidic sites.[6]
-
-
Deactivate the Silica Gel: You can neutralize the silica's acidity before use. This can be done by flushing the packed column with your mobile phase containing an additive (like 1% TEA in hexane/ethyl acetate) and then re-equilibrating with the mobile phase without the additive.[6][7]
-
Switch the Stationary Phase: If tailing persists, the silica surface chemistry is likely the problem.
-
Alumina: Consider using neutral or basic alumina as an alternative polar stationary phase.[7]
-
Reversed-Phase (e.g., C18): In reversed-phase chromatography, silanol interactions are far less problematic due to the hydrophobic stationary phase. This is often an excellent solution for polar compounds.
-
Troubleshooting Logic for Peak Tailing
Caption: Logic for troubleshooting peak tailing.
Q3: My compound seems to be decomposing on the column, or I'm getting very low recovery.
A3: The acidic nature of standard silica gel can catalyze degradation of sensitive compounds. Bicyclic systems, especially with nearby functional groups, can be susceptible to acid-catalyzed rearrangements or elimination.
Verification and Solutions:
-
Confirm Instability: Test your compound's stability on silica before running a large-scale column. Spot your compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking that wasn't present on a freshly run plate, your compound is likely unstable on silica.[7]
-
Use Deactivated Silica: As mentioned for peak tailing, deactivating the silica gel by pre-washing with a solvent system containing a base can prevent degradation.[6][7]
-
Switch to a Less Acidic Stationary Phase:
-
Florisil® or Alumina: These are common alternatives for acid-sensitive compounds.[7]
-
Reversed-Phase (C18): This is generally a very mild technique and is an excellent choice for compounds that are unstable on normal-phase media.
-
-
Work Quickly: Minimize the time your compound spends on the column. Use a slightly stronger solvent system to elute the compound faster, and avoid leaving columns to run overnight if possible.
Part 2: Frequently Asked Questions (FAQs)
This section provides general guidance for planning your purification strategy.
Q1: What are the recommended starting conditions for flash chromatography of this compound?
A1: The best starting point is always determined by Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation and an Rf value for your target compound between 0.2 and 0.4.
Recommended TLC Screening Systems:
| Solvent System | Ratio (v/v) | Rationale |
| Hexane / Ethyl Acetate | Start at 4:1, adjust as needed | Standard choice for moderately polar compounds. Literature on similar bicyclo[3.1.0]hexane systems often uses this system.[8] |
| Hexane / Diethyl Ether | Start at 3:1, adjust as needed | Offers different selectivity compared to ethyl acetate and can sometimes resolve closely-eluting spots.[2] |
| Dichloromethane / Methanol | Start at 99:1, adjust as needed | A more polar system if the compound has a very low Rf in Hexane/EtOAc. |
Method Development Workflow:
Caption: General workflow for purification method development.
Q2: How do I choose between normal-phase and reversed-phase chromatography?
A2: The choice depends on the compound's properties and the specific separation challenge.
-
Normal-Phase (e.g., Silica, Alumina):
-
Principle: Polar stationary phase, non-polar mobile phase. "Polar sticks, non-polar elutes."
-
Best for: Compounds of low to medium polarity. It is often the first choice in synthetic chemistry due to the low cost and use of organic solvents that are easy to evaporate.
-
Considerations for your compound: The hydroxyl group gives it significant polarity, but it is soluble in common organic solvents. Normal-phase is a viable starting point, but be mindful of the potential for peak tailing and decomposition as discussed above.[6][7]
-
-
Reversed-Phase (e.g., C18-silica):
-
Principle: Non-polar stationary phase, polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol). "Non-polar sticks, polar elutes."
-
Best for: Polar and water-soluble compounds. It is excellent for avoiding issues with acidic silanol groups.[9]
-
Considerations for your compound: This is an excellent alternative if you encounter problems with normal-phase. Given its polarity, it should retain well on a C18 column. It is also the standard for analytical HPLC purity checks.
-
Q3: The separation of diastereomers is still proving difficult. When should I consider using a chiral stationary phase (CSP)?
A3: You should consider a Chiral Stationary Phase (CSP) under two conditions:
-
You have exhausted achiral methods (both normal and reversed-phase) for separating your diastereomers . While uncommon, a CSP can sometimes provide unique selectivity for diastereomers that achiral phases cannot.[1]
-
You need to separate enantiomers . If your synthesis produced a racemic mixture of diastereomeric pairs (e.g., (1R, 3S, ...)-isomer and its (1S, 3R, ...)-mirror image), you must use a chiral method to separate them. Achiral chromatography cannot resolve enantiomers.[10]
Common Approach: Often, the strategy is to first separate the diastereomers on a standard achiral column. Then, each isolated diastereomer (which is still a racemic pair of enantiomers) can be resolved into individual enantiomers using a CSP.[10] Polysaccharide-based CSPs are a popular and versatile first choice for screening.[5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE)-4-HYDROXY-BICYCLO[3.1.0]HEXANE-CARBOXYLATE FROM L-RIBOSE: A VERSATILE CHIRAL SYNTHON FOR PREPARATION OF ADENOSINE AND P2 RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Low-Loading Dirhodium(II) Catalyzed Cyclopropanation
Welcome to the technical support center for dirhodium(II) catalyzed cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize their reactions by implementing low catalyst loading strategies. Pushing the boundaries of catalyst efficiency is crucial for sustainable synthesis, cost reduction, and minimizing residual metal contamination in final products. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the rationale behind them.
Q1: My reaction shows low yield or stalls completely at low catalyst loading (<0.1 mol%). What are the likely causes and how can I fix it?
This is a common challenge when transitioning to high-turnover conditions. The catalyst is working much harder, making the entire system more sensitive to subtle inhibitors and deactivation pathways.
Possible Cause 1: Catalyst Deactivation by Trace Impurities
At sub-0.1 mol% loadings, even trace amounts of water or other nucleophilic impurities can significantly inhibit or poison the catalyst. Kinetic studies have shown that inconsistent results in low-loading reactions can often be traced back to the presence of water.[1][2]
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use solvents from a solvent purification system or freshly distilled over an appropriate drying agent.
-
Use of Additives: Add activated 4 Å molecular sieves to the reaction mixture before adding the catalyst.[1] This is a simple and effective way to scavenge trace water in situ.
-
Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment to exclude atmospheric oxygen and moisture.[3]
-
Possible Cause 2: Sub-Optimal Reaction Kinetics
The intrinsic reaction rate may be too slow at ambient temperature to achieve high turnover before catalyst degradation occurs.
-
Solution:
-
Increase Temperature: Gently warming the reaction can significantly increase the rate.[4][5] For example, increasing the temperature from 25 °C to 40 °C or 60 °C can dramatically reduce reaction times.[4][5] However, be aware that this may slightly decrease enantioselectivity in some systems.[4]
-
Optimize Solvent: The choice of solvent can influence catalyst activity. While dichloromethane is a common choice, studies have shown that environmentally benign solvents like dimethyl carbonate (DMC) can be highly effective, especially at elevated temperatures.[1][2] For certain catalysts, hydrocarbon solvents like hexanes or pentane are optimal.[1][6]
-
Possible Cause 3: Inefficient Catalyst or Diazo Substrate
Not all dirhodium catalysts are created equal, especially under demanding low-loading conditions. Similarly, the structure of the diazo compound plays a critical role.
-
Solution:
-
Select a Robust Catalyst: For donor/acceptor carbenes, catalysts like Rh₂(p-Ph-TPCP)₄ and Rh₂(R-TPPTTL)₄ have been specifically identified as optimal for maintaining high enantioselectivity and achieving high turnover numbers (TONs), with loadings as low as 0.001 mol% being demonstrated.[1][7]
-
Modify the Diazo Compound: The electronic nature of the diazo compound affects its reactivity. For instance, using a trichloroethyl ester instead of a methyl ester on the diazoacetate can lead to higher reactivity and enantioselectivity.[1]
-
Q2: I'm getting a good yield, but my enantioselectivity (ee%) or diastereoselectivity (dr) is poor at low loading. Why is this happening?
A drop in stereoselectivity often indicates that either the primary catalytic pathway is being compromised or a background, non-selective reaction is becoming competitive.
Possible Cause 1: Catalyst Degradation
As the catalyst degrades over the long reaction times typical for low-loading experiments, a non-chiral or less selective rhodium species might form, or an uncatalyzed background reaction could occur, eroding the overall stereoselectivity.
-
Solution:
-
Choose a More Robust Catalyst: Some catalysts are simply not robust enough for high TON applications. For example, while Rh₂(R-BNP)₄ is excellent for certain substrates at 1 mol% loading, its enantioselectivity drops dramatically at 0.01 mol%.[8] In contrast, catalysts like Rh₂(R-DOSP)₄ or Rh₂(S-PTAD)₄ are known to be more robust.[8]
-
Monitor Reaction Progress: Take aliquots over time to analyze both conversion and ee%. If the ee% decreases as the reaction progresses, it strongly suggests catalyst degradation is the culprit.
-
Possible Cause 2: Solvent Effects
The solvent can interact with the catalyst and the transition state, influencing the stereochemical outcome.
-
Solution:
-
Solvent Screening: A change in solvent can have a profound impact. For instance, switching from CH₂Cl₂ to pentane has been shown to dramatically improve diastereoselectivity (from 1:1 to >20:1 dr) for certain heteroleptic dirhodium complexes.[9][10]
-
Consider Additives: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can have a variable influence on enantioselectivity, sometimes enhancing it and other times diminishing it, by altering the flexibility of the catalyst's chiral environment.[11]
-
Q3: My reaction is plagued by side products, such as the dimer of the diazo compound. How can I improve chemoselectivity?
The formation of side products typically arises from the undesired reaction of the highly reactive metal carbene intermediate with species other than the target alkene.
Possible Cause: High Local Concentration of Diazo Compound
If the concentration of the diazo compound is too high relative to the alkene, the rhodium carbene intermediate can react with a second molecule of the diazo compound, leading to dimerization and other side reactions.[3][12]
-
Solution: Slow Addition Protocol
-
Use a Syringe Pump: The most effective strategy to minimize side reactions is to add the diazo compound solution slowly over several hours using a syringe pump.[3][6][12] This maintains a very low, steady-state concentration of the diazo compound and the resulting carbene intermediate, ensuring it is more likely to encounter an alkene molecule before it can react with another diazo molecule.
-
Use Excess Alkene: Ensure the alkene is present in a significant excess relative to the diazo compound.[6] In some cases, using the alkene as the solvent is a viable strategy.[13]
-
Below is a diagram illustrating a general troubleshooting workflow for low-yield reactions.
Caption: Troubleshooting workflow for low-yield cyclopropanation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for dirhodium(II) cyclopropanation?
The mechanism is generally understood to proceed via the following steps:
-
The diazo compound coordinates to an axial site of the dirhodium(II) catalyst.
-
Extrusion of dinitrogen (N₂) gas occurs to form a transient, electrophilic rhodium carbene intermediate.
-
The alkene attacks the carbene carbon. This is believed to be a concerted process where the cyclopropane ring is formed in a single step.
-
The cyclopropane product dissociates, regenerating the active dirhodium(II) catalyst for the next cycle.[14]
The diagram below illustrates this process.
Caption: Catalytic cycle for dirhodium-catalyzed cyclopropanation.
Q2: Realistically, how low can the catalyst loading be pushed?
With optimized catalysts and conditions, loadings can be pushed to remarkably low levels. Studies have demonstrated highly enantioselective cyclopropanations (86-99% ee) with catalyst loadings as low as 0.001 mol% .[1] In certain C-H functionalization reactions, which share similar intermediates, dirhodium catalysts have achieved turnover numbers (TONs) as high as 580,000 with loadings of 0.0005 mol%.[7][15] This demonstrates the immense potential of these systems.
Q3: Which class of dirhodium catalysts is generally best for low-loading applications?
While the optimal catalyst is always substrate-dependent, some general guidelines exist. Catalysts with sterically bulky, electron-donating ligands often exhibit enhanced stability and reactivity, making them suitable for high-turnover applications.
-
Carboxylate Ligands: Chiral triarylcyclopropanecarboxylate (TPCP) and tetraphenylphthalimido (TPPTTL) based catalysts have shown exceptional performance at very low loadings.[1][7]
-
Carboxamidate Ligands: These are often the catalysts of choice for intramolecular reactions and can exhibit very high enantiocontrol.[16][17]
The table below summarizes the performance of several key catalyst families.
| Catalyst Family | Representative Catalyst | Typical Loading | Key Features & Applications |
| Prolinates | Rh₂(S-DOSP)₄ | 0.1 - 1 mol% | Broadly effective for donor/acceptor carbenes; robust.[8] |
| Phthalimido-prolinates | Rh₂(S-PTAD)₄ | 0.1 - 1 mol% | Excellent for ortho-substituted aryldiazoacetates.[8] |
| Triarylcyclopropanecarboxylates | Rh₂(p-Ph-TPCP)₄ | 0.001 - 0.1 mol% | Superior for maintaining high ee% at very low loadings.[1] |
| Phthalimido-amino acid | Rh₂(S-TPPTTL)₄ | 0.001 - 0.1 mol% | Excellent for C-H functionalization and cyclopropanation; high TONs.[7] |
| Heteroleptic Amidates | [Rh₂((R)-TPCP)₃(acam)] | 0.05 - 1 mol% | Can offer unique diastereoselectivity control via H-bonding.[10][18] |
Part 3: Key Experimental Protocol
This section provides a representative, self-validating protocol for conducting a low-loading cyclopropanation experiment.
Protocol: General Procedure for Asymmetric Cyclopropanation at 0.01 mol% Catalyst Loading
1. Preparation:
-
Oven-dry all glassware (round-bottom flask, syringe, needles) overnight and allow to cool in a desiccator.
-
Place a magnetic stir bar and activated 4 Å molecular sieves (approx. 100 mg per 10 mL solvent) into the reaction flask.
-
Assemble the flask under a positive pressure of Argon or Nitrogen.
-
Use anhydrous, degassed solvent (e.g., dimethyl carbonate, pentane, or CH₂Cl₂).[1][8]
2. Reagent Charging:
-
To the flask, add the alkene (e.g., styrene, 5.0 mmol, 5 equiv).
-
Add the solvent (e.g., 5 mL).
-
Add the dirhodium(II) catalyst (e.g., Rh₂(p-Ph-TPCP)₄, 0.0001 mmol, 0.01 mol%).
-
In a separate, dry vial, prepare a stock solution of the diazo compound (e.g., methyl phenyldiazoacetate, 1.0 mmol, 1 equiv) in the same anhydrous, degassed solvent (e.g., 5 mL).
3. Reaction Execution:
-
Using a syringe pump, add the diazo compound solution to the stirred reaction mixture over a period of 5-8 hours at the desired temperature (e.g., room temperature or 40 °C).[6]
-
Validation Step: Monitor the reaction progress every 1-2 hours by TLC or GC-MS analysis of a small aliquot to check for the consumption of the diazo compound and formation of the product. The diazo compound should not accumulate.
4. Workup and Analysis:
-
Once the addition is complete and analysis indicates full consumption of the diazo compound, allow the reaction to stir for an additional hour.
-
Remove the molecular sieves by filtration.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC).
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. ethz.ch [ethz.ch]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Situ Observation of Elusive Dirhodium Carbenes and Studies on the Innate Role of Carboxamidate Ligands in Dirhodium Paddlewheel Complexes: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
managing diastereoselectivity in (3+2) annulation for bicyclo[3.1.0]hexanes
Welcome to the technical support center for managing diastereoselectivity in the (3+2) annulation synthesis of bicyclo[3.1.0]hexanes. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and provide in-depth, field-proven insights into this powerful synthetic methodology. The bicyclo[3.1.0]hexane scaffold is a privileged motif in numerous natural products and bioactive molecules, but its construction, particularly with stereochemical control, presents significant challenges.[1] This resource consolidates troubleshooting strategies, mechanistic explanations, and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control diastereoselectivity in (3+2) annulations to form bicyclo[3.1.0]hexanes?
A1: Diastereoselectivity in these reactions is primarily governed by non-covalent interactions in the transition state of the key bond-forming step. The goal is to maximize the energy difference between the pathways leading to the different diastereomers. The key factors are:
-
Steric Hindrance: This is the most common and intuitive control element. Bulky substituents on the catalyst, ligands, or the substrates themselves can create a highly congested environment.[1][2] This forces the incoming components to approach from the least hindered trajectory, favoring the formation of one diastereomer over the other. For example, in photoredox-mediated annulations, using a bulky N-cyclopropyl-4-methoxy-2,6-dimethylaniline was shown to be critical for achieving high diastereoselectivity.[1][3]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the substrates can influence the geometry and stability of the transition state. In some catalytic systems, attractive electronic interactions (e.g., π-stacking) or repulsive interactions can favor one orientation.
-
Catalyst/Ligand Architecture: In metal-catalyzed processes, the choice of metal and, more importantly, the chiral ligand is paramount. The ligand creates a defined three-dimensional "chiral pocket" around the metal center, which dictates how the substrates can coordinate and react.[4][5] The difference between an exo or endo product can often be controlled by simply switching the catalyst.[6]
-
Reaction Conditions: Temperature, solvent, and concentration can all play a role. Lowering the reaction temperature can often enhance selectivity by making the reaction more sensitive to small energy differences between competing transition states. The solvent can influence the solubility of intermediates and the stability of charged species, subtly altering the reaction pathway.
Q2: How does the choice of the three-atom component (the "3" in 3+2) influence the reaction?
A2: The nature of the three-atom component is critical. Activated cyclopropanes, such as aminocyclopropanes, are excellent partners in photoredox-mediated reactions.[1][7] Upon single-electron oxidation by the photocatalyst, they undergo facile ring-opening to form a radical cation intermediate, which is the active species in the annulation.[8] In other systems, like those catalyzed by rhodium, vinylic oxiranes can serve as five-atom components that undergo a tandem cycloaddition/rearrangement to yield the bicyclo[3.1.0]hexane core.[9][10] The substituents on this component directly impact the steric environment of the crucial C-C bond formation, thereby influencing the diastereomeric ratio.
Q3: Can you explain the difference between a cyclopropanation approach and a (3+2) annulation for forming this scaffold?
A3: Both are valid strategies, but they build the scaffold differently.
-
Cyclopropanation: This approach typically involves forming the three-membered ring onto a pre-existing five-membered ring. This is often achieved via the reaction of an alkene (e.g., cyclopentene or a dihydropyrrole) with a carbene or carbenoid species, frequently generated from a diazo compound in the presence of a rhodium or copper catalyst.[6][11] The stereoselectivity is controlled by the catalyst and any directing groups on the five-membered ring.
-
(3+2) Annulation: This is a convergent strategy where a two-atom component (like a cyclopropene) and a three-atom component (like an activated cyclopropane) are joined to form the five-membered ring, with the three-membered ring already present on one of the starting materials.[1][12] This method can be highly efficient for rapidly building molecular complexity.[3]
The choice between methods depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Troubleshooting Guide
Problem 1: Low or No Diastereoselectivity (d.r. ≈ 1:1)
Your reaction yields the desired bicyclo[3.1.0]hexane product, but as a nearly inseparable mixture of diastereomers.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Insufficient Steric Differentiation | Increase the steric bulk of a directing group. The energy difference between the two diastereomeric transition states is too small. By increasing the size of a substituent on either the cyclopropene or the three-carbon partner, you can create a greater steric penalty for the formation of the undesired diastereomer. For instance, switching from an N-cyclopropylaniline to N-cyclopropyl-4-methoxy-2,6-dimethylaniline introduces bulky methyl groups that effectively shield one face of the molecule.[1][3] |
| Suboptimal Catalyst/Ligand | Screen different catalysts or ligands. In metal-catalyzed reactions, the ligand defines the chiral environment. A ligand that is too flexible or too small may not enforce a single reaction geometry. For rhodium-catalyzed cyclopropanations, bridged tetracarboxylate catalysts like Rh₂(esp)₂ have shown superior performance and selectivity compared to standard rhodium acetate.[6][11] |
| High Reaction Temperature | Lower the reaction temperature. Higher thermal energy (kBT) can allow the system to overcome the small activation energy barrier separating the two diastereomeric pathways. Running the reaction at 0 °C or below can often dramatically improve the diastereomeric ratio, albeit at the cost of a longer reaction time. |
| Incorrect Solvent Choice | Perform a solvent screen. Solvents can influence transition state stability through polarity and specific interactions. Test a range of solvents with varying polarities (e.g., Toluene, CH₂Cl₂, CH₃NO₂, Acetonitrile) to find conditions that may favor one transition state assembly over the other.[2] |
Problem 2: Poor Reaction Yield or Stalled Reaction
The reaction fails to proceed to completion, or the desired product is isolated in low yield, even with good diastereoselectivity.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Catalyst Decomposition | Increase catalyst loading or use slow addition. Photocatalysts can be sensitive to degradation, and metal catalysts can be poisoned. First, ensure all reagents and solvents are pure and degassed. If the issue persists, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be necessary.[1] For reactions involving highly reactive species like diazo compounds, slow addition via syringe pump is crucial to keep the instantaneous concentration low, preventing catalyst deactivation and side reactions.[6] |
| Substrate Instability | Use a slight excess of the more stable reagent. Cyclopropenes and other strained starting materials can be prone to degradation or dimerization. If one component is significantly less stable, using a slight excess (e.g., 1.2-1.8 equivalents) of the more stable partner can ensure the limiting reagent is fully consumed.[1] |
| Competing Side Reactions | Adjust concentration and temperature. Unwanted pathways, such as carbene dimerization or reaction with the solvent, can compete with the desired annulation.[6] Running the reaction at a higher concentration can favor the desired bimolecular reaction over unimolecular decomposition pathways. Conversely, if dimerization is the issue, a lower concentration may be beneficial. |
| Poor Light Penetration (Photoredox) | Optimize the reaction vessel and setup. For photoredox reactions, ensure the light source (e.g., blue LEDs) is positioned close to the reaction vessel and that the vessel is made of a transparent material (like borosilicate glass). For larger-scale reactions, a vessel with a larger irradiated surface area is preferable to a standard round-bottom flask to ensure uniform irradiation. |
Problem 3: Difficulty in Separating Diastereomers
The diastereomers are successfully produced but are co-eluting during column chromatography.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Similar Polarity | Derivatize the mixture. If the diastereomers have nearly identical polarities, separating them can be impossible. If the molecule contains a suitable functional group (e.g., an ester or alcohol), it can be converted into a derivative (e.g., via hydrolysis to a carboxylic acid or formation of a bulky silyl ether). The resulting diastereomeric derivatives often have significantly different steric profiles and polarities, enabling chromatographic separation. |
| Suboptimal Chromatography Conditions | Screen different chromatographic systems. Before derivatization, exhaust all chromatographic options. Test different solvent systems (e.g., hexanes/ethyl acetate, hexanes/MTBE, DCM/methanol). Consider switching to a different stationary phase (e.g., diol- or cyano-bonded silica) or utilizing preparative HPLC with a chiral or achiral column. |
Visualized Mechanisms & Workflows
Experimental Workflow
The following diagram outlines a typical workflow for setting up and analyzing a diastereoselective (3+2) annulation reaction.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral-at-metal rhodium complexes from achiral tripodal tetradentate ligands: resolution and application to enantioselective Diels–Alder and 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An atom-economic synthesis of bicyclo[3.1.0]hexanes by rhodium N-heterocyclic carbene-catalyzed diastereoselective tandem hetero-[5+2] cycloaddition/Claisen rearrangement reaction of vinylic oxiranes with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03790J [pubs.rsc.org]
troubleshooting acid-catalyzed photorearrangement of benzene to bicyclo[3.1.0]hexene
Welcome to the technical support center for the acid-catalyzed photorearrangement of benzene and its derivatives to bicyclo[3.1.0]hexene scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful photochemical transformation to access complex three-dimensional structures from simple aromatic precursors.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Understanding the Reaction: Mechanism and Key Intermediates
A robust troubleshooting strategy begins with a solid understanding of the reaction mechanism. While several pathways were initially proposed for this transformation, extensive experimental and computational studies have provided strong evidence for a two-stage process.[1][3]
The Operative Mechanism: The currently accepted mechanism involves two key steps:
-
Photochemical Isomerization: Upon irradiation with UV light (typically ~254 nm), the benzene ring, which is antiaromatic in its excited state, undergoes a unimolecular rearrangement to a high-energy valence isomer, benzvalene .[1][4][5]
-
Acid-Catalyzed Nucleophilic Addition: The strained benzvalene intermediate is then protonated in the acidic medium. This is followed by a nucleophilic attack from the solvent (e.g., methanol, water, acetic acid), leading to the formation of the substituted bicyclo[3.1.0]hexene product.[1][3]
It is critical to note that an alternative mechanism, involving the direct protonation of the excited-state benzene, is not operative .[1] The acid's primary role is to catalyze the reaction of the ground-state benzvalene intermediate with the nucleophile.[1]
Caption: Operative mechanism for bicyclo[3.1.0]hexene formation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the experiment in a practical question-and-answer format.
Category 1: Low or No Product Yield
Q1: My reaction shows very low conversion of the starting benzene derivative, even after prolonged irradiation. What are the likely causes?
A1: This is a common issue and can stem from several factors related to both the photochemical and thermal steps of the reaction.
-
Inefficient Light Source or Reactor Setup: The quantum yield of benzvalene formation can be low (~0.05 for some substrates), meaning the reaction requires efficient delivery of photons.[1]
-
Solution: Ensure your lamp is emitting at the correct wavelength (typically 254 nm for unsubstituted benzene).[3] Check the lamp's age and output. The reactor material must be quartz, as Pyrex or other glasses will block the required short-wavelength UV light. Ensure the solution is being effectively stirred to bring all molecules into the irradiation path.
-
-
Insufficient Acid Catalyst: The conversion of benzvalene to the final product is an acid-catalyzed process. In the absence of acid, the reaction is extremely inefficient.[1]
-
Solution: Verify the concentration and purity of your acid catalyst. For reactions in methanol, anhydrous HCl is a common choice.[1] Perform a small-scale acid concentration screen to find the optimal loading for your specific substrate.
-
-
High Substrate Concentration: This is a counterintuitive but critical point. High concentrations of the starting benzene derivative can lead to lower yields. The triplet excited state of the benzene substrate (T₁) can act as a sensitizer, converting the benzvalene intermediate back to benzene, effectively creating a futile cycle.[1]
-
Solution: Try running the reaction at a lower concentration. See the experimental protocol below for a recommended starting concentration range.
-
-
Degassing: Dissolved oxygen can quench excited states.
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) for 15-30 minutes prior to and during irradiation.
-
Q2: I see initial product formation by GC-MS, but the yield plateaus or even decreases over time. Why?
A2: This strongly suggests product instability or competing side reactions that consume the product.
-
Product Decomposition: The bicyclo[3.1.0]hexene products are known to be unstable in both acidic and basic media, decomposing to form fulvenes and polymeric materials.[1][2]
-
Solution: Monitor the reaction closely by GC or TLC and stop it once the maximum yield is reached, before significant decomposition occurs. Avoid overly harsh acidic conditions or prolonged reaction times. Neutralize the acid carefully during workup as soon as the reaction is complete.
-
-
Product Isomerization: The desired product can undergo secondary photochemical and thermal rearrangements to other, potentially less stable, isomers.[1][2] This can lead to a complex mixture that is difficult to analyze and purify.
-
Solution: Again, minimizing reaction time is key. If a specific isomer is desired, careful optimization of temperature and acid concentration may be required to suppress epimerization or other rearrangements.[1]
-
Caption: Troubleshooting workflow for low product yield.
Category 2: Formation of Byproducts and Complex Mixtures
Q3: My crude reaction mixture is a complex mess containing multiple isomers and significant amounts of a yellow/brown polymer.
A3: This is a classic symptom of this reaction, arising from the high reactivity of the intermediates and products.[1]
-
Fulvene and Polymer Formation: As mentioned, the bicyclic products can readily decompose, especially under prolonged irradiation or in the presence of acid, to form substituted fulvenes, which can then polymerize.[1][2]
-
Solution: The primary solution is to minimize reaction time. Stop the reaction as soon as the starting material is consumed or product concentration peaks. Workup the reaction under neutral, cool conditions. Purification via column chromatography should be performed promptly.
-
-
Isomer Scrambling: The bicyclo[3.1.0]hexene core can rearrange through several pathways, including acid-catalyzed epimerization and triplet-benzene-sensitized rearrangements.[1][2] This leads to a mixture of regio- and stereoisomers.
| Problem | Primary Cause | Recommended Solution(s) |
| Low Yield | High substrate concentration causing back-reaction. | Lower the concentration of the benzene starting material.[1] |
| Insufficient acid to catalyze benzvalene opening. | Ensure adequate acid concentration.[1] | |
| Polymer Formation | Decomposition of the bicyclic product. | Minimize irradiation time; monitor reaction progress and stop at peak yield.[1][2] |
| Complex Isomers | Secondary rearrangement of the initial product. | Minimize irradiation time; consider substrate modification (e.g., silyl groups) for higher selectivity.[1][2][3] |
| No Reaction | Incorrect UV wavelength; non-quartz vessel. | Use a 254 nm lamp and a quartz immersion well/reactor.[3] |
Experimental Protocols
Protocol 1: General Procedure for Photorearrangement
This protocol is a representative starting point. Optimal conditions, particularly concentration and reaction time, will vary by substrate.
-
Reactor Setup: Assemble a photochemical reactor consisting of a quartz immersion well fitted into a reaction vessel.[6] The vessel should have ports for a gas inlet/outlet, a septum for sampling, and a stir bar. The setup should allow for efficient cooling, either via a cooling jacket on the vessel or by circulating a coolant through the immersion well.[6][7]
-
Reagent Preparation: Prepare a solution of the benzene derivative (e.g., 0.05 M) in the desired nucleophilic solvent (e.g., methanol). Add the acid catalyst (e.g., anhydrous HCl in methanol, to a final concentration of 0.1-0.5 M).
-
Degassing: Transfer the solution to the reaction vessel and sparge with nitrogen or argon for 20-30 minutes while stirring and cooling the solution to the desired temperature (e.g., 10-20 °C).
-
Irradiation: Turn on the cooling circulation. Place the UV lamp (e.g., a low-pressure mercury lamp, 254 nm) inside the quartz immersion well and begin irradiation. Maintain a slow, positive pressure of inert gas.
-
Monitoring: Follow the reaction's progress by withdrawing small aliquots at regular intervals (e.g., every 30-60 minutes). Quench the aliquot with a weak base (e.g., saturated NaHCO₃ solution), extract with a suitable organic solvent (e.g., diethyl ether), and analyze by GC-MS or TLC.[8][9]
-
Work-up: Once the reaction has reached optimal conversion, turn off the lamp. Pour the cooled reaction mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer several times with an organic solvent (e.g., diethyl ether or pentane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent carefully in vacuo at low temperature. The crude product should be purified promptly by column chromatography on silica gel using a non-polar eluent system.
Protocol 2: Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for monitoring the reaction.[10][11] It allows for the separation and identification of the starting material, the desired bicyclic product(s), and potential byproducts like fulvenes. Use a non-polar column (e.g., DB-5 or equivalent).
-
Thin-Layer Chromatography (TLC): A quick method for monitoring the disappearance of the (typically less polar) starting material. Use a non-polar eluent (e.g., hexanes/ethyl acetate mixture) and visualize under UV light.
References
- 1. Impact of Excited-State Antiaromaticity Relief in a Fundamental Benzene Photoreaction Leading to Substituted Bicyclo[3.1.0]hexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. techinstro.com [techinstro.com]
- 7. hepatochem.com [hepatochem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benzene exposure: An overview of monitoring methods and their findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gdscorp.com [gdscorp.com]
overcoming racemization of bicyclo[3.1.0]hexenyl photoproducts in acidic media
Welcome to the Technical Support Center for Photochemical Applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical stability of bicyclo[3.1.0]hexenyl photoproducts. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights and troubleshooting strategies to help you preserve the chiral integrity of your molecules.
Introduction: The Challenge of Bicyclo[3.1.0]hexenyl Stereointegrity
Bicyclo[3.1.0]hexane scaffolds are valuable structural motifs in medicinal chemistry and natural product synthesis, often accessed through elegant photochemical reactions.[1][2] However, a significant post-synthetic challenge is the acid-catalyzed racemization of the resulting chiral photoproducts.[3][4] This loss of stereochemical information is a critical issue, as the biological activity of these complex molecules is often dependent on a single enantiomer.
This guide will walk you through the mechanisms behind this racemization and provide a series of troubleshooting steps and frequently asked questions to help you design experiments that overcome this obstacle.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the racemization of my bicyclo[3.1.0]hexenyl photoproduct in acidic media?
Answer: The racemization of bicyclo[3.1.0]hexenyl photoproducts in the presence of acid is typically driven by the formation of a planar, achiral carbocation intermediate. The process can be broken down into three key steps:
-
Protonation: An acid source in the medium (e.g., H₃O⁺, or a Lewis acid) protonates the bicyclic system, often at the olefin or the cyclopropane ring.
-
Carbocation Formation: This protonation facilitates the opening of the cyclopropane ring, leading to the formation of a more stable, resonance-delocalized bicyclo[3.1.0]hexenyl cation.[3][5] This cation is often planar or rapidly equilibrating between structures, rendering it effectively achiral.
-
Non-Stereoselective Quenching: A nucleophile (often the solvent or a conjugate base) can then attack this achiral cation from either face with roughly equal probability. This non-stereoselective quenching results in the formation of a racemic or near-racemic mixture of the starting material or a rearranged product, thereby eroding the enantiomeric excess (ee) of your desired photoproduct.
Below is a diagram illustrating this proposed mechanistic pathway.
Q2: Why are these photoproducts particularly susceptible to acid?
Answer: The susceptibility stems from the inherent strain of the bicyclo[3.1.0]hexane system. The three-membered cyclopropane ring is highly strained. Protonation provides a low-energy pathway to relieve this strain by opening the ring to form a relatively stable carbocation.[6] This cation is stabilized by the adjacent π-system of the hexenyl portion of the molecule, further lowering the energetic barrier for this process.
Q3: Are there alternatives to acidic media for these photochemical reactions?
Answer: While many photochemical preparations of bicyclo[3.1.0]hexenes are reported in acidic media, alternative strategies are emerging.[7] Dual catalyst systems, for example, can combine a photoredox catalyst with a neutral or mildly acidic chiral Lewis acid. This approach can avoid the use of strong Brønsted acids that promote racemization. Additionally, some modern synthetic routes utilize photoredox conditions that proceed under neutral or basic conditions, forming the bicyclo[3.1.0]hexane skeleton through different mechanisms, such as [3+2] annulations.[1][2] Exploring these alternative synthetic strategies from the outset can be a proactive way to avoid racemization issues.
Troubleshooting Guide: Preserving Stereochemical Integrity
If you are observing a loss of enantiomeric excess in your bicyclo[3.1.0]hexenyl photoproduct, work through the following troubleshooting steps. The core principle is to minimize the formation or lifetime of the problematic achiral carbocation intermediate.
Issue: Significant drop in enantiomeric excess (ee) after photochemical reaction and workup.
The following workflow provides a systematic approach to diagnosing and solving the issue.
Detailed Troubleshooting Protocols
Protocol 1: Optimize Reaction and Workup pH
The concentration of protons is a direct driver of racemization. Your first line of defense is rigorous pH control.
-
Problem Diagnosis: Does your product's ee decrease during aqueous workup or upon standing in protic solvents like methanol? Does it degrade on standard silica gel chromatography? This points to acid-sensitivity.
-
Causality: Strong acids aggressively promote the formation of the carbocation intermediate. Even nominally neutral silica gel has acidic surface protons that can catalyze racemization on the column.
-
Solutions:
-
Minimize Acid Catalyst: Titrate the amount of acid catalyst used in the photochemical reaction to the lowest effective concentration.
-
Use Buffers: If the reaction generates acid as a byproduct, consider adding a non-nucleophilic buffer to maintain a constant, milder pH.[8][9] Suitable options could include proton sponges like 2,6-di-tert-butylpyridine.
-
Neutralize Immediately: After the reaction, immediately quench the mixture into a cold, biphasic solution of a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).
-
Modify Chromatography: Avoid standard silica gel. Use a deactivated support instead:
-
Triethylamine-Treated Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then evaporate the solvent.
-
Neutral or Basic Alumina: Substitute silica gel with neutral or basic alumina for purification.
-
-
Protocol 2: Reduce the Reaction Temperature
Thermal energy can provide the activation energy needed for the ring-opening and racemization process.
-
Problem Diagnosis: Is racemization still observed even with careful pH control?
-
Causality: The rate of most chemical reactions, including undesired racemization pathways, decreases significantly at lower temperatures.[6] Reducing the thermal energy of the system raises the barrier for the formation of the carbocation intermediate. Low temperatures can also favor specific conformations that may be less prone to protonation-induced ring opening.[10]
-
Solutions:
-
Sub-Ambient Temperatures: Perform the photochemical reaction at 0°C (ice bath), -20°C (ethylene glycol/dry ice), or -78°C (acetone/dry ice).
-
Cryo-Photoreactor: For precise temperature control during irradiation, use a jacketed photoreactor connected to a circulating chiller. This ensures the reaction mixture remains cold despite any heat generated by the lamp.
-
Protocol 3: Employ In-Situ Trapping
If the desired chiral photoproduct is an intermediate that quickly racemizes, one strategy is to trap it with a nucleophile before it has the chance to lose its stereochemical information.
-
Problem Diagnosis: You have evidence that a chiral cation is formed, but it is too unstable to isolate.
-
Causality: The racemization proceeds through a bicyclo[3.1.0]hexenyl cation.[3] By introducing a suitable nucleophile into the reaction mixture, you can intercept this chiral cation, forming a new, stable, and stereochemically defined product. The key is that the rate of trapping must be significantly faster than the rate of racemization.
-
Solutions:
-
Select a Nucleophile: The choice of nucleophile will depend on your synthetic goals. Options include alcohols (to form ethers), carboxylic acids (to form esters), or other heteroatom nucleophiles.
-
Optimize Conditions: The concentration and nucleophilicity of the trapping agent must be carefully optimized. A highly reactive nucleophile at a sufficient concentration should be used to ensure trapping is the dominant pathway.
-
Protocol 4: Utilize Chiral Catalysts
For asymmetric syntheses, using a chiral catalyst can create a diastereomeric transition state, favoring the formation of one enantiomer while potentially stabilizing it against racemization.
-
Problem Diagnosis: You are developing an asymmetric variant of the photochemical reaction and need to both induce and preserve chirality.
-
Causality: A chiral Lewis or Brønsted acid can coordinate to your substrate.[11][12] This coordination creates a chiral environment around the molecule. In some cases, this catalyst-substrate complex has a different absorption maximum than the free substrate, a phenomenon known as "chromophore activation".[11][12] By irradiating at a wavelength where only the complex absorbs, you can selectively excite the substrate within the chiral pocket, leading to an enantioselective reaction. The continued association of the product with the chiral catalyst may also shield it from non-selective protonation and subsequent racemization.
-
Solutions:
-
Chiral Lewis Acids: Explore catalysts like chiral oxazaborolidines or complexes of transition metals with chiral ligands.[13][14] These are effective in a range of photochemical cycloadditions.
-
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) are powerful catalysts that can activate substrates through hydrogen bonding, creating a well-defined chiral environment.[15]
-
Summary of Troubleshooting Strategies
The table below summarizes the key experimental parameters to adjust when troubleshooting racemization.
| Parameter | Recommended Action | Rationale |
| pH / Acidity | Minimize acid catalyst; use buffers; perform basic/neutral workup. | Reduces the concentration of protons available to catalyze carbocation formation.[8][16] |
| Temperature | Lower the reaction temperature (e.g., 0°C to -78°C). | Decreases the thermal energy available to overcome the activation barrier for racemization.[6][10] |
| Solvent | Use less polar, non-nucleophilic solvents (e.g., Dichloromethane, Toluene). | Can disfavor the formation and stabilization of charged carbocation intermediates. |
| Purification | Use deactivated silica gel or neutral/basic alumina. | Prevents on-column racemization catalyzed by acidic surface sites. |
| Reaction Design | Incorporate a nucleophilic trapping agent. | Intercepts the chiral intermediate before racemization can occur.[3] |
| Catalysis | Employ a chiral Lewis or Brønsted acid catalyst. | Can induce enantioselectivity and stabilize the product within a chiral pocket.[13][12] |
By systematically applying these principles and protocols, you can significantly improve the stereochemical outcome of your photochemical reactions, paving the way for the successful development of novel, enantiopure bicyclo[3.1.0]hexenyl-containing compounds.
References
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. US8134023B2 - Preparation of pregabalin and related compounds - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Overtemperature-protection intelligent molecular chiroptical photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral Brønsted acid-controlled intermolecular asymmetric [2 + 2] photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photochemical Stereocontrol Using Tandem Photoredox–Chiral Lewis Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Asymmetric photoreactions catalyzed by chiral ketones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08581G [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
removal of triphenylphosphine oxide byproduct in bicyclic synthesis
Topic: Strategic Removal of Triphenylphosphine Oxide (TPPO) Byproduct
Welcome to the technical support hub for managing triphenylphosphine oxide (TPPO) contamination in bicyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the persistent challenge of removing this common byproduct from critical reaction mixtures. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and select the optimal purification strategy for your unique bicyclic target.
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common issues encountered in the lab.
Q1: Why is triphenylphosphine oxide (TPPO) so notoriously difficult to remove from my bicyclic compound?
A: The difficulty arises from a combination of TPPO's physical properties. It is a highly polar, crystalline solid with moderate solubility in many common organic solvents, causing it to co-elute with polar products during chromatography or co-precipitate with crystalline products.[1][2] Its high polarity means it adheres strongly to silica gel, yet its solubility can still allow it to bleed through a column if the wrong solvent system is used.[3][4] For complex bicyclic molecules, which may possess their own unique polarity and solubility profiles, finding a separation window can be especially challenging.
Q2: I'm working on a small, discovery scale. What's the quickest way to get rid of TPPO?
A: For small-scale reactions where the desired bicyclic product is relatively non-polar, the fastest method is filtration through a short plug of silica gel.[3][4] By dissolving your crude mixture in a minimally polar solvent (like dichloromethane or ether) and passing it through the silica plug using a non-polar eluent (like hexanes or a hexane/ether mixture), the highly polar TPPO remains adsorbed on the silica while your product elutes.[3][4]
Q3: My large-scale synthesis is generating kilograms of TPPO. Column chromatography is not an option. What are my alternatives?
A: On a large scale, chromatography-free methods are essential.[5][6] The two most robust strategies are:
-
Selective Precipitation: You can often precipitate TPPO directly from a suitable solvent. This can be achieved by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes, pentane, or cold diethyl ether, in which TPPO is poorly soluble.[7][8][9]
-
Metal Salt Complexation: TPPO is a Lewis base and forms highly insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[4][8][10] Adding a solution of one of these salts to your crude mixture can precipitate the TPPO complex, which is then simply filtered off.[3][11][12] This is a highly effective and scalable method.[5]
Q4: Can the choice of reaction solvent simplify TPPO removal later?
A: Absolutely. Planning your synthesis with purification in mind is key. For instance, if you perform a Mitsunobu reaction in toluene, you can often induce co-precipitation of TPPO and the reduced DIAD byproduct (H₂DIAD) by simply cooling the reaction mixture.[5][6] The resulting solid can be filtered off before workup, significantly simplifying the purification. Conversely, using THF can make metal salt precipitation with MgCl₂ or ZnCl₂ ineffective, requiring a solvent swap.[10] A recently developed method using CaBr₂ has shown high efficiency for TPPO removal even in THF.[10]
In-Depth Troubleshooting & Workflow Guides
Workflow 1: Selecting the Optimal TPPO Removal Strategy
The choice of method depends critically on the scale of your reaction and the physicochemical properties of your bicyclic product. This decision tree provides a logical path to selecting the most appropriate technique.
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guide 1: Precipitation with Metal Salts
This is often the most effective non-chromatographic method, but pitfalls exist.
Q: I added ZnCl₂ to my reaction in ethanol, but nothing precipitated. What went wrong?
A: Causality & Solution: The formation of the insoluble ZnCl₂(TPPO)₂ complex is an equilibrium process that is highly dependent on solvent and concentration.[11]
-
Solvent Choice is Critical: While this method works well in many polar solvents, it is less effective in methanol, acetonitrile, acetone, and DCM, where the complex has higher solubility.[11] It is most effective in solvents like ethanol, ethyl acetate, and isopropyl acetate.[11]
-
Concentration Matters: Your solution may be too dilute. The precipitation relies on exceeding the solubility product of the complex. Try concentrating your crude mixture before adding the ethanolic ZnCl₂ solution.
-
Water Content: Ensure your reagents and solvents are reasonably dry. While not strictly anhydrous, excess water can interfere with complex formation. The use of anhydrous CaBr₂ has been shown to be particularly effective.[10]
Q: My bicyclic product is sensitive to Lewis acids. Will ZnCl₂ cause decomposition?
A: Causality & Solution: This is a valid concern, as ZnCl₂ is a moderately strong Lewis acid.
-
Test on a Small Scale: Always perform a small-scale test. Subject a small amount of your purified product to the precipitation conditions and monitor for decomposition by TLC or LCMS.
-
Alternative Metal Salts: Magnesium salts (e.g., MgCl₂) are generally less Lewis acidic than ZnCl₂ and may be a milder alternative.[8][10]
-
Consider a Different Method: If your product is unstable, this method is not suitable. Revert to the decision tree and consider solvent trituration or, if the scale is manageable, chromatography.[1]
Experimental Protocol: TPPO Removal via ZnCl₂ Precipitation
This protocol is adapted from Batesky, D. C., et al., J. Org. Chem. (2017).[4][11]
-
Preparation: Concentrate the crude reaction mixture containing your bicyclic product and TPPO under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the crude material in a suitable polar solvent, such as ethanol or ethyl acetate. Use a concentration that ensures full dissolution of your product.
-
Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[3] Add this solution (approximately 1.5-2.0 equivalents relative to triphenylphosphine used) dropwise to the stirred crude solution at room temperature.
-
Complex Formation: A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[3] Stirring for 1-2 hours at room temperature can facilitate complete precipitation. If no solid forms, gently scraping the inside of the flask with a glass rod may induce crystallization.
-
Isolation: Collect the precipitated complex by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol or the solvent used for precipitation to recover any occluded product.
-
Final Steps: Concentrate the filtrate containing your purified bicyclic product. The residue can be further purified if necessary, for example, by slurrying in a solvent like acetone to remove any excess, insoluble zinc salts.[3]
Troubleshooting Guide 2: Purification via Silica Plug Filtration
This method is fast and effective for non-polar compounds but can fail if not executed correctly.
Q: I tried a silica plug, but my NMR still shows significant TPPO contamination.
A: Causality & Solution: This almost always indicates that the elution solvent system was too polar.
-
Start Non-polar: The principle of a silica plug is not to perform fine separation but to achieve a stark difference in retention. TPPO is very polar and will bind strongly to silica.[3] Your product must be eluted with a solvent system that is non-polar enough to leave the TPPO behind.
-
Stepwise Elution:
-
Load the crude product onto the plug, dissolved in a minimal amount of a slightly stronger solvent if necessary (e.g., DCM).
-
Begin eluting with a very non-polar solvent like pure hexanes or pentane.[3][4]
-
Gradually increase the polarity (e.g., moving from hexane to 95:5 hexane:ether) only if your product is not eluting. Monitor the fractions by TLC to ensure you are not eluting the TPPO.
-
-
Repeat if Necessary: For stubborn cases, it may be necessary to concentrate the eluent and pass it through a fresh silica plug a second time.[4]
Data & Visualization
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
This data is crucial for planning crystallization, trituration, and precipitation experiments.
| Solvent | Solubility Category | Implication for Purification |
| Hexane, Pentane, Cyclohexane | Poorly Soluble / Insoluble[6][8][13][14] | Excellent "anti-solvents" for precipitating TPPO. |
| Diethyl Ether | Poorly Soluble (especially when cold)[8] | Good for trituration to crash out TPPO. |
| Toluene, Benzene | Soluble[13] | Can be used for reaction, but requires an anti-solvent for precipitation. |
| Dichloromethane (DCM) | Soluble[14] | Good for dissolving crude mixture before chromatography. |
| Ethanol, Isopropanol (IPA) | Soluble[14][15] | Good solvents for ZnCl₂ precipitation; TPPO is soluble, but the complex is not.[11] |
| Ethyl Acetate (EtOAc) | Soluble[13] | Common chromatography eluent; also a good solvent for ZnCl₂ precipitation.[11] |
| Water | Insoluble[13][14] | Useful for aqueous washes to remove water-soluble impurities, but not TPPO. |
Diagram 2: Mechanism of TPPO Removal by Metal Salt Complexation
Caption: Formation of the insoluble bis(TPPO) zinc chloride complex.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
stability issues of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate under acidic conditions
A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions
Welcome to the technical support center for Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique strained bicyclic system of this molecule, while synthetically useful, presents specific stability challenges, particularly under acidic conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with this compound in an acidic environment.
Issue 1: Low or No Yield of the Desired Product After a Reaction in Acidic Media
Symptoms:
-
TLC or LC-MS analysis shows the absence of the starting material and the expected product.
-
A complex mixture of unidentified byproducts is observed.
-
Complete consumption of the starting material without the formation of the desired product.
Possible Causes and Troubleshooting Steps:
-
Acid-Catalyzed Degradation: The primary cause is often the instability of the bicyclo[3.1.0]hexane ring system and the hydrolysis of the ethyl ester in the presence of acid. The strained cyclopropane ring is susceptible to protonation and subsequent ring-opening.[1][2][3]
-
Troubleshooting Workflow:
-
-
Ester Hydrolysis: Acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, especially in the presence of water. [4][5][6]
-
Recommendation: If the carboxylic acid is not the desired product, ensure strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. If the reaction must be performed in the presence of water, use a minimal amount and a milder acid.
-
Issue 2: Formation of an Unexpected Isomer or Rearranged Product
Symptoms:
-
NMR and Mass Spectrometry data of the product do not match the expected structure.
-
The molecular weight of the product is correct, but the spectroscopic data suggests a different connectivity.
Possible Cause and Explanation:
-
Acid-Catalyzed Ring Opening and Rearrangement: The bicyclo[3.1.0]hexane system can undergo rearrangement under acidic conditions. Protonation of the hydroxyl group can lead to its elimination as water, forming a carbocation. This carbocation can then undergo rearrangement, including ring-opening of the cyclopropane to form more stable cyclopentenyl or cyclohexenyl intermediates. [1][3]
-
Preventative Measures:
-
Use of Non-Protic Lewis Acids: Consider using Lewis acids that can coordinate with the hydroxyl or carbonyl group without providing a proton source for elimination and rearrangement.
-
Protecting Group Strategy: Protect the hydroxyl group with an acid-labile protecting group that can be removed under milder conditions after the desired transformation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound under acidic conditions?
A1: The degradation likely proceeds through two main pathways that can occur concurrently:
-
Acid-Catalyzed Ester Hydrolysis: The ester functionality is susceptible to hydrolysis in the presence of acid and water, yielding the corresponding carboxylic acid and ethanol. This is a reversible process, and using an excess of water will drive the equilibrium towards the hydrolyzed products. [4][5]2. Ring-Opening of the Bicyclo[3.1.0]hexane Core: The strained cyclopropane ring is prone to acid-catalyzed opening. This can be initiated by protonation of the hydroxyl group, leading to its departure as a water molecule and the formation of a bicyclic carbocation. This cation can then rearrange to a more stable cyclopentenyl or cyclohexenyl cation, which is then quenched by a nucleophile present in the reaction mixture. [1][2][3]
Caption: Potential degradation pathways in acidic media.
Q2: What are the recommended pH and temperature ranges for handling this compound?
Q3: Which acids are most and least likely to cause degradation?
A3:
-
Most Likely to Cause Degradation: Strong mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and superacids like fluorosulfuric acid should be used with extreme caution as they can readily promote ring-opening and rearrangement. [1][2]* Less Likely to Cause Degradation: Milder organic acids like acetic acid or trifluoroacetic acid (used in controlled amounts) are generally safer alternatives. For reactions requiring acid catalysis, Lewis acids that are not strong proton donors (e.g., zinc chloride, scandium triflate) may be preferable as they are less likely to induce carbocation formation and subsequent rearrangement.
Q4: How can I monitor the stability of this compound during my experiment?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended technique. [7][8]
-
Method Development:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be non-destructive) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection is suitable if the compound or its degradation products have a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is necessary. LC-MS is highly recommended for identifying unknown degradation products.
-
-
Forced Degradation Study: To ensure your analytical method is stability-indicating, a forced degradation study should be performed. [4][5][6][9]This involves subjecting a sample of the compound to various stress conditions to intentionally generate degradation products.
Stress Condition Typical Parameters Purpose Acid Hydrolysis 0.1 M HCl, room temperature to 60°C To generate acid-catalyzed degradation products. Base Hydrolysis 0.1 M NaOH, room temperature to 60°C To assess stability in basic media and generate base-catalyzed degradation products. Oxidation 3% H₂O₂, room temperature To test for oxidative degradation. Thermal Stress 60°C - 80°C (solid or in solution) To evaluate thermal stability. Photostability Exposure to UV and visible light To assess light sensitivity. The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the intact compound from its degradation products. [10] Q5: Are there any recommended protective group strategies to enhance stability in acidic media?
A5: Yes, protecting the 3-hydroxy group can significantly improve stability by preventing protonation and subsequent elimination. The choice of protecting group is critical and should be orthogonal to the other functional groups in your molecule and the reaction conditions.
-
Recommended Protecting Groups:
-
Silyl ethers (e.g., TBS, TIPS): These are generally stable to a wide range of conditions but can be cleaved with fluoride sources. They may not be suitable for strongly acidic conditions.
-
Acetals (e.g., MOM, MEM): These are stable to base but are cleaved under acidic conditions. The choice of acetal will determine the acidity required for deprotection.
-
Esters (e.g., Acetate, Pivaloate): These are more robust and can be removed under basic conditions.
-
The selection of the protecting group should be carefully considered based on the overall synthetic plan.
References
- 1. Cyclopropane ring opening of bicyclo[3.1.0]hexan-3-ols in fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmasm.com [pharmasm.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. kinampark.com [kinampark.com]
- 9. scispace.com [scispace.com]
- 10. pnrjournal.com [pnrjournal.com]
Technical Support Center: Solvent Effects on Cyclopropene Cycloaddition Diastereoselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in controlling the diastereoselectivity of cyclopropene cycloadditions. Our goal is to move beyond simple protocols and explain the causal relationships between solvent choice and stereochemical outcomes, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a solvent in a cycloaddition reaction beyond just dissolving reactants?
A solvent is an active participant that can profoundly influence the reaction's energy landscape. Its properties dictate how the transition states leading to different diastereomers are stabilized or destabilized. In cycloadditions, which often proceed through highly organized, sterically sensitive transition states, even subtle solvent interactions can tip the balance in favor of one stereochemical pathway over another. Key solvent properties to consider are polarity, polarizability, and hydrogen-bonding capability.[1][2]
Q2: How do polar protic vs. polar aprotic solvents differently influence diastereoselectivity?
This is one of the most critical distinctions in solvent selection for controlling selectivity.
-
Polar Protic Solvents (e.g., water, methanol, hexafluoroisopropanol (HFIP)) possess O-H or N-H bonds. They can act as hydrogen bond donors.[2][3][4] This allows them to stabilize transition states that have developing negative charges or high electron density through hydrogen bonding. For instance, if the transition state leading to your desired diastereomer has a greater degree of charge separation or an accessible hydrogen bond acceptor, a protic solvent could selectively lower its activation energy.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[2][3][4] They primarily stabilize polar transition states through dipole-dipole interactions.[5] They are less effective at solvating small anions compared to protic solvents, which can be advantageous in reactions involving anionic nucleophiles, but in cycloadditions, their main role is stabilizing polarity in the transition state without the specific, directional influence of hydrogen bonding.
The choice between them depends entirely on the specific electronic nature of your reaction's transition states.
Q3: Can hydrogen bonding from a solvent truly control the stereochemical outcome?
Absolutely. Hydrogen bonding is a highly directional and specific interaction that can act almost like a temporary, weak catalyst. Recent studies have shown that highly fluorinated alcohols like HFIP can serve as potent hydrogen bond donors, activating substrates like donor-acceptor cyclopropanes for nucleophilic ring-opening or cycloaddition.[6] In the context of a cycloaddition, if one diastereomeric transition state presents a more sterically accessible or electronically favorable site for hydrogen bonding (e.g., a carbonyl oxygen), a protic solvent can selectively stabilize that pathway, thereby enhancing the diastereomeric ratio (dr).[7][8]
Q4: Are solvent effects always a controlling factor in the diastereoselectivity of cyclopropene cycloadditions?
This is a crucial point of nuance. While solvents can be a powerful tool, their influence is not guaranteed to be the dominant controlling factor. The intrinsic stereoelectronic preferences of the reactants, steric hindrance, and the presence of catalysts can sometimes outweigh the solvent's contribution.
For example, computational studies on certain Diels-Alder reactions of substituted cyclopropenes with cyclopentadiene have suggested that in those specific systems, the solvent did not have a controlling influence on the endo/exo selectivity.[9][10] The activation energy differences between the diastereomeric transition states were largely unaffected by the inclusion of solvent effects in the calculations. This underscores the importance of empirical screening; theoretical models can provide guidance, but experimental validation is essential.
Troubleshooting Guide: Improving Poor Diastereoselectivity
You've run your cyclopropene cycloaddition and the 1H NMR shows a disappointing 1.5:1 mixture of diastereomers. Where do you go from here? This guide provides a logical workflow for troubleshooting and optimization.
Caption: A logical workflow for troubleshooting and optimizing poor diastereoselectivity in cyclopropene cycloadditions.
Q5: My reaction shows poor diastereoselectivity. What is my first step?
Step 1: Analyze the transition state (TS). Before changing solvents randomly, develop a hypothesis. Is the transition state likely to be more or less polar than the ground state reactants? Does it involve significant charge separation? For many concerted cycloadditions, the TS is less polar than the reactants, but for stepwise or highly asynchronous processes, polar or even zwitterionic intermediates can occur.[11] If your cyclopropene or reaction partner has electron-withdrawing or -donating groups, the TS will likely have significant partial charges.
Step 2: Start with a targeted solvent screen. Based on your hypothesis, select a small, diverse set of solvents to test. Do not just test solvents you have on hand; choose them based on their properties. A good starting screen includes:
-
Nonpolar: Toluene or Hexane
-
Chlorinated (Weakly Polar, Aprotic): Dichloromethane (DCM)
-
Polar Aprotic: Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Polar Protic (H-Bond Donor): 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
Q6: I switched to a more polar solvent and my diastereoselectivity improved, but the reaction is now incredibly slow. What's happening?
This is a common and important observation, especially in catalyzed reactions. There are two likely culprits:
-
Ground State Stabilization: The polar solvent may be stabilizing one of the starting materials more than it stabilizes the transition state, thus increasing the overall activation energy and slowing the reaction.
-
Catalyst Inhibition (if applicable): If you are using a Lewis acid catalyst, a polar, coordinating solvent (like THF or MeCN) can bind to the Lewis acid, acting as a competitive inhibitor.[12][13] This reduces the amount of "free" catalyst available to activate your substrate, grinding the reaction to a halt. If this is suspected, switch to a less-coordinating polar solvent (like DCM) or a non-coordinating solvent.
Q7: How does Lewis acid catalysis change how I should think about solvent effects?
The addition of a Lewis acid introduces another layer of complexity. The solvent now interacts with the reactants, the transition state, AND the catalyst.[14][15]
-
Lewis Acid Strength: A solvent can modulate the strength of a Lewis acid. Coordinating solvents can decrease Lewis acidity.[12][13]
-
Reaction Mechanism: Lewis acids can fundamentally change the mechanism from a concerted to a stepwise pathway, which drastically alters the polarity of the intermediates and transition states.
-
Solvent Choice: For Lewis acid-catalyzed reactions, non-coordinating solvents like DCM, toluene, or chlorobenzene are often the best starting points to ensure the catalyst remains active. A screen might then explore subtle polarity changes within this class of solvents.
Caption: How a polar solvent can selectively stabilize a more polar transition state (TS_A), lowering its activation energy and favoring the formation of one diastereomer over another.
Data Presentation: Interpreting a Solvent Screen
A well-designed experiment should yield clear, interpretable data. Always correlate the observed diastereomeric ratio and yield with the physical properties of the solvents used.
| Entry | Solvent | Dielectric Constant (ε) | H-Bond Donor? | dr (A:B) | Yield (%) |
| 1 | Toluene | 2.4 | No | 1.5 : 1 | 95 |
| 2 | Dichloromethane | 9.1 | No | 4 : 1 | 91 |
| 3 | THF | 7.5 | No | 3 : 1 | 85 |
| 4 | Acetonitrile | 37.5 | No | 8 : 1 | 60 |
| 5 | HFIP | 16.7 | Yes | >20 : 1 | 75 |
Analysis of Sample Data:
-
Polarity Trend: Moving from nonpolar Toluene (Entry 1) to polar aprotic DCM (Entry 2) and MeCN (Entry 4) shows a clear increase in diastereoselectivity. This strongly suggests the transition state leading to the major diastereomer (A) is significantly more polar than the one leading to the minor diastereomer (B).
-
Coordinating Solvent Effect: The yield drops in THF (Entry 3) and MeCN (Entry 4), which could indicate catalyst inhibition if one is used.
-
Hydrogen Bonding Dominance: The dramatic increase in selectivity with HFIP (Entry 5), a strong hydrogen bond donor, points to a specific, stabilizing H-bond interaction with the transition state for diastereomer A. This is the most powerful effect observed and the key to optimization.
Experimental Protocol: Systematic Solvent Screening
This protocol provides a robust framework for investigating solvent effects on the diastereoselectivity of a cyclopropene cycloaddition.
Objective: To determine the optimal solvent for maximizing the diastereomeric ratio of the desired cycloaddition product.
Materials:
-
Cyclopropene starting material
-
Diene/dipole/dienophile starting material
-
Anhydrous solvents (Toluene, DCM, THF, Acetonitrile, HFIP recommended for initial screen)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Reaction vessels (e.g., oven-dried vials with stir bars)
-
Standard workup reagents (e.g., saturated NaHCO₃, brine, MgSO₄)
-
Purification supplies (silica gel, solvents for chromatography)
-
Analytical instruments (NMR, HPLC/GC for dr determination)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
Ensure all solvents are anhydrous. Use freshly distilled solvents or those from a solvent purification system for best results.
-
Prepare a stock solution of the limiting reagent to ensure accurate dispensing into each reaction vial.
-
-
Reaction Setup (Perform in Parallel):
-
To five separate, labeled reaction vials, add the non-limiting reagent and a stir bar.
-
If using a catalyst, add it to each vial.
-
Under an inert atmosphere, add 1.0 mL of the designated anhydrous solvent to each respective vial (Vial 1: Toluene, Vial 2: DCM, etc.).
-
Using a syringe, add an identical, measured amount of the limiting reagent stock solution to each vial to initiate the reactions simultaneously.
-
-
Reaction Monitoring:
-
Stir all reactions at the same designated temperature (e.g., room temperature).
-
Monitor the progress of a control reaction (e.g., the one in Toluene) by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis.
-
Once the control reaction reaches completion (or after a fixed time point, e.g., 12 hours), stop all reactions simultaneously by quenching them (e.g., by adding a saturated solution of NaHCO₃).
-
-
Workup and Analysis:
-
Perform an identical aqueous workup on all five reactions. Extract the organic components, wash with brine, dry with MgSO₄, filter, and concentrate under reduced pressure.
-
Take a small, crude sample from each reaction for 1H NMR analysis.
-
Carefully integrate distinct, well-resolved peaks corresponding to each diastereomer to determine the crude diastereomeric ratio (dr).
-
If NMR peaks overlap, use a more sensitive technique like chiral HPLC or GC to determine the dr.
-
Purify the product from the highest-yielding reaction via column chromatography to obtain an isolated yield and confirm product identity.
-
-
Data Interpretation:
-
Compile your results in a table as shown in the "Data Presentation" section above.
-
Analyze the trends to guide further optimization, which may include testing solvent mixtures or adjusting the reaction temperature in the most promising solvent.
-
This self-validating protocol ensures that any observed differences in diastereoselectivity are directly attributable to the change in solvent, as all other variables are held constant.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. Aminocyclopropenium as a novel hydrogen bonding organocatalyst for cycloaddition of carbon disulfide and epoxide to prepare cyclic dithiocarbonate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00937A [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Absolute Structure Determination of Bicyclo[3.1.0]hexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.0]hexane scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture presents unique stereochemical challenges that are crucial to resolve, as the biological activity of enantiomers can differ significantly. This guide provides a comparative analysis of the primary analytical techniques used to determine the absolute configuration of these conformationally constrained molecules, offering insights into the causality behind experimental choices to empower researchers in their stereochemical assignments.
The Stereochemical Challenge of the Bicyclo[3.1.0]hexane Framework
The fused cyclopropane and cyclopentane rings in the bicyclo[3.1.0]hexane system create a locked conformation, significantly influencing its chiroptical properties and making stereochemical determination non-trivial. The boat-like conformers are generally more stable than chair-like forms, with intramolecular hydrogen bonding playing a dominant role in the relative stability of conformers, especially in substituted derivatives[1]. An unambiguous assignment of the absolute configuration is paramount for understanding structure-activity relationships (SAR) and ensuring the enantiomeric purity of drug candidates.
Comparative Analysis of Key Analytical Techniques
The determination of the absolute configuration of bicyclo[3.1.0]hexane derivatives primarily relies on three powerful techniques: X-ray Crystallography, Chiroptical Spectroscopy (ECD and VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different molecular characteristics and sample availability.
Data Presentation: At-a-Glance Comparison
| Technique | Principle | Sample Requirement | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Provides unambiguous 3D structure and absolute configuration | Crystal growth can be a major bottleneck; not suitable for non-crystalline materials |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Chromophore-containing sample in solution (µg to mg) | High sensitivity, small sample requirement | Requires a chromophore near the stereocenter; interpretation relies heavily on computational modeling |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Sample in solution (mg scale) | Applicable to a wide range of molecules, provides rich conformational information | Lower sensitivity than ECD; requires more complex computational analysis |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Sample in solution (mg scale) | Excellent for determining relative stereochemistry; can be used for absolute configuration with chiral derivatizing agents | Indirect method for absolute configuration; can be ambiguous without a reference of known stereochemistry |
In-Depth Analysis and Experimental Protocols
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography provides direct and unambiguous evidence of the three-dimensional arrangement of atoms in a molecule, including the absolute configuration. The method relies on the anomalous dispersion of X-rays by heavy atoms within the crystal lattice.
Expertise & Experience: The Rationale Behind Derivatization
For molecules composed solely of light atoms (C, H, N, O), determining the absolute structure can be challenging. A common and effective strategy is to introduce a chiral auxiliary of a known absolute configuration, such as (-)-(1S,4R)-camphanoyl chloride, to create diastereomers[2][3]. This not only facilitates crystallization but also provides an internal reference for the absolute stereochemical assignment. The absolute configuration of the newly formed derivative can then be determined with high confidence[2][3][4].
-
Synthesis of the Diastereomeric Ester: React the chiral bicyclo[3.1.0]hexane alcohol with a chiral acid chloride (e.g., (-)-camphanoyl chloride) in the presence of a non-chiral base (e.g., pyridine) to form the camphanoate ester. Purify the resulting diastereomer by column chromatography or recrystallization.
-
Crystal Growth: Dissolve the purified derivative in a suitable solvent system. Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient size and quality.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often cryogenic) to minimize thermal vibrations[5][6].
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and intensity of each reflection. Solve the crystal structure using direct methods or Patterson functions. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters[5][6].
-
Absolute Structure Determination: Determine the absolute configuration using the Flack parameter, which should be close to zero for the correct enantiomer.
References
- 1. Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships | MDPI [mdpi.com]
A Comparative Guide to Catalytic Systems for Bicyclo[3.1.0]hexane Synthesis
The bicyclo[3.1.0]hexane framework is a privileged structural motif found in a wide array of natural products and pharmaceuticals, exhibiting significant biological activity. Its inherent ring strain and well-defined three-dimensional geometry make it a valuable building block for controlling molecular conformation and presenting pharmacophores in a specific spatial orientation. Consequently, the development of efficient and stereoselective methods for the synthesis of this bicyclic system is of paramount importance to researchers in organic synthesis and drug discovery.
This guide provides a comparative analysis of the leading catalytic systems for the synthesis of bicyclo[3.1.0]hexanes, with a focus on transition metal-catalyzed intramolecular reactions. We will delve into the nuances of rhodium, ruthenium, palladium, and copper-based catalysts, offering a critical evaluation of their performance based on experimental data. Detailed protocols for key transformations and an exploration of the underlying reaction mechanisms are provided to equip researchers with the knowledge to select the optimal catalytic system for their specific synthetic challenges.
The Strategic Importance of the Bicyclo[3.1.0]hexane Core
The unique tricyclic structure of bicyclo[3.1.0]hexanes, featuring a fused cyclopropane and cyclopentane ring, imparts significant conformational rigidity. This structural constraint is highly desirable in medicinal chemistry as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the strained cyclopropane ring serves as a versatile synthetic handle for further functionalization through ring-opening reactions, providing access to a diverse range of complex molecular architectures.
Comparative Analysis of Catalytic Systems
The synthesis of bicyclo[3.1.0]hexanes is most commonly achieved through intramolecular cyclopropanation reactions, where a tethered carbene or carbene equivalent adds to a double bond within the same molecule. The choice of catalyst is crucial in controlling the efficiency, diastereoselectivity, and enantioselectivity of this transformation. Here, we compare the performance of four key transition metal-based catalytic systems.
Rhodium-Catalyzed Intramolecular Cyclopropanation of Diazo Compounds
Dirhodium(II) carboxylate complexes are arguably the most widely employed catalysts for the synthesis of bicyclo[3.1.0]hexanes from α-diazo ester precursors. These catalysts efficiently generate rhodium carbenes, which then undergo intramolecular cyclopropanation. The choice of the carboxylate ligand on the dirhodium core significantly influences the stereochemical outcome of the reaction.
Key Features:
-
High Efficiency: Rhodium catalysts are highly active, often requiring low catalyst loadings (as low as 0.005 mol%).[1]
-
Diastereoselectivity Control: The diastereoselectivity (exo/endo) of the cyclopropanation can be tuned by the choice of the dirhodium catalyst.[2]
-
Substrate Scope: This method is applicable to a wide range of substrates, including the synthesis of important 3-azabicyclo[3.1.0]hexane derivatives.[2]
Table 1: Performance of Dirhodium(II) Catalysts in the Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates [1][2]
| Catalyst | Catalyst Loading (mol%) | Substrate | Yield (%) | Diastereomeric Ratio (exo:endo) |
| Rh₂(OAc)₄ | 1-7 | N-Boc-2,5-dihydropyrrole | 8-66 | Variable |
| Rh₂(esp)₂ | 1 | N-Boc-2,5-dihydropyrrole | 75 | ~1:1 |
| Rh₂(S-PTAD)₄ | 0.05 | N-Boc-2,5-dihydropyrrole | up to 87 | >20:1 |
Ruthenium-Catalyzed Cycloisomerization of Enynes
Ruthenium catalysts offer a distinct approach to bicyclo[3.1.0]hexanes through the cycloisomerization of 1,6-enynes.[3] This transformation is believed to proceed through the formation of a ruthenacyclobutane intermediate, followed by reductive elimination to furnish the bicyclic product. A notable advantage of this method is the ability to generate alkenyl-substituted bicyclo[3.1.0]hexanes from the reaction of enynes with diazoalkanes.[3][4]
Key Features:
-
Atom Economy: Cycloisomerization reactions are inherently atom-economical.
-
Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups.
-
Stereoselectivity: The reaction often proceeds with high stereoselectivity.[3]
Table 2: Ruthenium-Catalyzed Synthesis of Alkenylbicyclo[3.1.0]hexanes [3]
| Catalyst | Substrate | Diazo Compound | Yield (%) | Stereoselectivity |
| [CpRuCl(cod)] | 1,6-enyne | N₂CHSiMe₃ | Good | High (Z-alkenyl) |
| [CpRuCl(cod)] | 1,6-enyne | N₂CHCO₂Et | Good | High (Z-alkenyl) |
Palladium-Catalyzed Oxidative Cyclization of Enynes
Palladium catalysis provides a powerful method for the synthesis of bicyclo[3.1.0]hexanes via a cyclization-oxidation sequence of 1,6-enynes. This reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle, where an initial carbopalladation is followed by oxidation of the palladium center and subsequent reductive elimination to form the cyclopropane ring.[5][6][7][8][9]
Key Features:
-
Unique Mechanistic Pathway: The Pd(II)/Pd(IV) cycle offers a distinct mechanistic manifold compared to other methods.
-
Enantioselective Potential: The use of chiral ligands, such as SPRIX, allows for the development of enantioselective variants.[6][10]
-
Oxidative Conditions: The reaction requires a stoichiometric oxidant, typically a hypervalent iodine reagent like PhI(OAc)₂.[5][11]
Table 3: Palladium-Catalyzed Oxidative Cyclization of 1,6-Enynes [6][11]
| Catalyst | Ligand | Oxidant | Substrate | Yield (%) | ee (%) |
| Pd(OAc)₂ | None | PhI(OAc)₂ | 1,6-enyne | Good | N/A (racemic) |
| Pd-i-Pr-SPRIX complex | i-Pr-SPRIX | Hypervalent Iodine Reagent | Enyne derivative | Good | up to 95 |
Copper-Catalyzed Intramolecular Radical Cyclopropanation
A cooperative catalytic system involving a copper(I) salt and a secondary amine enables the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes.[12][13][14] This method proceeds through the formation of an enamine, which then undergoes single-electron transfer (SET) to a copper(I) species to generate a radical intermediate. Subsequent intramolecular cyclization affords the bicyclo[3.1.0]hexane product.
Key Features:
-
Readily Available Starting Materials: Utilizes simple aldehydes as the C1 source for cyclopropanation.
-
Radical Mechanism: Offers a complementary approach to the more common carbene-based methods.
-
Asymmetric Synthesis: The use of chiral secondary amines allows for the synthesis of enantioenriched bicyclo[3.1.0]hexanes.[13]
Table 4: Copper-Catalyzed Intramolecular Radical Cyclopropanation [13]
| Catalyst System | Substrate | Yield (%) | ee (%) |
| Cu(I)/chiral secondary amine | Alkenyl aldehyde | Good to Excellent | Good to Excellent |
Experimental Protocols
To facilitate the practical application of these catalytic systems, detailed experimental protocols for representative reactions are provided below.
Protocol for Rhodium-Catalyzed Intramolecular Cyclopropanation
This protocol is adapted from the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates.[2]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add the dirhodium(II) catalyst (1 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous dichloromethane to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane derivative.
Protocol for Palladium-Catalyzed Oxidative Cyclization
This protocol is a general procedure for the Pd(OAc)₂ catalyzed cyclization-oxidation of 1,6-enynes.[11]
Materials:
-
1,6-enyne substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenyliodine(III) diacetate (PhI(OAc)₂)
-
Glacial acetic acid (HOAc)
Procedure:
-
In a Schlenk tube, combine the 1,6-enyne substrate (0.3 mmol, 1.0 equiv), Pd(OAc)₂ (6.8 mg, 10 mol%), and PhI(OAc)₂ (193 mg, 2.0 equiv).
-
Add glacial acetic acid (3 mL) to the Schlenk tube.
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water (30 mL).
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The following diagrams illustrate the proposed catalytic cycles for the discussed transformations.
Rhodium-Catalyzed Intramolecular Cyclopropanation
Caption: Proposed mechanism for Rhodium-catalyzed cyclopropanation.
Palladium-Catalyzed Oxidative Cyclization
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle.
Copper-Catalyzed Radical Cyclopropanation
Caption: Proposed mechanism for Cu-catalyzed radical cyclopropanation.
Conclusion and Future Outlook
The synthesis of bicyclo[3.1.0]hexanes has been significantly advanced through the development of various transition metal-catalyzed reactions. Rhodium catalysts offer high efficiency and tunable diastereoselectivity for intramolecular cyclopropanations of diazo compounds. Ruthenium catalysts provide an atom-economical route via enyne cycloisomerization, while palladium catalysis opens up a unique oxidative cyclization pathway. Copper-catalyzed radical cyclopropanation presents a complementary approach using readily available aldehydes.
The choice of the optimal catalytic system depends on several factors, including the desired substitution pattern on the bicyclo[3.1.0]hexane core, the required level of stereocontrol, and the functional group tolerance of the substrate. For the synthesis of highly functionalized and stereochemically complex bicyclo[3.1.0]hexanes, the development of more active, selective, and enantioselective catalysts remains a key area of research. Future efforts will likely focus on the design of novel ligand architectures for transition metal catalysts and the exploration of new catalytic concepts, such as photoredox catalysis, to further expand the synthetic toolbox for accessing this important class of molecules.
References
- 1. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Ruthenium-Catalyzed Transformations of Enynes with Diazoalkanes into Alkenylbicyclo[3.1.0]hexanes [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. scite.ai [scite.ai]
- 6. Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A palladium-catalyzed cyclization-oxidation sequence: synthesis of bicyclo[3.1.0]hexanes and evidence for S(N)2 C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. d-nb.info [d-nb.info]
- 13. Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Ascendance of the Bicyclo[3.1.0]hexane Scaffold: A Comparative Guide to Next-Generation Benzene Bioisosteres
In the intricate chess game of drug design, the benzene ring has long been a queen, a versatile and ubiquitous scaffold. However, its reign is not without its challenges. Issues of metabolic instability, poor solubility, and off-target effects often accompany this aromatic sovereign.[1][2] This has spurred a quiet revolution in medicinal chemistry: the "escape from flatland," a strategic move towards three-dimensional, saturated bioisosteres that mimic the spatial arrangement of a substituted benzene ring while offering a more favorable physicochemical profile.[1] Among the rising stars in this new paradigm is the bicyclo[3.1.0]hexane scaffold, a conformationally rigid system offering a unique blend of structural mimicry and improved drug-like properties.
This guide provides a comprehensive comparison of the bicyclo[3.1.0]hexane scaffold with other prominent benzene bioisosteres, supported by experimental data and detailed methodologies. We will delve into the rationale behind its selection, its impact on key pharmaceutical properties, and its standing relative to both classical aromatic bioisosteres and other saturated bicyclic systems.
The Case for Three-Dimensional Scaffolds
The fundamental premise of replacing a flat aromatic ring with a C(sp3)-rich, three-dimensional structure is to enhance a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites.[3] Saturated scaffolds, being less electron-rich, are generally more resistant to such metabolic pathways.[1][2] Furthermore, the increased three-dimensionality can disrupt crystal packing, often leading to improved aqueous solubility.[1][3]
Bicyclo[3.1.0]hexane: A Profile
The bicyclo[3.1.0]hexane system is a fused ring structure composed of a cyclopentane ring and a cyclopropane ring. This fusion imparts significant conformational rigidity.[4] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The defined exit vectors of substituents on the bicyclo[3.1.0]hexane core can effectively mimic the spatial orientation of substituents on a benzene ring.
Comparative Analysis of Benzene Bioisosteres
The selection of an appropriate benzene bioisostere is a context-dependent decision, weighing the desired improvements in physicochemical properties against the potential impact on biological activity. Here, we compare the bicyclo[3.1.0]hexane scaffold to other common bioisosteres.
Physicochemical Property Comparison
The following table summarizes key physicochemical properties of various benzene bioisosteres. It is important to note that these are general trends, and the specific impact of a bioisosteric replacement is highly dependent on the molecular context.
| Bioisostere | Lipophilicity (logP/logD) | Aqueous Solubility | Metabolic Stability | Structural Mimicry |
| Benzene | High | Low | Often low | - |
| Thiophene | Similar to benzene | Similar to benzene | Can be metabolically labile | Good electronic mimic |
| Pyridine | Lower than benzene | Generally higher | Can be metabolically labile | Introduces H-bond acceptor |
| Cyclopentane | Similar to or slightly lower than benzene | Generally similar | Generally higher | Mimics monosubstituted benzene |
| Bicyclo[1.1.1]pentane (BCP) | Significantly lower | Significantly higher | High | Excellent para-mimic |
| Bicyclo[2.1.1]hexane (BCH) | Lower | Higher | High | Good ortho- and meta-mimic |
| Bicyclo[3.1.0]hexane | Generally lower | Generally higher | Generally high | Conformationally restricted mimic |
Data synthesized from multiple sources, including[1][3][5][6][7].
Recent studies have highlighted the benefits of replacing a benzene ring with a bicyclo[3.1.0]hexane scaffold. For instance, in the development of DGAT1 inhibitors, replacing a cyclohexane moiety (a saturated bioisostere itself) with a bicyclo[3.1.0]hexane prevented in vivo isomerization, a key metabolic liability.
Structural and Biological Activity Considerations
The rigid nature of the bicyclo[3.1.0]hexane scaffold can be a double-edged sword. While it can pre-organize a molecule into a bioactive conformation, it can also lock it into an inactive one. Therefore, careful computational modeling and structural analysis are crucial before undertaking a synthetic campaign.
Compounds incorporating the bicyclo[3.1.0]hexane core have demonstrated a range of biological activities, including potential as antitumor agents and as ligands for adenosine A3 receptors.[8][9][10] For example, a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] showed significant antiproliferative activity against various cancer cell lines.[8][9] In the context of adenosine receptor ligands, the bicyclo[3.1.0]hexane scaffold, as a replacement for the furanose ring of nucleosides, has been shown to increase potency and selectivity for the A3 receptor subtype.[10]
Experimental Protocols
To aid researchers in the practical application of these concepts, we provide outlines for key experimental procedures.
Synthesis of a Bicyclo[3.1.0]hexane Core
A common strategy for the synthesis of the bicyclo[3.1.0]hexane core involves an intramolecular cyclopropanation reaction. The following is a generalized protocol based on reported methods.[11][12]
DOT Diagram of a Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of the bicyclo[3.1.0]hexane core via intramolecular cyclopropanation.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize a cyclopentene derivative with a pendant group suitable for carbene or carbenoid formation (e.g., a diazoacetate or a dihalomethyl group).
-
Carbene/Carbenoid Generation: In a suitable solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add the catalyst or reagent for carbene/carbenoid generation. For example, for a diazoacetate, a rhodium(II) or copper(I) catalyst is often used.
-
Cyclopropanation: Slowly add the cyclopentene precursor to the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific reaction).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove the catalyst and other water-soluble byproducts. Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[3.1.0]hexane derivative.
Evaluation of Aqueous Solubility
Aqueous solubility is a critical parameter for drug candidates. Both kinetic and thermodynamic solubility assays are commonly employed.[13][14][15][16]
DOT Diagram of a Kinetic Solubility Assay Workflow
Caption: A simplified workflow for determining kinetic aqueous solubility.
Step-by-Step Methodology (Kinetic Solubility):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity (precipitation) is observed.
Evaluation of Metabolic Stability
Metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.[3]
DOT Diagram of a Metabolic Stability Assay Workflow
Caption: A typical workflow for an in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer, and the test compound at a known concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (the cofactor for many cytochrome P450 enzymes).
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the rate of metabolism, from which the half-life and intrinsic clearance can be calculated.
Conclusion
The bicyclo[3.1.0]hexane scaffold represents a valuable tool in the medicinal chemist's armamentarium for escaping the "flatland" of traditional aromatic scaffolds. Its rigid, three-dimensional structure offers a compelling alternative to the benzene ring, often leading to improvements in critical drug-like properties such as solubility and metabolic stability. While not a universal panacea, a judicious and data-driven application of the bicyclo[3.1.0]hexane motif, in comparison with other classical and saturated bioisosteres, can pave the way for the discovery of novel drug candidates with enhanced therapeutic profiles. The continued exploration of this and other C(sp3)-rich scaffolds will undoubtedly fuel the next generation of small molecule drug discovery.
References
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturated bioisosteres of benzene: where to go next? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.unife.it [iris.unife.it]
- 5. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 6. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho -substituted benzene - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05121H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Aqueous Solubility Assay | Bienta [bienta.net]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pharmatutor.org [pharmatutor.org]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Using NMR Studies of Mosher Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a cornerstone of scientific rigor. The differential pharmacological and toxicological profiles of enantiomers—mirror-image isomers of a chiral molecule—necessitate robust analytical methodologies to quantify their relative abundance.[1] Among the arsenal of techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by the use of chiral derivatizing agents (CDAs), offers a powerful and insightful approach.
This guide provides an in-depth, technical comparison of the validation of enantiomeric excess (ee) using the venerable Mosher's ester method. We will delve into the underlying principles, provide a field-proven experimental protocol, and objectively compare its performance against alternative techniques, supported by illustrative data and workflows. Our focus is to equip you with the expertise to not only execute this method but also to critically evaluate its suitability for your specific research needs.
The Principle of Diastereomeric Resolution: The Mosher's Method
Enantiomers, by their very nature, are indistinguishable in an achiral environment, yielding identical NMR spectra.[2] The ingenuity of the Mosher's method lies in the conversion of an enantiomeric mixture into a pair of diastereomers, which possess distinct physical and spectral properties.[1] This is achieved by reacting the chiral analyte, typically an alcohol or an amine, with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, or its more reactive acid chloride.[3][4]
The reaction of a racemic or enantioenriched alcohol (R/S-Alcohol) with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) results in the formation of two diastereomeric esters: (R-Alcohol, R-MTPA) and (S-Alcohol, R-MTPA). These diastereomers will exhibit different chemical shifts in their NMR spectra, particularly for the protons proximate to the newly formed stereocenter.[1][5] The relative integration of these distinct signals provides a direct measure of the enantiomeric ratio of the original alcohol.
Experimental Workflow: A Self-Validating System
The following protocol outlines a robust procedure for the preparation and NMR analysis of Mosher esters. The causality behind each step is explained to ensure a self-validating experimental design.
Dot Diagram: Workflow for Enantiomeric Excess Determination using Mosher Esters
Caption: Workflow for ee determination using Mosher esters.
Step-by-Step Protocol for Mosher Ester Formation[1]
-
Analyte Preparation : Ensure the chiral alcohol or amine is free of impurities that could react with Mosher's acid chloride, such as water or other nucleophiles. The analyte should be dried and dissolved in a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅) in an NMR tube.
-
Reagent Addition : In two separate, dry NMR tubes, dissolve the chiral analyte (1.0 equivalent). To one tube, add (R)-(-)-MTPA chloride (1.2 equivalents) and to the other, add (S)-(+)-MTPA chloride (1.2 equivalents). A catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, particularly for less reactive alcohols.
-
Reaction Monitoring : The reaction is typically rapid and can be monitored directly by ¹H NMR. The disappearance of the carbinol proton signal of the starting alcohol and the appearance of new, distinct signals for the diastereomeric esters indicate the reaction's progress.
-
Data Acquisition : Once the reaction is complete (usually within 30-60 minutes at room temperature), acquire high-resolution ¹H or ¹⁹F NMR spectra for both diastereomeric mixtures.
NMR Data Interpretation and Calculation of Enantiomeric Excess
The key to determining enantiomeric excess lies in the identification of well-resolved signals corresponding to each diastereomer.[5] Protons or fluorine atoms in close proximity to the chiral center of the analyte will experience the most significant chemical shift differences (Δδ).
-
Signal Assignment : Identify a pair of corresponding signals for the two diastereomers that are baseline-resolved. The trifluoromethyl (-CF₃) group of the Mosher's ester is an excellent probe for ¹⁹F NMR, as it typically gives rise to sharp, well-separated singlets for each diastereomer in a region of the spectrum that is usually free from other signals.[5] In ¹H NMR, protons on the analyte that are spatially close to the phenyl ring of the MTPA moiety often show the largest Δδ values.
-
Integration : Carefully integrate the selected pair of signals for each diastereomer. Let the integration values be I₁ and I₂.
-
Calculation of Enantiomeric Excess (ee) : The enantiomeric excess is calculated using the following formula:
ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] x 100
Comparison with an Orthogonal Method: Chiral High-Performance Liquid Chromatography (HPLC)
While the Mosher's ester method is a powerful tool, it is crucial to understand its advantages and limitations in comparison to other widely used techniques, such as chiral HPLC.[6] Chiral HPLC separates enantiomers directly using a chiral stationary phase (CSP), offering a different analytical perspective.[7]
| Feature | Mosher's Ester NMR Method | Chiral HPLC Method |
| Principle | Derivatization to form diastereomers, which are then distinguished by NMR.[3] | Direct separation of enantiomers on a chiral stationary phase.[8] |
| Instrumentation | Standard NMR spectrometer. | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). |
| Sample Preparation | Requires chemical derivatization, which can be time-consuming and may introduce kinetic resolution if not carried out to completion.[1] | Minimal sample preparation, typically just dissolution in the mobile phase.[6] |
| Analysis Time | Relatively fast once the derivatization is complete; NMR acquisition is quick.[9] | Can be longer, depending on the column, mobile phase, and required resolution.[10] |
| Sensitivity | Generally lower than HPLC, requiring milligram quantities of sample. | High sensitivity, capable of detecting trace amounts of the minor enantiomer.[6] |
| Quantitative Accuracy | Can be highly accurate if well-resolved signals are used for integration.[11] | Highly accurate and reproducible, considered a "gold standard" for ee determination.[10] |
| Method Development | Relatively straightforward, as the same derivatizing agent can be used for a wide range of alcohols and amines. | Can be more complex, requiring screening of different chiral columns and mobile phases to achieve optimal separation.[7] |
| Additional Information | Can provide structural information and, in some cases, be used to determine the absolute configuration of the chiral center.[12] | Primarily provides quantitative information on the enantiomeric ratio. |
| Destructive/Non-destructive | The derivatization step is destructive to the original sample. | Can be non-destructive if the collected fractions are recovered. |
Field-Proven Insights and Causality in Experimental Choices
-
Why use both (R)- and (S)-MTPA chlorides? While ee can be determined using a single enantiomer of the derivatizing agent, preparing both diastereomeric pairs provides a crucial cross-validation.[2] It helps in the unambiguous assignment of signals and is essential for the determination of absolute configuration by analyzing the differences in chemical shifts (Δδ = δS - δR).[12]
-
The advantage of ¹⁹F NMR : For molecules lacking other fluorine atoms, ¹⁹F NMR is often superior to ¹H NMR for ee determination.[5] The trifluoromethyl group of the Mosher ester provides a clean spectroscopic window with two distinct singlets for the diastereomers, simplifying integration and improving accuracy.[5]
-
Importance of complete reaction : It is critical to ensure the derivatization reaction goes to completion. Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate determination of the enantiomeric excess.[1] Monitoring the reaction by NMR is a direct way to verify complete consumption of the starting material.
Conclusion: An Integrated Approach to Chiral Analysis
The Mosher's ester NMR method is a time-tested and reliable technique for the validation of enantiomeric excess. Its strength lies in its versatility, the wealth of structural information it can provide, and its accessibility with standard NMR instrumentation. However, for high-throughput screening or when dealing with very low levels of the minor enantiomer, chiral HPLC often proves to be the more sensitive and efficient choice.
As Senior Application Scientists, we advocate for a multi-faceted approach to chiral analysis. The use of an orthogonal method like chiral HPLC to confirm the results obtained from the Mosher's ester NMR method provides a higher degree of confidence in the data, a practice that is highly valued in the rigorous environment of drug development and academic research. By understanding the principles and nuances of each technique, researchers can make informed decisions to ensure the scientific integrity of their work.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. matilda.science [matilda.science]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mosher ester derivatives [sites.science.oregonstate.edu]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Bicyclo[3.1.0]hexane Carboxylates
Introduction: The Bicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry
The bicyclo[3.1.0]hexane ring system is a conformationally constrained scaffold that has garnered significant interest in drug discovery. Its rigid three-dimensional structure allows for the precise orientation of substituents, which can lead to enhanced potency and selectivity for biological targets. This scaffold serves as a bioisostere for more flexible structures like cyclohexane, often improving metabolic stability[1]. Bicyclo[3.1.0]hexane carboxylates, in particular, have been explored as mimics of amino acids and other endogenous ligands, leading to the discovery of potent modulators of various physiological pathways[2][3].
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability, acidity/basicity, and lipophilicity[4][5][6]. The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its binding affinity to target proteins[5]. This guide provides a comparative analysis of the biological activity of fluorinated and non-fluorinated bicyclo[3.1.0]hexane carboxylates, supported by experimental data from the literature.
Comparative Biological Activity
While direct head-to-head comparisons of fluorinated and non-fluorinated bicyclo[3.1.0]hexane carboxylates are not extensively documented in a single study, a comparative analysis can be synthesized from existing literature on analogous compounds. The primary biological targets for this scaffold have been G-protein coupled receptors, particularly metabotropic glutamate receptors (mGluRs) and adenosine receptors[2][7][8][9][10].
Non-Fluorinated Bicyclo[3.1.0]hexane Carboxylates
A prominent example of a non-fluorinated bicyclo[3.1.0]hexane carboxylate is (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) . This compound was designed as a conformationally constrained analog of glutamic acid and is a potent and selective agonist for group II mGluRs[2]. Its rigid structure is believed to mimic the bioactive conformation of glutamate at these receptors[2]. Studies on other non-fluorinated derivatives have also revealed oral hypoglycemic activity[3].
Fluorinated Bicyclo[3.1.0]hexane Carboxylates
The introduction of fluorine to the bicyclo[3.1.0]hexane scaffold has been explored to further enhance the pharmacological properties of these molecules. For instance, (1S,2S,3S,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0008) is a fluorinated analog that also acts as a potent and selective group II mGluR agonist[11][12]. The strategic placement of a fluorine atom can lead to improved metabolic stability and may influence the binding affinity and selectivity profile of the compound[13].
Key Differences and the Impact of Fluorination
Based on established principles of medicinal chemistry, the introduction of fluorine to the bicyclo[3.1.0]hexane carboxylate scaffold is anticipated to have the following effects:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation. This generally leads to increased metabolic stability and a longer in vivo half-life[5][14][15].
-
Physicochemical Properties: Fluorination typically increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as those on the carboxyl groups, which can influence ionization at physiological pH and receptor interactions[4][16].
-
Conformational Effects: The presence of fluorine can introduce gauche effects, influencing the preferred conformation of the molecule. In a rigid scaffold like bicyclo[3.1.0]hexane, even subtle conformational changes can have a significant impact on binding to the target protein[16].
Data Presentation: A Comparative Overview
The following table summarizes the expected and reported properties of representative non-fluorinated and fluorinated bicyclo[3.1.0]hexane carboxylates based on available literature.
| Property | Non-Fluorinated (e.g., LY354740) | Fluorinated (e.g., MGS0008) | Rationale for Difference |
| Biological Target | Group II mGluRs[2] | Group II mGluRs[11] | The core scaffold is the primary determinant of the biological target. |
| Potency (EC50) | Highly potent (e.g., 0.055 µM for (+)-9)[2] | Potent[11] | Potency can be enhanced or slightly reduced depending on the specific interactions of the fluorine atom within the binding pocket. |
| Metabolic Stability | Susceptible to metabolism at unsubstituted positions. | Generally enhanced due to the strength of the C-F bond[14][15]. | The C-F bond is more resistant to enzymatic cleavage than a C-H bond. |
| Lipophilicity (LogP) | Lower | Higher[16] | Fluorine is a lipophilic atom. |
| Acidity (pKa) | Higher | Lower for nearby carboxylic acids[4][16] | The electron-withdrawing nature of fluorine increases the acidity of nearby protons. |
Experimental Protocols
The following are representative, detailed protocols for the synthesis and biological evaluation of bicyclo[3.1.0]hexane carboxylates, based on methodologies described in the literature.
Synthesis of a Fluorinated Bicyclo[3.1.0]hexane Carboxylate
This protocol is a generalized representation based on the synthesis of fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylates[17].
Step 1: Ruthenium-Catalyzed Cyclopropanation
-
To a solution of a fluorinated 1,6-enyne (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere, add [RuCl(cod)(Cp*)] (0.05 mmol).
-
Add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 1 hour at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the fluorinated bicyclo[3.1.0]hexane carboxylate.
Step 2: Deprotection
-
Dissolve the purified product (0.5 mmol) in a suitable solvent (e.g., trifluoroacetic acid or by hydrogenation).
-
Stir the reaction mixture until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the final compound by recrystallization or preparative HPLC.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for a fluorinated bicyclo[3.1.0]hexane carboxylate.
Biological Evaluation: In Vitro mGluR Agonist Assay
This protocol is based on the evaluation of mGluR agonists[2].
Step 1: Cell Culture
-
Culture CHO cells stably expressing the human mGluR2 in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates and grow to confluence.
Step 2: cAMP Assay
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10 minutes.
-
Add varying concentrations of the test compound (fluorinated or non-fluorinated bicyclo[3.1.0]hexane carboxylate).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
Step 3: Data Analysis
-
Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.
-
Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Diagram of Biological Evaluation Workflow
Caption: Workflow for in vitro evaluation of mGluR agonist activity.
Conclusion
The bicyclo[3.1.0]hexane carboxylate scaffold is a valuable template in drug design, leading to the development of potent and selective therapeutic agents. The strategic incorporation of fluorine offers a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of these molecules. While non-fluorinated analogs like LY354740 have demonstrated significant biological activity, fluorination presents a viable strategy to improve metabolic stability and fine-tune physicochemical properties. Further direct comparative studies are warranted to fully elucidate the nuanced effects of fluorination on the biological activity of this important class of compounds.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. CAS 234085-20-2: Bicyclo[3.1.0]hexane-2,6-dicarboxylicacid… [cymitquimica.com]
- 13. JP2001089367A - Pharmaceuticals containing fluorinated amino acid derivatives as active ingredients - Google Patents [patents.google.com]
- 14. (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol (1099656-48-0) for sale [vulcanchem.com]
- 15. Buy 6,6-Difluorobicyclo[3.1.0]hexan-3-amine | 1393541-13-3 [smolecule.com]
- 16. researchgate.net [researchgate.net]
- 17. Ruthenium-catalysed synthesis of fluorinated bicyclic amino esters through tandem carbene addition/cyclopropanation of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Navigating the Nuances of Exo vs. Endo-3-azabicyclo[3.1.0]hexane-6-carboxylates in Drug Design
In the intricate world of medicinal chemistry, the quest for novel therapeutics is a journey of molecular precision. The three-dimensional architecture of a drug candidate is paramount to its interaction with biological targets, and even subtle variations in stereochemistry can lead to profound differences in pharmacological activity. This guide delves into a critical aspect of scaffold-based drug design: the comparison of exo- and endo-3-azabicyclo[3.1.0]hexane-6-carboxylates. This conformationally rigid bicyclic scaffold has emerged as a privileged motif in a variety of therapeutic areas, and understanding the distinct properties of its diastereomers is crucial for harnessing its full potential.[1][2][3][4]
The 3-azabicyclo[3.1.0]hexane framework offers a unique topographical presentation of substituents, effectively locking them into well-defined spatial orientations.[4][5] This inherent rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a target protein and enhance selectivity. The stereochemistry at the 6-position, designated as exo (substituent oriented away from the five-membered ring) or endo (substituent oriented towards the five-membered ring), dictates the overall shape of the molecule and, consequently, its biological profile.
The Decisive Role of Stereochemistry: A Comparative Overview
The fundamental difference between the exo and endo isomers lies in the spatial projection of the carboxylate group (or its derivatives) at the C6 position. This seemingly minor alteration has a cascading effect on the molecule's properties, from its synthetic accessibility to its ultimate pharmacological performance.
| Feature | exo-Isomer | endo-Isomer | Significance in Drug Design |
| Conformational Profile | The substituent at C6 is more sterically accessible. | The substituent at C6 is more sterically hindered, pointing towards the bicyclic core. | The accessibility of the key interacting moiety directly influences binding affinity and selectivity for the target protein. |
| Synthetic Accessibility | Often the thermodynamically favored product in certain synthetic routes.[6] | Can be the kinetically favored product in some reactions; stereoselective synthesis is achievable.[5][7] | The feasibility and scalability of stereoselective synthesis are critical considerations for drug development. |
| Pharmacological Activity | Can exhibit significantly different potency and efficacy compared to the endo isomer. | Biological activity is highly dependent on the specific target and the required orientation of the pharmacophore. | Isomer-specific activity necessitates the evaluation of both diastereomers to identify the optimal candidate. |
| Pharmacokinetic Profile | Differences in polarity and shape can influence absorption, distribution, metabolism, and excretion (ADME) properties. | Stereochemistry can affect interactions with metabolic enzymes and transporters, leading to different pharmacokinetic profiles. | A favorable pharmacokinetic profile is essential for a drug's in vivo efficacy and safety. |
Illuminating the Isomeric Divide: Experimental Evidence
While a universal rule for the superiority of one isomer over the other does not exist, a growing body of research underscores the critical importance of evaluating both exo and endo configurations. The optimal stereochemistry is invariably target-dependent.
For instance, in the development of ligands for sigma receptors, the stereochemistry of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives was found to be a key determinant of binding affinity. Studies revealed that the (+)-(1R,5S)-isomers, which correspond to a specific spatial arrangement of the phenyl group, displayed higher affinity for the σ1 receptor subtype compared to their (–)-(1S,5R)-counterparts.[8] This highlights how the precise positioning of a key pharmacophoric element, dictated by the bicyclic core's stereochemistry, is crucial for optimal receptor engagement.
Similarly, structure-activity relationship (SAR) studies on µ opioid receptor ligands based on the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated the profound impact of stereochemistry on activity.[9] The development of potent and selective antagonists often relies on the meticulous optimization of the spatial relationship between different parts of the molecule, a relationship that is directly controlled by the exo or endo orientation of substituents.
Navigating the Synthetic Landscape: Achieving Stereochemical Purity
The ability to selectively synthesize either the exo or endo isomer is a cornerstone of leveraging this scaffold in drug discovery. Recent advancements have provided robust methodologies for the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates.
A notable approach involves the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[5][7] By carefully selecting the catalyst and reaction conditions, the diastereoselectivity of the cyclopropanation can be controlled. Furthermore, subsequent hydrolysis conditions can be tailored to selectively yield either the exo or endo carboxylic acid in high purity, often without the need for chromatographic separation.[5][7]
Experimental Protocol: Stereoselective Synthesis of Exo- and Endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
This protocol is a conceptual representation based on recently published methods.[5][7]
Step 1: Dirhodium(II)-Catalyzed Cyclopropanation
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added a dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).
-
Ethyl diazoacetate (1.1 equiv) is added slowly to the reaction mixture at a controlled temperature (e.g., 25 °C).
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude mixture of exo- and endo-ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate.
Step 2: Selective Hydrolysis
-
For the exo-isomer:
-
The crude ester mixture is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) (1.5 equiv) is added, and the reaction is stirred at room temperature. The exo-ester is typically more readily hydrolyzed.
-
The reaction is monitored until the desired level of selective hydrolysis is achieved.
-
The aqueous layer is acidified (e.g., with 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the exo-carboxylic acid.
-
-
For the endo-isomer:
-
Alternatively, conditions can be optimized (e.g., using different bases or reaction times) to favor the hydrolysis of the endo-ester or to allow for the separation of the unreacted endo-ester after selective hydrolysis of the exo-isomer.[7]
-
References
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to DFT Calculations for Cycloaddition Reactions Forming 3-azabicyclo[3.1.0]hexane
Introduction: The Significance of the 3-azabicyclo[3.1.0]hexane Scaffold and the Role of Computational Chemistry
The 3-azabicyclo[3.1.0]hexane motif is a conformationally restricted piperidine isostere that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure is a key feature in a variety of biologically active compounds, including nonnarcotic analgesics, potent μ opioid receptor antagonists for treating conditions like pruritus, and inhibitors of enzymes such as ketohexokinase and dipeptidyl peptidase-IV.[1][2][3] The therapeutic potential of this scaffold has driven the development of synthetic routes for its construction, with recent advances focusing on transition-metal-catalyzed and transition-metal-free catalytic systems.[4][5][6]
Among the most elegant and efficient methods for synthesizing this bicyclic system is the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene. This pericyclic reaction allows for the rapid assembly of the core structure with a high degree of stereocontrol. However, understanding the factors that govern the reactivity and selectivity of this transformation is paramount for optimizing reaction conditions and designing novel derivatives. This is where Density Functional Theory (DFT) calculations have become an indispensable tool. By modeling the reaction at the molecular level, DFT allows us to dissect the reaction mechanism, predict activation barriers, and rationalize stereochemical outcomes, thereby guiding experimental efforts.
This guide provides a comprehensive overview of the application of DFT calculations to the study of cycloaddition reactions forming 3-azabicyclo[3.1.0]hexane. We will objectively compare the performance of various DFT functionals, provide a detailed, step-by-step protocol for these calculations, and present a case study to illustrate the synergy between computational predictions and experimental observations.
Comparing DFT Functionals for Pericyclic Reaction Energetics
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional. For pericyclic reactions, which involve the concerted reorganization of electrons in a cyclic transition state, a balanced description of both static and dynamic electron correlation is crucial for obtaining reliable activation energies.
A hierarchical, convergent ab initio benchmark study by Bickelhaupt and coworkers provides an excellent "gold standard" for evaluating DFT performance for a range of pericyclic reactions, including 1,3-dipolar cycloadditions.[7] This work utilized high-level coupled-cluster theory with single, double, and perturbative triple excitations [CCSD(T)] extrapolated to the complete basis set (CBS) limit to establish highly accurate reaction barriers and energies.
Based on this and other benchmarking studies, we can compare the performance of several commonly used DFT functionals:
| Functional Family | Functional | Mean Absolute Error (MAE) for Pericyclic Reaction Barriers (kcal/mol) | Key Features & Recommendations |
| Hybrid-GGA | B3LYP | ~3-5 | A widely used functional, but often underestimates barrier heights. Can be improved with dispersion corrections (e.g., B3LYP-D3).[8][9][10][11] |
| Hybrid-meta-GGA | M06-2X | ~1.1 | Excellent overall performer for main-group thermochemistry and kinetics. Often recommended for pericyclic reactions due to its good performance for systems with non-covalent interactions.[7][8][12] |
| Range-Separated Hybrid | ωB97X-D | ~2-3 | Generally reliable for thermochemistry and barrier heights, includes empirical dispersion correction. |
| Double-Hybrid | B2K-PLYP | ~1.4 | High accuracy but computationally more expensive than standard hybrids. |
Causality Behind Functional Choice:
For cycloaddition reactions, the transition state often involves significant charge transfer and non-covalent interactions between the reacting fragments. Functionals like M06-2X are explicitly parameterized to better describe these medium-range electron correlation effects, which is why they tend to outperform older functionals like B3LYP for this class of reactions.[13] While double-hybrid functionals offer a slight improvement in accuracy, their increased computational cost may not be justifiable for routine screening of reaction pathways. Therefore, for a balance of accuracy and computational efficiency in studying the formation of 3-azabicyclo[3.1.0]hexane, M06-2X emerges as a highly recommended functional.[8][14][15]
Experimental Protocol: A Step-by-Step Workflow for DFT Calculations of a [3+2] Cycloaddition
This section provides a detailed protocol for calculating the reaction profile of a representative 1,3-dipolar cycloaddition forming a 3-azabicyclo[3.1.0]hexane derivative. We will use the popular Gaussian suite of programs as an example. The workflow is designed to be a self-validating system, ensuring the reliability of the obtained results.
Caption: Computational workflow for locating and verifying a cycloaddition transition state.
Step-by-Step Methodology:
-
Construct Input Geometries:
-
Using a molecular builder (e.g., GaussView), construct the 3D structures of the azomethine ylide and cyclopropene reactants, as well as the expected 3-azabicyclo[3.1.0]hexane product.
-
Ensure the atom numbering is consistent between the reactant and product files if using QST2.
-
-
Geometry Optimization of Reactants and Products:
-
Perform geometry optimizations for all reactants and the product to find their minimum energy structures.
-
Rationale: This provides the energetic baseline for the reaction.
-
Example Gaussian Input:
-
-
Generate an Initial Transition State (TS) Guess:
-
The Synchronous Transit-Guided Quasi-Newton (STQN) method is a powerful tool for generating a good initial guess for the transition state. * QST2: Requires the optimized reactant and product structures as input. The program will then generate an initial guess for the TS geometry. [16][17] * QST3: Requires the reactant and product structures, as well as a user-provided guess for the TS structure. This can be useful if a good estimate of the TS geometry is already known. [16][17][18]
-
-
Transition State Optimization:
-
Using the guess generated from QST2/QST3, perform a transition state optimization using an algorithm like the Berny optimizer (opt=ts).
-
Rationale: This locates the first-order saddle point on the potential energy surface that corresponds to the transition state.
-
Example Gaussian Input (using QST3):
-
calcfc calculates the force constants at the first step, which can improve convergence. noeigen tells the optimizer not to check for the correct curvature at the start, which can be helpful if the initial guess is not perfect.
-
-
Transition State Verification: Frequency Calculation:
-
Perform a frequency calculation on the optimized TS structure.
-
Trustworthiness Check: A true transition state must have exactly one imaginary frequency . The vibrational mode corresponding to this imaginary frequency should represent the motion along the reaction coordinate (i.e., the formation of the new sigma bonds). [19]
-
-
Transition State Verification: Intrinsic Reaction Coordinate (IRC) Calculation:
-
An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. [16] * Trustworthiness Check: A correctly identified transition state must connect the reactant and product energy minima. The IRC path confirms this connectivity. [19] * Example Gaussian Input:
-
rcfc reads the force constants from the checkpoint file of the frequency calculation.
-
-
Single-Point Energy Calculations:
-
To obtain more accurate energies, it is good practice to perform single-point energy calculations on the optimized geometries (reactants, TS, and product) with a larger basis set, such as 6-311+G(2d,2p).
-
Rationale: This separates the cost of geometry optimization from the calculation of a more accurate electronic energy.
-
Case Study: [3+2] Cycloaddition of an Azomethine Ylide with Cyclopropene
Let's consider the reaction between an azomethine ylide derived from Ruhemann's purple and a cyclopropene, a reaction that has been studied both experimentally and computationally. [20]
Caption: Reaction coordinate diagram for the [3+2] cycloaddition.
Computational Findings vs. Experimental Observations:
| Computational Prediction (M06-2X/6-311+G(d,p)) | Experimental Observation | Correlation and Insights |
| Reaction Mechanism: The reaction is predicted to proceed via a concerted, asynchronous transition state. The two new C-C bonds do not form at the exact same rate. | Stereospecificity: The reaction often proceeds with high diastereoselectivity, which is consistent with a concerted mechanism where the stereochemistry is set in a single step. [21][22] | The computational model correctly captures the concerted nature of the reaction, which explains the high degree of stereochemical control observed experimentally. |
| Activation Barrier (ΔG‡): Calculated to be in the range of 15-25 kcal/mol, depending on the specific substituents. | Reaction Conditions: The reaction proceeds at moderate temperatures (e.g., 65 °C), suggesting a moderate activation barrier. [20][23][24] | While a direct quantitative comparison is challenging without experimental kinetic data, the calculated barrier height is consistent with the experimental conditions required for the reaction to proceed at a reasonable rate. |
| Diastereoselectivity: The relative energies of the endo and exo transition states can be calculated. A lower energy for one transition state predicts it to be the major product. For example, if ΔΔG‡ (exo - endo) is ~1.5 kcal/mol, a product ratio of approximately 10:1 in favor of the endo product would be predicted at room temperature. | Product Distribution: The reaction often yields a major and a minor diastereomer, with the ratio determined by NMR analysis of the crude reaction mixture. | This is a powerful application of DFT. By comparing the calculated energy difference between the diastereomeric transition states with the experimentally observed product ratio, we can validate the accuracy of our computational model. |
Conclusion and Future Outlook
DFT calculations are a powerful and predictive tool for understanding the mechanisms and selectivities of cycloaddition reactions that form the medicinally important 3-azabicyclo[3.1.0]hexane scaffold. By choosing an appropriate functional, such as M06-2X, and following a rigorous, self-validating computational protocol, researchers can gain valuable insights that complement and guide experimental work. The ability to accurately predict the stereochemical outcome of these reactions is particularly valuable for the design of synthetic routes to enantiomerically pure pharmaceutical agents.
Future work in this area will likely involve the use of more advanced computational models, such as those that explicitly account for solvent effects through microsolvation or employ machine learning to refine reaction predictions. As computational power continues to increase, these methods will become even more accessible, further cementing the role of computational chemistry as a cornerstone of modern drug discovery and development.
References
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 4. Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview) | Semantic Scholar [semanticscholar.org]
- 5. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [ruspoj.com]
- 6. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02234F [pubs.rsc.org]
- 8. A density functional theory study on the reaction mechanism of hydrazones with α-oxo-ketenes: Comparison between stepwise 1,3-dipolar cycloaddition and Diels–Alder pathways [comptes-rendus.academie-sciences.fr]
- 9. Localized orbital corrections for the calculation of barrier heights in density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms and transition states of 1,3-dipolar cycloadditions of phenyl azide with enamines: a computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic studies of 1,3-dipolar cycloadditions of bicyclic thioisomünchnones with alkenes. A computational rationale focused on donor–acceptor interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Gaussian – UW-Madison Department of Chemistry HPC Center – UW–Madison [hpc.chem.wisc.edu]
- 17. Dailymotion [dailymotion.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Stoichiometry of formation of Ruhemann's purple in the ninhydrin reaction☆ | Semantic Scholar [semanticscholar.org]
- 24. scholarsmine.mst.edu [scholarsmine.mst.edu]
A-Comparative-Guide-to-X-ray-Analysis-for-Confirming-the-Relative-Configuration-of-Bicyclo[3.1.0]hexane-Derivatives
Introduction: The Stereochemical Challenge of Bicyclo[3.1.0]hexane Systems
The bicyclo[3.1.0]hexane framework, a rigid carbocyclic system, is a prevalent structural motif in numerous biologically active compounds and natural products.[1][2] Its unique three-dimensional architecture, characterized by a cyclopentane ring fused with a cyclopropane ring, imparts significant conformational constraints.[1] This rigidity can be advantageous in drug design, offering a scaffold to present pharmacophoric elements in a well-defined spatial arrangement. However, the synthesis of substituted bicyclo[3.1.0]hexane derivatives often yields multiple stereoisomers, making the unambiguous determination of their relative configurations a critical and often challenging task. Spectroscopic methods like NMR can sometimes fall short in providing a definitive answer, especially when dealing with complex substitution patterns.[3] In such cases, single-crystal X-ray diffraction (XRD) emerges as the gold standard, providing direct and unequivocal evidence of the three-dimensional atomic arrangement.[4][5][6] This guide offers an in-depth comparison and a detailed workflow for utilizing X-ray crystallography to elucidate the relative stereochemistry of these intricate molecules.
The Unambiguous Power of X-ray Crystallography
While Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is a powerful tool for stereochemical assignment, its reliance on proton-proton distances can be ambiguous in rigid systems or when key protons are spatially distant.[4][7] X-ray crystallography, in contrast, directly maps the electron density of a molecule within a crystal lattice.[8] This allows for the precise determination of bond lengths, bond angles, and, most importantly for this discussion, the relative spatial orientation of all atoms in the molecule.[5] For bicyclo[3.1.0]hexane derivatives, where the puckering of the five-membered ring and the orientation of substituents relative to the cyclopropane ring are crucial, XRD provides an irrefutable structural solution.[3]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure involves several critical stages. Success at each step is paramount for obtaining high-quality data.
Diagram: Single-Crystal X-ray Analysis Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
1. Crystal Growth: The Make-or-Break Step
The primary bottleneck in X-ray crystallography is obtaining a single, high-quality crystal.[9][10] The ideal crystal for diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess well-defined faces, and be free of internal defects.[8][11]
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: The choice of solvent is critical. The compound should be moderately soluble in the chosen solvent system.[12] A solvent in which the compound is too soluble will likely yield small crystals, while a solvent in which it is poorly soluble may not allow for crystal growth at all.[12]
-
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and allowed to stand undisturbed.[12] The solvent slowly evaporates, increasing the concentration and leading to crystal formation. This is often a good starting point due to its simplicity.
-
Vapor Diffusion: This is a highly effective method, especially for small quantities of material.[13] A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, causing the compound to gradually precipitate and form crystals.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which it is insoluble.[12] Crystals form at the interface of the two liquids.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Crystal Mounting: The crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.[13] It is often flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam and rotated.[8] As the crystal rotates, different crystallographic planes satisfy the Bragg condition and diffract the X-rays. The positions and intensities of these diffracted beams are recorded by a detector.[8]
3. Structure Solution and Refinement: From Data to 3D Model
The collected diffraction data is a set of reflections with corresponding intensities. This data is then used to solve and refine the crystal structure.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: This step involves solving the "phase problem." While the intensities of the diffracted beams are measured, their phases are lost. Various computational methods, such as direct methods or Patterson methods, are used to generate an initial electron density map.
-
Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions and other parameters are then refined using a least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8] The final refined structure provides the precise coordinates of each atom, from which the relative configuration can be unambiguously determined.
Data Interpretation and Validation
The final output of an X-ray crystallographic analysis is a detailed structural model and a set of crystallographic data.
| Parameter | Description | Typical Value for a Good Structure |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good model. | ~1.0 |
| Flack Parameter | Used for determining the absolute configuration of chiral molecules (if anomalous dispersion data is collected). A value close to 0 indicates the correct absolute stereochemistry. | ~0 |
A low R1 value and a Goodness-of-Fit close to 1 are indicators of a well-refined structure. For bicyclo[3.1.0]hexane derivatives, the analysis of the final structure will clearly show the relative orientations of all substituents. For instance, it can definitively distinguish between syn and anti isomers with respect to the cyclopropane ring.[3]
Comparison with Alternative Techniques: NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers valuable insights into the solution-phase structure and dynamics.[14][15]
| Technique | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | - Unambiguous determination of relative and absolute stereochemistry.[4][16] - Provides precise bond lengths and angles.[5] | - Requires a suitable single crystal, which can be difficult to obtain.[9][15] - Provides a static picture of the molecule in the solid state, which may not represent the solution-phase conformation.[14] |
| NMR Spectroscopy (NOE) | - Provides information about the solution-phase conformation and dynamics.[14][15] - Does not require crystallization. | - Determination of relative stereochemistry can be ambiguous, especially in rigid systems or when protons are far apart.[4] - Cannot directly determine absolute configuration.[4] |
Diagram: Decision Logic for Stereochemical Analysis
Caption: Decision-making process for stereochemical determination.
Conclusion
For the challenging task of assigning the relative configuration of bicyclo[3.1.0]hexane derivatives, single-crystal X-ray diffraction stands as the most powerful and definitive analytical technique. While NMR provides essential information about the molecule in solution, the unambiguous, three-dimensional structural data from X-ray crystallography is often necessary to resolve any stereochemical ambiguities. The primary hurdle remains the growth of high-quality crystals, but with careful purification and systematic screening of crystallization conditions, this obstacle can often be overcome. For researchers and drug development professionals working with these complex bicyclic systems, a successful X-ray structure determination provides the ultimate confirmation of molecular architecture, paving the way for a deeper understanding of structure-activity relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-(Methoxymethoxy)-1-(4-oxobicyclo[3.1.0]hexan-1-yl)ethyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 12. How To [chem.rochester.edu]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. quora.com [quora.com]
- 15. news-medical.net [news-medical.net]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Physicochemical Impact of Bicyclic Systems
To my fellow researchers and drug developers,
In the intricate landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the myriad of structural motifs, bicyclic systems have emerged as powerful tools for fine-tuning the physicochemical properties of drug candidates. This guide offers an in-depth comparison of how incorporating these rigid architectures influences two critical parameters: acidity (pKa) and lipophilicity (LogP). We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and present comparative data to inform your drug design strategies.
The Rationale: Why Bicyclic Systems?
The introduction of bicyclic scaffolds, such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO), is often driven by the need to replace planar aromatic rings, a strategy aptly termed "escaping flatland".[1][2] This structural alteration imparts a three-dimensional character to the molecule, which can lead to significant improvements in properties like solubility and metabolic stability.[3][4] Bicyclic systems serve as non-classical bioisosteres of phenyl rings, tert-butyl groups, and alkynes, offering a unique combination of steric bulk and electronic properties.[5][6] Their rigid nature reduces conformational entropy, which can have a profound impact on molecular self-assembly and interactions with biological targets.[7]
Impact on Acidity (pKa): A Tale of Two Effects
The acidity of a functional group is a reflection of the stability of its conjugate base. Bicyclic systems influence pKa primarily through two mechanisms:
-
Inductive Effects: The rigid framework of a bicyclic system can alter the transmission of electronic effects. For instance, the acidities of substituted bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids are linearly related to the C-X bond dipoles, demonstrating a clear field effect.[8][9] The shorter bridgehead-to-bridgehead distance in bicyclo[1.1.1]pentane compared to bicyclo[2.2.2]octane results in a more pronounced substituent effect on the acidity of a bridgehead carboxylic acid.[8][9][10]
-
Stereoelectronic Effects: The fixed orientation of orbitals in a rigid bicyclic system can significantly impact the stability of a charged species. For example, the pKa of a bridgehead proton is considerably higher than that of its acyclic counterpart due to the strain associated with forming an sp2-hybridized carbanion at the bridgehead (Bredt's rule). Conversely, the stability of a conjugate base can be enhanced if the bicyclic framework orients substituents in a way that allows for favorable hyperconjugative or through-bond interactions. The pKa of a drug is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as it dictates the ionization state at physiological pH.[11]
Impact on Lipophilicity (LogP): Navigating the Hydrophobic Landscape
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter that governs a drug's ability to cross biological membranes.[12][13] The introduction of a bicyclic system can modulate LogP in several ways:
-
Increased Surface Area and Shape: The three-dimensional nature of bicyclic systems generally leads to a greater solvent-accessible surface area compared to a planar aromatic ring of similar atom count. However, their rigid, globular shape can reduce intermolecular interactions and disrupt crystal packing, which can, in some cases, lead to improved solubility despite an increase in lipophilicity.
-
Reduced Aromaticity: Replacing an aromatic ring with a saturated bicyclic system eliminates π-π stacking interactions, which can reduce non-specific binding to proteins and other biological macromolecules.[3] This is a significant advantage in reducing off-target effects and improving the therapeutic index. For example, replacing a phenyl ring with a bicyclo[1.1.1]pentane (BCP) group has been shown to improve aqueous solubility and markedly decrease nonspecific binding.[14]
-
Polar Substituent Effects: The rigid framework allows for precise positioning of polar functional groups, enabling the fine-tuning of a molecule's overall polarity and its interaction with water.
Comparative Data: Bicyclic Systems vs. Acyclic/Monocyclic Analogues
To illustrate these concepts, the following table summarizes experimental data comparing the pKa and LogP of representative compounds containing bicyclic systems with their corresponding acyclic or monocyclic analogues.
| Compound Class | Acyclic/Monocyclic Analogue | pKa | LogP | Bicyclic Analogue | pKa | LogP | Reference |
| Carboxylic Acids | 4-tert-Butylbenzoic acid | 4.37 | 3.34 | Bicyclo[2.2.2]octane-1-carboxylic acid | 4.88 | 2.51 | [8] |
| Carboxylic Acids | Benzoic Acid | 4.20 | 1.87 | Bicyclo[1.1.1]pentane-1-carboxylic acid | 4.29 | 1.30 | [15] |
| Amines | 4-tert-Butylaniline | 4.85 | 3.20 | 1-Aminoadamantane | 10.15 | 2.45 | Internal Data |
| γ-Secretase Inhibitor | BMS-708,163 (contains p-fluorophenyl) | N/A | High | BCP-containing analogue | N/A | Lower | [16] |
Note: "N/A" indicates data not available in the cited source. LogP values can be calculated (cLogP) or experimentally determined.
The data clearly demonstrates that replacing a planar phenyl ring with a three-dimensional bicyclic scaffold can lead to a decrease in lipophilicity (lower LogP).[17] For instance, the BCP-containing γ-secretase inhibitor showed significant improvements in passive permeability and aqueous solubility compared to its phenyl-containing counterpart.[16]
Experimental Protocols
Accurate determination of pKa and LogP is essential for structure-activity relationship (SAR) studies. Here are standardized, self-validating protocols for their measurement.
Protocol 1: Potentiometric Titration for pKa Determination
This method relies on monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Sample Preparation: Prepare a ~1 mM solution of the test compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Data Acquisition: Record the pH at regular intervals of titrant addition using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For polyprotic compounds, multiple inflection points will be observed.
Causality: The change in pH upon addition of acid or base is directly related to the protonation state of the ionizable group(s) in the molecule. The inflection point of the titration curve represents the point at which the concentration of the protonated and deprotonated species are equal, which, by the Henderson-Hasselbalch equation, is the pKa.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases.[18][19]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and water phases in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete phase separation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[18]
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality: The partitioning of a compound between a nonpolar (n-octanol) and a polar (water) phase is a direct measure of its relative hydrophobicity/hydrophilicity. The LogP value reflects the free energy of transfer of the molecule from the aqueous to the lipid phase.
Workflow Diagram:
Caption: Workflow for LogP determination by the shake-flask method.
Strategic Implications for Drug Design
The judicious use of bicyclic systems can be a transformative strategy in lead optimization. By understanding their impact on pKa and LogP, medicinal chemists can:
-
Enhance Oral Bioavailability: By modulating lipophilicity to fall within the optimal range (typically LogP between 1 and 3), the absorption and distribution of a drug can be significantly improved.[20]
-
Improve CNS Penetration: For central nervous system (CNS) targets, a delicate balance of lipophilicity and pKa is required to cross the blood-brain barrier. The pKa distribution of CNS drugs shows a marked cutoff, with no compounds having a pKa above 10.5.[11] Bicyclic scaffolds offer a means to fine-tune these properties.
-
Reduce Off-Target Toxicity: By replacing aromatic rings with saturated bicyclic systems, non-specific hydrophobic interactions can be minimized, leading to a cleaner pharmacological profile.[14]
-
Optimize Target Engagement: The rigid nature of bicyclic systems can pre-organize a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for the target protein.[21][22]
Conclusion
Bicyclic systems are more than just inert spacers; they are powerful design elements that can profoundly influence the fundamental physicochemical properties of a drug candidate. By carefully considering the interplay of inductive and stereoelectronic effects on acidity, and the impact of three-dimensional shape on lipophilicity, researchers can leverage these unique scaffolds to overcome common challenges in drug development. The experimental protocols and comparative data provided in this guide serve as a foundation for the rational design and optimization of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Advances in nonclassical phenyl bioisosteres for drug structural optimization. | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
- 20. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bicycletherapeutics.com [bicycletherapeutics.com]
A Comparative Guide to Mechanistic Studies of Visible-Light-Mediated Intramolecular Dearomatization
For researchers, synthetic chemists, and professionals in drug development, the transformation of flat, aromatic compounds into complex, three-dimensional molecules is a paramount objective. Visible-light-mediated intramolecular dearomatization has emerged as a powerful and elegant strategy to achieve this, offering mild conditions and novel reactivity.[1][2][3] However, harnessing the full potential of these reactions requires a deep understanding of their underlying mechanisms. The subtle interplay between photocatalyst, substrate, and light can dictate reaction efficiency, selectivity, and even the final product structure.
This guide provides an in-depth comparison of the experimental and computational techniques used to elucidate the mechanisms of these intricate transformations. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detailing how each technique provides a unique piece of the mechanistic puzzle and contributes to a self-validating analytical workflow.
Part 1: The Core Mechanistic Dichotomy: SET vs. EnT
At the heart of visible-light-mediated dearomatization lie two principal activation pathways: Single Electron Transfer (SET) and Energy Transfer (EnT).[4][5] Distinguishing between these pathways is often the primary goal of a mechanistic investigation, as the nature of the key reactive intermediate—a radical ion in SET or a triplet-state species in EnT—governs the subsequent bond-forming events.
-
Single Electron Transfer (SET): In this pathway, the photoexcited catalyst acts as a potent oxidant or reductant. It directly transfers an electron to or from the aromatic substrate, generating a radical cation or radical anion. This charged intermediate then undergoes the intramolecular cyclization. A classic example involves the photoinduced single electron oxidation of an indole by an excited Ru(II) complex to form an indolyl radical cation, which is then trapped by a tethered nucleophile.[6]
-
Energy Transfer (EnT): Here, the excited photocatalyst (a photosensitizer) does not exchange an electron but instead transfers its triplet energy to the aromatic substrate in a process known as triplet-triplet energy transfer.[7] This generates a highly reactive triplet-state arene, which behaves as a diradical and can undergo intramolecular cycloadditions, such as [2+2] cycloadditions, that are thermally forbidden.[6][8]
The choice of photocatalyst is critical in directing the reaction down one of these paths. For instance, Glorious and co-workers demonstrated that different iridium-based photocatalysts could selectively steer a naphthol dearomatization towards different products based on whether the dominant mechanism was SET or EnT.[6][9]
Caption: Core mechanistic pathways in visible-light dearomatization.
Part 2: A Comparative Guide to Mechanistic Elucidation Techniques
A robust mechanistic proposal is built upon a foundation of complementary experimental and computational evidence. Below, we compare the primary tools used in the field, outlining their principles, applications, and representative protocols.
Cyclic Voltammetry (CV)
-
Principle & Causality: CV is an electrochemical technique that measures the current response of a system to a sweeping applied potential.[10] Its primary role in photocatalysis is to determine the ground-state and excited-state redox potentials of the photocatalyst and the substrate.[11] This data is crucial for assessing the thermodynamic feasibility of a proposed SET event. For an oxidative SET to occur, the excited-state oxidation potential of the catalyst (Eox) must be more positive than the oxidation potential of the substrate. Conversely, for a reductive SET, the excited-state reduction potential (Ered) must be more negative than the reduction potential of the substrate. If these thermodynamic requirements are not met, an SET pathway is unlikely, and an EnT mechanism should be considered.[12]
-
Data Presentation: Redox potentials are typically compiled into a table for easy comparison against the energy of the photocatalyst's excited state.
| Compound | E(ox) [V vs. SCE] | E(red) [V vs. SCE] | E(0-0) [eV] | E(ox) [V vs. SCE] | E(red) [V vs. SCE] |
| Photocatalyst (e.g., Ir(ppy)₃) | +0.77 | -1.73 | 2.43 | -1.66 | +0.70 |
| Arene Substrate (Example) | +1.20 | -2.50 | N/A | N/A | N/A |
-
Experimental Protocol: Measuring Redox Potentials
-
Preparation: Prepare a ~1 mM solution of the analyte (photocatalyst or substrate) in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[13]
-
Degassing: Sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
Measurement: Record the cyclic voltammogram by sweeping the potential at a defined scan rate (e.g., 100 mV/s).
-
Calibration: After the measurement, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record another voltammogram to reference the measured potentials.[14]
-
Excited-State Calculation: Calculate the excited-state potentials using the ground-state potential and the 0-0 excitation energy (E(0-0)), which is determined from the intersection of the normalized absorption and emission spectra:
-
E*(ox) = E(ox) - E(0-0)
-
E*(red) = E(red) + E(0-0)
-
-
Luminescence Quenching Studies
-
Principle & Causality: If a photocatalytic reaction proceeds via either SET or EnT, the substrate (quencher) must interact with the excited state of the photocatalyst, leading to a decrease in its emission intensity and/or lifetime. By measuring this quenching, one can confirm that an interaction occurs and calculate its rate constant. Stern-Volmer analysis, which plots the ratio of unquenched to quenched emission intensity (I₀/I) or lifetime (τ₀/τ) against the quencher concentration, is the standard method. A linear plot indicates a single, dominant quenching mechanism.[12] This experiment provides kinetic proof that the substrate can engage the excited catalyst, a prerequisite for both SET and EnT.
-
Data Presentation: Stern-Volmer plots are used to visualize the quenching data and calculate the quenching rate constant (kₒ).
Caption: A typical Stern-Volmer plot for luminescence quenching.
-
Experimental Protocol: Stern-Volmer Analysis
-
Stock Solutions: Prepare a stock solution of the photocatalyst (~10 µM) and a stock solution of the quencher (substrate) in a degassed solvent.
-
Sample Preparation: Prepare a series of samples in cuvettes with a constant concentration of the photocatalyst and varying concentrations of the quencher. Ensure all solutions are thoroughly degassed.
-
Emission Spectra: Record the fluorescence emission spectrum of each sample using an excitation wavelength where only the photocatalyst absorbs.
-
Data Analysis: Integrate the emission intensity for each sample. Plot I₀/I versus [Quencher], where I₀ is the intensity in the absence of the quencher.
-
Calculation: Determine the Stern-Volmer constant (Kₛᵥ) from the slope of the linear fit. Calculate the quenching rate constant (kₒ) using the equation kₒ = Kₛᵥ / τ₀, where τ₀ is the independently measured excited-state lifetime of the photocatalyst in the absence of the quencher.
-
Transient Absorption (TA) Spectroscopy
-
Principle & Causality: TA spectroscopy is a powerful pump-probe technique that allows for the direct observation of fleeting reactive intermediates with lifetimes from femtoseconds to milliseconds.[15] A "pump" laser pulse excites the sample, and a delayed "probe" pulse measures the absorption spectrum of the newly formed transient species.[16] This is arguably the most definitive technique for distinguishing SET from EnT. In an SET mechanism, the spectrum of the substrate radical ion and the reduced/oxidized photocatalyst will be observed.[14] In an EnT mechanism, the spectrum will reveal the characteristic triplet-triplet absorption of the substrate.[17] By tracking the rise and decay of these signals over time, a kinetic profile of the reaction can be constructed.
-
Experimental Protocol: Nanosecond Transient Absorption (ns-TA)
-
Sample Preparation: Prepare a solution of the photocatalyst and substrate in a suitable solvent in a cuvette. The concentration must be optimized to achieve sufficient absorption at the pump wavelength. The solution must be rigorously degassed.
-
Setup: The setup consists of a pulsed laser for excitation (the pump, e.g., a Nd:YAG laser) and a broad-spectrum light source for detection (the probe, e.g., a xenon lamp).
-
Measurement: The pump laser excites the sample. At a specified delay time after the pump pulse, the probe light passes through the sample, and its spectrum is recorded by a detector.
-
Data Collection: Repeat the measurement at various delay times (from nanoseconds to microseconds) to build a time-resolved spectral map.
-
Analysis: The resulting data is plotted as a change in optical density (ΔOD) versus wavelength. The decay kinetics at specific wavelengths corresponding to transient species are analyzed to determine their lifetimes and reaction rates.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Principle & Causality: EPR (also known as ESR) is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and triplet states.[18] While many intermediates in photocatalytic dearomatization are too short-lived for direct detection, the technique of spin trapping can be employed.[19] A "spin trap" molecule reacts with the transient radical to form a much more stable paramagnetic "spin adduct," which accumulates to a detectable concentration. The hyperfine splitting pattern of the resulting EPR spectrum is a fingerprint that can be used to identify the trapped radical, providing strong evidence for an SET pathway.[20][21]
-
Experimental Protocol: EPR with Spin Trapping
-
Reagent Preparation: Prepare a solution of the photocatalyst, substrate, and a suitable spin trap (e.g., PBN or DMPO) in an appropriate solvent. The reaction mixture is prepared in an EPR-compatible quartz flat cell or capillary tube.
-
Degassing: Thoroughly degas the sample to remove oxygen, which is paramagnetic and can interfere with the measurement.
-
In Situ Irradiation: Place the sample inside the cavity of the EPR spectrometer. Irradiate the sample directly in the cavity using a light source (e.g., a filtered lamp or LED) that emits at the absorption wavelength of the photocatalyst.
-
Spectral Acquisition: Record the EPR spectrum while the sample is being irradiated.
-
Analysis: Analyze the g-factor and hyperfine coupling constants of the observed spectrum. Compare these parameters to literature values or simulations to identify the structure of the spin adduct and, by extension, the initial transient radical.
-
Quantum Yield (Φ) Determination
-
Principle & Causality: The quantum yield of a reaction is the ratio of the number of product molecules formed to the number of photons absorbed by the system.[22] It is a critical measure of the reaction's efficiency. A quantum yield significantly greater than 1 (Φ > 1) is a hallmark of a chain reaction mechanism. In the context of dearomatization, if an initial SET event generates a radical that can propagate a chain by reacting with a neutral substrate molecule and regenerating the radical, the quantum yield can be very high.[23] Conversely, a quantum yield of less than or equal to 1 (Φ ≤ 1) suggests that each photon absorption event leads to at most one product-forming event, which is typical for many EnT and non-chain SET processes.
-
Experimental Protocol: Relative Quantum Yield Measurement
-
Actinometry: First, determine the photon flux of the light source. This is done using a chemical actinometer, a compound with a known quantum yield (e.g., potassium ferrioxalate). Irradiate the actinometer solution for a set time and measure the amount of product formed, from which the photon flux (mol of photons/s) can be calculated.[24]
-
Reaction: Irradiate the actual reaction mixture under identical conditions (same reactor, light source, volume, stirring rate) for a set time, ensuring the conversion is low (<15-20%) to maintain a constant rate.
-
Quantification: Determine the number of moles of product formed using a quantitative analytical technique like ¹H NMR with an internal standard or GC/LC with a calibration curve.
-
Absorbance Correction: Measure the fraction of light absorbed by the photocatalyst at the irradiation wavelength using UV-Vis spectroscopy.
-
Calculation: Calculate the quantum yield using the formula: Φ = (moles of product formed) / (moles of photons absorbed)
-
Computational Studies (DFT)
-
Principle & Causality: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are quantum chemical methods used to model molecular structures, energies, and electronic properties.[25][26] In mechanistic studies, they serve to corroborate experimental findings and provide insights into features that are difficult or impossible to observe directly. Key applications include:
-
Calculating Redox Potentials: Predicting the oxidation and reduction potentials of catalysts and substrates to assess SET feasibility.[12]
-
Modeling Excited States: Determining the energies and properties of triplet states to evaluate the likelihood of EnT.[5]
-
Mapping Reaction Pathways: Calculating the energy profiles of proposed mechanisms, including the structures and energies of transition states and intermediates, to identify the most likely reaction pathway.[27][28][29]
-
Part 3: Integrated Case Study: Dissecting a Dearomative Cascade
In 2018, Glorious and co-workers reported a dearomative cascade of 1-naphthol derivatives that could be divergently controlled to form two distinct polycyclic products by simply changing the photocatalyst and solvent.[6][9] This work serves as an excellent example of an integrated mechanistic approach.
-
Observation: Using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (PC III ) in 1,4-dioxane led to a benzocyclobutene product, while Ir(ppy)₃ (PC II ) in methanol favored a styrene product.
-
Mechanistic Hypothesis: The researchers proposed that both reactions proceed via an Energy Transfer (EnT) mechanism, generating a triplet-state naphthol. This triplet undergoes an intramolecular [2+2] cycloaddition to form the styrene. The key difference is that the higher-energy PC III could then sensitize the styrene product, promoting a subsequent photochemical rearrangement to the benzocyclobutene in a dearomative cascade.
-
Evidence:
-
Thermodynamic Analysis (CV): The oxidation potentials of the naphthol substrates were too high for an SET process with the excited photocatalysts, disfavoring an SET pathway.
-
Luminescence Quenching: Both photocatalysts showed efficient quenching by the naphthol substrate, confirming a primary interaction. Crucially, PC III was also quenched by the isolated styrene product, while PC II was not, supporting the cascade hypothesis.
-
Quantum Yield: The quantum yields were low (Φ < 1), ruling out a radical chain mechanism.
-
Control Experiments: Irradiating the isolated styrene product in the presence of PC III led to the formation of the benzocyclobutene, confirming the sequential cascade mechanism.
-
This multi-faceted approach allowed the authors to construct a validated, coherent mechanistic picture that fully explained the observed catalyst- and solvent-controlled divergence.
Conclusion and Outlook
The elucidation of reaction mechanisms in visible-light-mediated intramolecular dearomatization is a critical endeavor that relies on a synergistic combination of techniques. While thermodynamic data from CV and kinetic data from quenching studies can provide initial clues, they cannot definitively distinguish between pathways. The direct observation of intermediates via Transient Absorption spectroscopy and the unambiguous identification of radicals through EPR spin trapping offer more conclusive evidence. These experimental approaches, when supported by quantum yield measurements and rationalized through computational modeling, form a robust and self-validating workflow for the modern physical organic chemist. As the field continues to evolve, the application of these techniques will be indispensable for designing new, more efficient, and selective dearomatization reactions to build the complex molecular architectures of the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible-light induced dearomatization reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Advances in Catalytic Asymmetric Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Theoretical Exploration of Energy Transfer and Single Electron Transfer Mechanisms to Understand the Generation of Triplet Nitrene and the C(sp3)–H Amidation with Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible-Light-Induced Dearomatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Energy transfer catalysis mediated by visible light: principles, applications, directions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. ossila.com [ossila.com]
- 11. Evaluation of homogeneous electrocatalysts by cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic Perspectives on Organic Photoredox Catalysis for Aromatic Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transient-absorption spectroscopy of dendrimers via nonadiabatic excited-state dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Spin trapping - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantum yield - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. static.horiba.com [static.horiba.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Orbital optimized vs time-dependent density functional calculations of intramolecular charge transfer excited states [arxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
comparison of synthetic routes to (+)-HYDIA (amino-3-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid)
(1S,2R,3R,5R,6S)-2-amino-3-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid , commonly known as (+)-HYDIA , is a conformationally restricted glutamate analogue that has garnered significant interest in neuroscience research. It acts as a potent and selective competitive antagonist for group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3.[1] This makes it a valuable pharmacological tool for investigating the roles of these receptors in various neuropsychiatric disorders, including schizophrenia and depression.[1] The unique bicyclo[3.1.0]hexane framework rigidly constrains the molecule, presenting the key pharmacophoric elements—the α-amino acid and distal carboxylic acid groups—in a specific orientation. This guide provides a comparative analysis of the prominent synthetic routes developed to access the enantiomerically pure (+)-HYDIA, offering insights into the strategic choices and experimental methodologies employed.
Route 1: Asymmetric Synthesis via Sharpless Dihydroxylation and Kinetic Resolution
A key approach to (+)-HYDIA leverages a Sharpless asymmetric dihydroxylation for the kinetic resolution of a racemic bicyclic olefin precursor. This strategy, reported by Woltering et al., establishes the crucial stereochemistry early in the synthesis and proceeds through a series of stereocontrolled transformations.[1]
Synthetic Strategy Overview
The synthesis commences with the construction of a racemic bicyclic olefin. The pivotal step involves the kinetic resolution of this olefin using Sharpless asymmetric dihydroxylation (AD-mix-β), which selectively dihydroxylates one enantiomer, allowing for the separation of the desired enantiomerically enriched starting material for the synthesis of (+)-HYDIA. Subsequent functional group manipulations, including a stereoselective epoxidation and intramolecular reactions, lead to the final product.[1]
Caption: Synthetic strategy for (+)-HYDIA via Sharpless asymmetric dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation (Kinetic Resolution)
-
Materials : Racemic bicyclic olefin, AD-mix-β, tert-butanol, water, methanesulfonamide.
-
Procedure :
-
A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
-
AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1 equivalent) are added and stirred until both phases are clear.
-
The racemic bicyclic olefin (1 equivalent) is added, and the mixture is stirred vigorously at 0 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with sodium sulfite.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting mixture of the diol and the unreacted olefin is separated by column chromatography to yield the enantiomerically enriched olefin.
-
Route 2: Stereoselective Synthesis via Cyclic Sulfate Ring Opening
A more recent and highly stereoselective synthesis of (+)-HYDIA was also reported by Woltering and colleagues. This route avoids a kinetic resolution and instead relies on the diastereoselective functionalization of a chiral starting material, followed by a key stereospecific ring-opening of a cyclic sulfate.[2]
Synthetic Strategy Overview
This approach begins with an enantiomerically pure starting material and proceeds through a series of stereocontrolled reactions to build the bicyclo[3.1.0]hexane core. A crucial step is the formation of a cyclic sulfate, which then undergoes a regioselective and stereospecific ring-opening with an azide nucleophile. This step sets the stereochemistry at the C2 and C3 positions. Subsequent reduction of the azide and deprotection steps afford the final (+)-HYDIA product.[2]
Caption: Stereoselective synthesis of (+)-HYDIA via cyclic sulfate ring opening.
Experimental Protocol: Cyclic Sulfate Ring Opening with Azide
-
Materials : Cyclic sulfate ((1S,2S,3R,5R,6S)-78b), sodium azide, N,N-dimethylformamide (DMF).
-
Procedure :
-
The cyclic sulfate is dissolved in anhydrous DMF.
-
Sodium azide (a slight excess) is added to the solution.
-
The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude azide derivative ((1S,2R,3R,5R,6S)-79b) is purified by flash column chromatography. This reaction proceeds with high yield (62%).[2]
-
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Sharpless Dihydroxylation | Route 2: Cyclic Sulfate Ring Opening |
| Starting Material | Racemic bicyclic olefin | Enantiopure precursor |
| Key Strategy | Kinetic resolution | Diastereoselective functionalization and stereospecific ring opening |
| Stereochemical Control | Sharpless asymmetric dihydroxylation | Substrate-controlled stereoselectivity and SN2 ring opening |
| Overall Yield | Lower due to kinetic resolution (max 50% for desired enantiomer) | Higher, as it avoids resolution of a racemate. The final two steps to (+)-HYDIA proceed in 87% yield.[2] |
| Atom Economy | Less efficient due to the loss of one enantiomer | More atom-economical |
| Scalability | Potentially challenging to scale up due to the need for large quantities of chiral reagents for the resolution. | More amenable to large-scale synthesis. |
| Key Advantages | Establishes absolute stereochemistry effectively. | High stereocontrol, higher overall yield. |
| Key Disadvantages | Theoretical maximum yield of 50% for the desired enantiomer. | Requires access to an enantiopure starting material. |
Conclusion
Both synthetic routes provide viable pathways to the valuable neurochemical tool, (+)-HYDIA. The choice between the two strategies depends on factors such as the availability of starting materials, desired scale of synthesis, and overall efficiency considerations. The Sharpless asymmetric dihydroxylation route is elegant in its application of a powerful catalytic asymmetric reaction for kinetic resolution. However, the inherent limitation of a 50% maximum yield for the desired enantiomer makes it less efficient for large-scale production.
The stereoselective synthesis via the ring-opening of a cyclic sulfate offers a more efficient and atom-economical alternative. By starting with an enantiopure precursor and employing highly stereocontrolled transformations, this route achieves a higher overall yield and is likely more suitable for producing larger quantities of (+)-HYDIA for extensive pharmacological studies. The development of such efficient and stereoselective synthetic strategies is crucial for advancing our understanding of the therapeutic potential of targeting group II mGlu receptors.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (CAS No. 26786-36-7). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document is structured to provide a logical, in-depth workflow, grounding procedural steps in the principles of chemical safety and regulatory compliance.
Core Principle: Disposal Begins with Hazard Assessment
The foundation of any disposal protocol is a thorough understanding of the chemical's properties and hazards. This initial assessment dictates every subsequent step, from personal protective equipment (PPE) selection to the final waste stream classification.
Known Hazard Profile
This compound is classified with a "Warning" signal word. The primary hazards, as identified by the Globally Harmonized System (GHS), are significant and demand respect[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These hazards underscore that this compound must be handled with appropriate engineering controls and PPE at all times, including during disposal. Skin contact may lead to inflammation, redness, and blistering, while eye contact can result in severe damage[1].
Physical and Chemical Properties: The Data Gap
A critical aspect of waste characterization involves analyzing the chemical's physical properties against regulatory criteria, particularly the Resource Conservation and Recovery Act (RCRA).[2][3][4] However, for many research chemicals like this one, comprehensive data is often unavailable.
| Property | Value | Implication for Disposal Assessment |
| Molecular Formula | C₉H₁₄O₃ | - |
| Molecular Weight | 170.21 g/mol | - |
| Flash Point | Not Available[1] | Critical Data Gap. Cannot determine if the material meets the RCRA characteristic for ignitability (D001) for liquids (<60°C).[2][5] |
| pH | Not Available[1] | Cannot definitively rule out the RCRA characteristic for corrosivity (D002) (pH ≤ 2 or ≥ 12.5), though its structure makes this highly unlikely.[2][5] |
| Reactivity | Stable under recommended temperatures and pressures[1]. | Does not meet the RCRA characteristic for reactivity (D003).[2] |
| Solubility | Not Available[1] | Affects potential for environmental transport and choice of spill cleanup materials. |
Causality Insight: The absence of a flash point is the most significant challenge. Organic esters are often combustible. Without definitive data, the precautionary principle must be applied. We must assume the material could be ignitable and handle it as such until proven otherwise by analytical testing, or manage the waste stream as hazardous by default.
Operational Safety: Protecting Personnel During Disposal
Compliance with OSHA's Laboratory Standard (29 CFR 1910.1450) is mandatory and non-negotiable.[6][7][8] This involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls
All handling of this compound, including transferring it to a waste container, must be performed within a certified chemical fume hood. This is the primary defense against respiratory irritation from vapors or aerosols[9].
Personal Protective Equipment (PPE)
The following PPE is required as a minimum standard when handling this chemical for disposal[1][9]:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin irritation (H315) upon contact. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a face shield. | Protects against splashes that can cause serious eye irritation (H319). |
| Skin & Body | Fully buttoned laboratory coat. | Provides a barrier against incidental skin contact. |
| Respiratory | Not typically required if handled in a fume hood. | A respirator program may be necessary if fume hood use is not possible, as determined by your institution's Chemical Hygiene Officer.[8] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to managing waste containing this compound, from the point of generation to its final removal by a certified vendor.
Step 1: Waste Characterization
This is the decision-making step. Your institution's Environmental Health & Safety (EHS) department is the ultimate authority for this determination.
-
Is the waste a "Listed Waste"? This chemical is not found on the RCRA F, K, P, or U lists of hazardous wastes from specific industrial processes or as a discarded commercial chemical product.[3][5][10]
-
Does the waste exhibit a "Characteristic"? Based on the data gaps, you must either:
-
Test the waste: Send a sample for analysis (e.g., flash point testing) to definitively determine if it meets the criteria for ignitability (D001).
-
Assume it's hazardous: This is the most common and safest approach for research laboratories. By classifying the waste as hazardous, you ensure the highest level of safety and compliance.
-
Step 2: Segregation and Collection
Proper segregation is a cornerstone of a safe and cost-effective waste management program.
-
Select a Compatible Container: Use a clean, leak-proof container with a secure screw-top cap. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a common choice. Do not use food containers.[11]
-
Designate the Waste Stream: This waste should be collected in a container designated for non-halogenated organic liquid waste . Do not mix it with halogenated solvents, strong oxidizers, acids, bases, or heavy metal waste.
-
Accumulate in a Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[11][12][13] This designated SAA must be clearly marked.
Step 3: Labeling
Accurate labeling is a critical communication tool that ensures safety and compliance. Under the EPA's Hazardous Waste Generator Improvements Rule, the label must include[12][14]:
-
The words "Hazardous Waste" .
-
The chemical name(s) of the contents (e.g., "Waste this compound in Ethanol").
-
An indication of the hazards of the contents (e.g., GHS pictograms for irritant and flammable, if assumed).
Step 4: Storage and Disposal
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[11]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup. Do not pour this chemical down the drain.[1][11] The final step is disposal through an approved hazardous waste disposal plant.[1]
Disposal Decision Logic
The following diagram illustrates the critical thinking process for classifying and managing chemical waste in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. natlenvtrainers.com [natlenvtrainers.com]
- 3. What Are the Different Classifications of Hazardous Waste under RCRA? → Learn [pollution.sustainability-directory.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. epa.gov [epa.gov]
- 6. osha.gov [osha.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. compliancy-group.com [compliancy-group.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. medlabmag.com [medlabmag.com]
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (CAS No. 26786-36-7). The guidance herein is designed to foster a proactive safety culture by not only outlining procedures but also explaining the rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies.
Hazard Assessment and Risk Profile
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[1] Understanding these hazards is the foundational step in developing a robust safety protocol. The bicyclic ester structure, while not indicative of acute toxicity, suggests a potential for localized tissue irritation upon direct contact. Skin contact may lead to redness, itching, and inflammation, while eye contact can result in more severe damage.[1] Inhalation of aerosols or dusts may irritate the respiratory tract.[1]
Table 1: GHS Hazard Identification
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: AK Scientific, Inc. Safety Data Sheet[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with this compound. A risk-based approach should be adopted, considering the nature of the handling procedure and the potential for exposure.
All handling of this compound that may generate aerosols, vapors, or dust should be conducted within a properly functioning chemical fume hood.[2] This primary engineering control is the most effective means of preventing respiratory exposure.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram.
-
Hand Protection: Given that this compound is an ester and a skin irritant, gloves made of butyl rubber or neoprene are recommended for their high resistance to these chemical classes.[3][4][5] Nitrile gloves may offer adequate protection for incidental contact, but their performance against esters can be variable.[5] For tasks involving larger quantities or prolonged handling, double-gloving is a prudent measure.[6] Always inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[6] When there is a significant risk of splashing, such as during transfers of larger volumes, a face shield should be worn in addition to safety goggles.[7][8]
-
Body Protection: A knee-length laboratory coat is required to protect against skin contact.[7] Ensure the lab coat is fully buttoned.
-
Respiratory Protection: As a best practice, handle this compound in a chemical fume hood to minimize inhalation exposure.[1][2] In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[10][11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for ensuring safety and maintaining the integrity of your research.
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[1] Keep it segregated from strong oxidizing agents, as these are incompatible.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
-
Preparation: Before handling, ensure that a chemical spill kit is readily available and that you are familiar with its use. An eyewash station and safety shower must be accessible.[12]
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[2] Use a spatula or other appropriate tool to handle solids. For liquid transfers, use a pipette or a funnel to minimize splashing.
-
Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent.[2] Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. The disposal route for this compound and its associated waste will depend on local regulations and the specific nature of the waste stream.
While the compound itself is not listed as a specifically regulated hazardous waste, it is an irritant. Any waste contaminated with this chemical should be evaluated against your institution's hazardous waste criteria. As a general rule, it is best to manage chemical waste as hazardous unless it has been explicitly determined to be non-hazardous.[13]
-
Solid Waste:
-
Contaminated PPE and materials: Gloves, weigh boats, and other contaminated disposable items should be collected in a designated, labeled hazardous waste container.[14]
-
Unused compound: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash.
-
-
Liquid Waste:
-
Reaction mixtures and solutions: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.[1] Do not pour chemical waste down the sanitary sewer unless it has been officially deemed non-hazardous by your institution's Environmental Health and Safety (EHS) department.[15][16]
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13] Once decontaminated, the empty container can often be disposed of as non-hazardous waste, but be sure to deface the label first.[15]
-
-
Waste Pickup: Follow your institution's procedures for the storage and pickup of hazardous waste. Ensure all waste containers are properly labeled and stored in a designated satellite accumulation area.[13]
By adhering to these detailed safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 3. safetyware.com [safetyware.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. questron.ca [questron.ca]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. clarionsafety.com [clarionsafety.com]
- 11. osha.gov [osha.gov]
- 12. labequipmentdirect.com [labequipmentdirect.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. sfasu.edu [sfasu.edu]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
